molecular formula C9H11N3O B8647770 1-(Pyrimidin-4-yl)piperidin-4-one

1-(Pyrimidin-4-yl)piperidin-4-one

Cat. No.: B8647770
M. Wt: 177.20 g/mol
InChI Key: OQPRWPLDOVDIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)piperidin-4-one is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-4-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-4-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-one

InChI

InChI=1S/C9H11N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7H,2-3,5-6H2

InChI Key

OQPRWPLDOVDIFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NC=NC=C2

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(Pyrimidin-4-yl)piperidin-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for navigating the complex multi-parameter optimization of drug candidates. 1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8)[1] has emerged as a privileged scaffold, heavily utilized in the design of kinase inhibitors, GPCR ligands, and central nervous system (CNS) active agents[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic behavior, and synthetic utility of this molecule. Designed for drug development professionals, this guide bridges the gap between theoretical molecular dynamics and practical benchtop execution, ensuring robust and reproducible synthetic workflows.

Structural and Physicochemical Properties

Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. Below is a consolidated profile of 1-(Pyrimidin-4-yl)piperidin-4-one[3][4].

PropertyValueMechanistic Significance
Chemical Name 1-(Pyrimidin-4-yl)piperidin-4-oneStandard IUPAC nomenclature.
CAS Registry Number 286469-83-8Unique identifier for procurement[1].
Molecular Formula C₉H₁₁N₃ODetermines exact mass for MS monitoring.
Molecular Weight 177.21 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Appearance White to off-white solidIndicates high crystalline stability at room temperature.
Solubility Profile Soluble in DMSO, DCM, EtOAcFacilitates use in diverse organic reaction conditions.
Topological Polar Surface Area ~46.1 ŲIdeal for CNS penetration (TPSA < 90 Ų is generally required for blood-brain barrier crossing).
Hydrogen Bond Donors (HBD) 0Lack of HBDs improves passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 3 (Ketone O, Pyrimidine Ns)Provides critical anchor points for target protein binding.

Mechanistic Insights: Electronic Coupling and Basicity

A common pitfall in medicinal chemistry is assuming that all piperidine nitrogens are highly basic (typical pKa ~ 9-10). In the case of 1-(Pyrimidin-4-yl)piperidin-4-one, the basicity of the piperidine nitrogen (N1) is drastically attenuated.

The Causality of Attenuated Basicity: The lone pair of electrons on the piperidine nitrogen is cross-conjugated with the highly electron-deficient pyrimidine ring. The pyrimidine nitrogens act as powerful electron sinks, pulling electron density away from the piperidine nitrogen via both inductive and mesomeric effects. Consequently, the piperidine nitrogen adopts an


-like planar geometry, rendering it non-basic at physiological pH (pKa < 2). This prevents unwanted protonation, which is a critical design feature for enhancing passive cellular permeability and avoiding hERG channel liability.

ElectronicProperties N_pip Piperidine N1 (Lone Pair Donor) C_pyr Pyrimidine C4 (Conjugation Hub) N_pip->C_pyr Resonance Delocalization N_pyr Pyrimidine N1/N3 (Electron Sinks) C_pyr->N_pyr Inductive & Mesomeric Pull Ketone C4 Ketone (Electrophile) Ketone->N_pip Inductively Decoupled

Figure 1: Electronic delocalization pathway of 1-(Pyrimidin-4-yl)piperidin-4-one.

Synthetic Utility & Experimental Workflows

The C4 ketone of this scaffold serves as an orthogonal electrophilic handle. Below are two field-proven, self-validating protocols for elaborating this building block.

Protocol 1: Chemoselective Reductive Amination

This workflow transforms the ketone into a substituted amine, a ubiquitous motif in kinase inhibitors[2].

SynthesisWorkflow SM Piperidone Scaffold Imine Imine/Iminium Intermediate SM->Imine + Amine (Acid Cat.) Amine Amine Nucleophile Amine->Imine Product 4-Amino-piperidine Derivative Imine->Product Chemoselective Reduction Reductant NaBH(OAc)3 Reductant Reductant->Product

Figure 2: Reductive amination workflow for C4 functionalization.

Reagents:

  • 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride,

    
     (1.5 equiv)
    
  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (0.1 equiv, optional catalyst for unreactive amines)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperidone and the amine in anhydrous DCE under an inert nitrogen atmosphere. Stir at room temperature for 2 hours.

  • In-Process Control (IPC) 1: Sample the reaction and analyze via LC-MS. Ensure the complete disappearance of the starting material (

    
    ) and the formation of the imine intermediate. Do not proceed to reduction until imine formation is verified.
    
  • Reduction: Add

    
     portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 12–16 hours.
    
  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous

    
     (gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).
    

Causality of Experimental Choices:


 is explicitly chosen over 

due to its attenuated reducing power. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, preventing the premature reduction of the starting C4 ketone to a secondary alcohol. This ensures strict chemoselectivity for the transiently formed, highly electrophilic iminium ion.
Protocol 2: Synthesis of Spirohydantoins via Bucherer-Bergs Reaction

Spirocyclic scaffolds are highly valued for their rigid, 3D architecture, which often improves target binding kinetics and metabolic stability.

Reagents:

  • 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv)

  • Potassium Cyanide, KCN (3.0 equiv)

  • Ammonium Carbonate,

    
     (4.0 equiv)
    
  • Ethanol / Water (1:1 v/v, 0.5 M)

Step-by-Step Methodology:

  • Preparation: Suspend the piperidone in the EtOH/Water mixture.

  • Reagent Addition: Add KCN and

    
    . (Safety Warning: KCN is highly toxic. This step must be performed in a certified fume hood with proper PPE and cyanide antidotes on hand).
    
  • Thermal Activation: Seal the reaction vessel and heat to 60°C for 16 hours.

  • IPC 2: Monitor via LC-MS for the formation of the spirohydantoin mass (

    
    ).
    
  • Isolation: Cool the reaction to 0°C. The thermodynamic spirohydantoin product typically precipitates out of the aqueous ethanol mixture. Filter the solid, wash with ice-cold water followed by cold ethanol, and dry under high vacuum.

Causality of Experimental Choices: The 1:1 Ethanol/Water solvent system is not arbitrary; it is a critical thermodynamic mediator. Water is required to solubilize the inorganic salts (KCN and


), while ethanol ensures the organic piperidone remains in solution. Heating to 60°C provides the activation energy necessary to form the intermediate aminonitrile, which subsequently undergoes cyclization with in situ generated carbon dioxide to yield the highly stable spirohydantoin.

Applications in Medicinal Chemistry

The integration of the pyrimidine and piperidine rings creates a vector that is highly complementary to the ATP-binding pockets of various kinases[2]. The pyrimidine ring frequently engages the hinge region of the kinase via hydrogen bonding, while the functionalized C4 position of the piperidine ring directs substituents into the solvent-exposed region or adjacent allosteric pockets. This predictable binding modality makes 1-(Pyrimidin-4-yl)piperidin-4-one an indispensable tool for structure-based drug design (SBDD).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals". Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. Available at:[Link]

  • Google Patents. "US11203600B2 - Kinase inhibitors and uses thereof". Google Patents.

Sources

1-(Pyrimidin-4-yl)piperidin-4-one: Physicochemical Profiling, Synthetic Workflows, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the ATP-binding pocket and project functional groups into solvent-exposed or allosteric regions. 1-(Pyrimidin-4-yl)piperidin-4-one is one such critical intermediate. Combining the hydrogen-bonding capacity of a pyrimidine ring with the sp³-rich, vector-directing geometry of a piperidone, this building block is foundational in the synthesis of highly selective therapeutics, most notably Protein Kinase B (PKB/Akt) inhibitors[1][2].

Table 1: Physicochemical and Identificational Data

Summarized below are the core quantitative parameters for this building block, essential for stoichiometric calculations and analytical verification.

PropertyValue
IUPAC Name 1-(Pyrimidin-4-yl)piperidin-4-one
CAS Number 286469-83-8[3]
Molecular Formula C9H11N3O[4]
Molecular Weight 177.21 g/mol [4]
MDL Number MFCD14605493[4]
Structural Class Heteroaryl-piperidine hybrid

Structural Rationale in Medicinal Chemistry

To understand the utility of 1-(pyrimidin-4-yl)piperidin-4-one, one must deconstruct its dual-pharmacophore nature.

  • The Pyrimidine Anchor: The pyrimidine moiety acts as a potent hinge-binding motif. The nitrogen atoms in the diazine ring serve as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., in PKB/Akt or GSK3)[1][5].

  • The Piperidone Vector: The piperidine ring forces the molecule out of planarity, increasing sp³ character which is statistically correlated with higher clinical success rates. The C4-ketone is not the final pharmacophore; rather, it is a highly reactive electrophilic handle. Through reductive amination, this ketone is converted into various 4-amino derivatives, which project deep into the kinase specificity pockets to drive selectivity (e.g., achieving up to 150-fold selectivity for PKB over PKA)[2][6].

ScaffoldLogic A 1-(Pyrimidin-4-yl)piperidin-4-one B Pyrimidine Ring (Kinase Hinge Binder) A->B C Piperidone Ring (Vector Projection) A->C D Hydrogen Bonding (ATP Pocket) B->D E Reductive Amination (Target Selectivity) C->E

Pharmacophoric deconstruction of the 1-(pyrimidin-4-yl)piperidin-4-one scaffold in kinase design.

Self-Validating Synthetic Workflows

The direct synthesis of 1-(pyrimidin-4-yl)piperidin-4-one via Nucleophilic Aromatic Substitution (SNAr) requires careful control of reaction conditions. A common failure mode in inexperienced laboratories is the direct coupling of 4-chloropyrimidine with unprotected piperidin-4-one.

The Causality of Failure: Under the basic conditions (e.g., DIPEA or TEA) and elevated temperatures required for SNAr, the free ketone of piperidin-4-one undergoes rapid self-condensation (aldol-type reactions) and polymerization[7][8].

The Engineered Solution: To create a self-validating, high-yield protocol, the ketone must be masked as an acetal (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) prior to the coupling step.

Protocol 1: Acetal-Protected SNAr and Deprotection

Step 1: SNAr Coupling

  • Reagent Preparation: In an oven-dried flask under nitrogen, dissolve 4-chloropyrimidine (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ethylene acetal, 1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Insight: DIPEA is preferred over TEA due to its higher steric bulk, which prevents it from acting as a competing nucleophile.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • Validation Check: Monitor via LC-MS. The intermediate acetal mass should be observed at m/z 222.1 [M+H]+. The absence of polymeric baseline drift on the UV trace validates the protection strategy.

Step 2: Acidic Deprotection

  • Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous HCl (5.0 eq) directly to the reaction mixture. Stir for 4 hours at room temperature. Insight: The thermodynamic driving force of forming the stable ketone ensures quantitative deprotection without requiring elevated temperatures that might cleave the newly formed C-N bond.

  • Workup: Neutralize the mixture slowly with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, 0-10% Methanol in DCM) to yield the pure 1-(pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8)[3][4].

Synthesis Step1 4-Chloropyrimidine + Piperidone Acetal Step2 SNAr Reaction (DIPEA, DMF, 90°C) Step1->Step2 Step3 Acetal Intermediate Step2->Step3 Step4 Acidic Deprotection (HCl or TFA, RT) Step3->Step4 Step5 Target Ketone (CAS: 286469-83-8) Step4->Step5

Step-by-step synthetic workflow via SNAr and subsequent acetal deprotection.

Downstream Functionalization: Reductive Amination

The primary utility of the synthesized ketone is its conversion into 4-amino-1-(pyrimidin-4-yl)piperidines. This structural motif is heavily featured in clinical candidates, such as the precursors and analogs of the Akt inhibitor AZD5363 (Capivasertib)[6][9].

Protocol 2: Stereoselective Reductive Amination

To append the target-specific functional group, a reductive amination is performed.

  • Imine Formation: Dissolve 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Hydride Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

    • Causality Insight: NaBH(OAc)₃ is strictly chosen over NaBH₄ or LiAlH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it only attacks the highly electrophilic iminium ion and leaves the electron-deficient pyrimidine ring completely untouched.

  • Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ to destroy excess hydride, extract with DCM, and purify.

Conclusion

1-(Pyrimidin-4-yl)piperidin-4-one (MW: 177.21 g/mol ) is far more than a simple catalog chemical; it is a meticulously designed molecular vector[4]. By understanding the causality behind its synthetic handling—specifically the absolute necessity of acetal protection during SNAr—process and medicinal chemists can reliably integrate this scaffold into high-throughput libraries. Its proven track record in the discovery of potent, orally bioavailable PKB/Akt inhibitors cements its status as a privileged building block in modern oncology and CNS drug discovery[1][9].

References

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Building Blocks Catalogue May 2021. Namiki Shoji Co., Ltd., 2021. URL:[Link]

Sources

Therapeutic Potential of 1-(Pyrimidin-4-yl)piperidin-4-one Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(pyrimidin-4-yl)piperidin-4-one scaffold represents a highly privileged structural motif in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. By integrating the hydrogen-bonding capacity of a pyrimidine (or pyrrolopyrimidine) core with the three-dimensional spatial vectoring of a piperidine ring, this scaffold overcomes the pharmacokinetic liabilities of traditional acyclic or highly lipophilic amines[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, target mechanisms, and synthetic methodologies associated with this scaffold, specifically focusing on its role in targeting Protein Kinase B (PKB/Akt) and Janus Kinase 1 (JAK1)[2].

Chemical Architecture & Structural Rationale

In early-stage drug discovery, the transition from hit to lead requires optimizing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-(pyrimidin-4-yl)piperidin-4-one scaffold achieves this through two synergistic components:

  • The Pyrimidine Moiety: The pyrimidine ring acts as a critical pharmacophore for kinase inhibition. It functions as an excellent hydrogen bond acceptor and donor, facilitating essential interactions with the highly conserved hinge region of the kinase ATP-binding pocket[3].

  • The Piperidin-4-one Core: The incorporation of a piperidin-4-one ring provides structural rigidity, restricting conformational entropy. This locks the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding[3]. Furthermore, compared to flexible acyclic linkers or 4-benzylpiperidines—which suffer from rapid in vivo metabolism and high clearance—the 1-(pyrimidin-4-yl)piperidine architecture significantly improves oral bioavailability[1]. The ketone at the 4-position of the piperidine ring serves as a versatile synthetic handle, allowing for late-stage functionalization via reductive amination or Grignard additions to explore Structure-Activity Relationships (SAR)[1].

Key Therapeutic Applications & Target Mechanisms

Protein Kinase B (PKB/Akt) Inhibition in Oncology

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various human cancers. Early attempts to target Akt utilized 4-benzyl-4-aminopiperidines, which yielded potent ATP-competitive inhibitors but failed in vivo due to rapid oxidative metabolism and poor oral bioavailability[1].

By replacing the lipophilic benzyl linker with a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold, researchers successfully blocked N-dealkylation metabolic pathways[1]. This breakthrough led to the discovery of, a potent, orally bioavailable pan-Akt inhibitor[4]. Capivasertib demonstrates IC50 values of <10 nM across all Akt isoforms and exhibits robust pharmacodynamic knockdown of downstream biomarkers (e.g., PRAS40, GSK3, and S6) in breast cancer xenograft models[4].

Janus Kinase 1 (JAK1) and Emerging Targets

Beyond Akt, the scaffold has been successfully adapted to target the Janus kinase family. Piperidin-4-yl azetidine derivatives featuring a pyrimidine or pyrrolopyrimidine core have been patented as potent [2]. These compounds modulate cytokine signaling pathways, offering therapeutic potential for inflammatory disorders, autoimmune diseases, and hematological malignancies[2]. Additionally, the scaffold is being explored in cancer immunotherapy, specifically as inhibitors of Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) to enhance type I interferon production in the tumor microenvironment[5].

Quantitative Data: SAR & Pharmacokinetic Optimization

The following table summarizes the evolutionary leap in pharmacokinetic properties achieved by transitioning to the pyrimidinyl-piperidine scaffold during the development of Akt inhibitors[1][4].

Scaffold ClassTarget KinaseIn Vitro IC50 (nM)Oral Bioavailability (F%)Metabolic Liability / Key Feature
4-Benzyl-4-aminopiperidines PKB/Akt~10 - 20< 10%High clearance; rapid N-dealkylation & oxidation
1-(Pyrimidin-4-yl)piperidine-4-carboxamides PKB/Akt< 10> 40%Blocked metabolism; improved aqueous solubility
Capivasertib (AZD5363) Akt1 / Akt2 / Akt33 / 7 / 7High (Clinical)Pyrrolopyrimidine hinge binder; pan-Akt inhibition

Experimental Protocols: Scaffold Synthesis & Functionalization

As a self-validating system, the synthesis of the 1-(pyrimidin-4-yl)piperidin-4-one scaffold and its subsequent elaboration must prioritize regioselectivity and yield optimization. The following protocol outlines the standard workflow for generating a 4-amino-substituted derivative, explaining the causality behind each reagent choice[1][3].

Step 1: Reductive Amination of Piperidin-4-one
  • Reagents: Combine N-Boc-piperidin-4-one (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours. Rationale: Mild acidic conditions accelerate the dehydration step of imine formation without degrading the Boc protecting group.

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours. Rationale: NaBH(OAc)3 is a mild, bulky reducing agent that selectively reduces the imine over the starting ketone, ensuring high chemoselectivity.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Boc Deprotection
  • Reaction: Dissolve the crude N-Boc-4-aminopiperidine intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Monitoring: Stir at room temperature for 2 hours until complete consumption of the starting material is confirmed via LC-MS.

  • Isolation: Concentrate in vacuo and perform a basic workup (1N NaOH) to isolate the free piperidine core. Rationale: Neutralizing the TFA salt is critical to ensure the piperidine nitrogen is nucleophilic for the subsequent SNAr step.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: Dissolve the free piperidine intermediate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol or N,N-dimethylformamide (DMF)[4].

  • Base: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.

  • Reaction: Heat the mixture to 80-100°C for 12-18 hours. Rationale: The electron-deficient nature of the pyrimidine ring facilitates the SNAr reaction specifically at the C4 position[1].

  • Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to yield the final 1-(pyrimidin-4-yl)piperidin-4-amine derivative.

Visualizations

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Ligand Binding PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Akt Akt (PKB) Kinase PIP3->Akt PH Domain Recruitment mTOR mTORC1 / Cell Survival Akt->mTOR Downstream Signaling Inhibitor 1-(Pyrimidin-4-yl)piperidine Derivatives (e.g., AZD5363) Inhibitor->Akt ATP-Competitive Inhibition

Fig 1: PI3K/Akt signaling pathway and intervention by pyrimidinyl-piperidine inhibitors.

Synthetic_Workflow SM N-Boc-Piperidin-4-one RedAm Reductive Amination (Amine + NaBH(OAc)3) SM->RedAm Int1 4-Amino-Piperidine Intermediate RedAm->Int1 Deprot Boc Deprotection (TFA or HCl) Int1->Deprot Int2 Free Piperidine Core Deprot->Int2 SNAr SNAr Reaction (4-Chloropyrimidine + DIPEA) Int2->SNAr Product 1-(Pyrimidin-4-yl)piperidin-4-amine Scaffold SNAr->Product

Fig 2: Three-step synthetic workflow for functionalizing the pyrimidinyl-piperidine scaffold.

References

  • [1] McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry / PubMed Central (PMC). URL:[Link]

  • [4] Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • [2] Incyte Corporation (2011). Piperidin-4-yl azetidine derivatives as jak1 inhibitors. US Patent US20110224190A1 / Google Patents. URL:

  • [5] Board of Trustees of the Leland Stanford Junior University (2019). Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof. WIPO Patent WO2019046778A1 / Google Patents. URL:

Sources

The Strategic Role of 1-(Pyrimidin-4-yl)piperidin-4-one in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of targeted oncology and immunology, the transition from flat, 2D aromatic compounds to 3D, sp³-rich architectures has become a cornerstone of rational drug design. The compound 1-(pyrimidin-4-yl)piperidin-4-one has emerged as a privileged, bifunctional building block in the discovery of ATP-competitive kinase inhibitors[1].

This intermediate elegantly marries two critical pharmacophoric elements: a pyrimidine ring , which serves as a potent hydrogen-bond acceptor for the kinase hinge region, and a piperidin-4-one core , which provides a rigid, three-dimensional vector to project substituents into the solvent-exposed or selectivity pockets of the kinase[2]. This whitepaper dissects the structural rationale, divergent synthetic utility, and real-world clinical applications of this scaffold, providing actionable protocols for medicinal chemistry teams.

Structural Rationale & Pharmacophore Analysis

The Fsp³ Advantage

Historically, kinase inhibitors relied heavily on planar heteroaromatic systems, which often suffered from poor aqueous solubility and off-target promiscuity (due to non-specific


 stacking or intercalation). Incorporating the piperidine ring increases the fraction of sp³ carbons (Fsp³), a metric directly correlated with improved clinical success rates, enhanced solubility, and reduced hERG liability[3].
The Bifunctional Design
  • The Hinge-Binding Motif (Pyrimidin-4-yl): The N1 and N3 nitrogen atoms of the pyrimidine ring act as classic hydrogen-bond acceptors. They interact directly with the backbone amide NH groups of the kinase hinge region (typically Valine or Methionine residues), anchoring the molecule within the ATP-binding site[1].

  • The Vectorial Hub (Piperidin-4-one): The ketone at the C4 position of the piperidine is the ultimate "late-stage functionalization" handle. It allows chemists to rapidly synthesize libraries of derivatives via reductive amination, spirocyclization, or olefination, probing the solvent channel without disrupting the primary hinge-binding interaction.

G Hinge Kinase Hinge Region (Val/Met Amides) Pyrimidine Pyrimidin-4-yl Motif (H-Bond Acceptor) Hinge->Pyrimidine H-Bonds (N1/N3) Piperidine Piperidin-4-one Core (3D Vector & Linker) Pyrimidine->Piperidine C-N Bond Substituent Late-Stage Amine (Affinity Enhancer) Piperidine->Substituent Reductive Amination Solvent Solvent-Exposed Pocket (Selectivity Region) Substituent->Solvent Fills Pocket

Figure 1: Pharmacophore model of 1-(pyrimidin-4-yl)piperidin-4-one in the ATP-binding pocket.

Case Studies in Kinase Drug Discovery

The versatility of this scaffold is best illustrated by its successful deployment across diverse kinase targets, from Akt (Protein Kinase B) to GSK-3β and PDGFRα.

Case Study A: Akt (PKB) Inhibitors and Capivasertib (AZD5363)

Protein kinase B (Akt) is frequently deregulated in cancer. Early optimization of a 7H-pyrrolo[2,3-d]pyrimidine hit utilized the piperidin-4-one intermediate to generate 4-amino-piperidine derivatives[2]. While early compounds like CCT128930 showed nanomolar potency, they suffered from rapid in vivo clearance due to the exposed basic amine[2]. By converting the amine to a carboxamide via the piperidone handle, researchers successfully reduced basicity, culminating in the discovery of AZD5363 (Capivasertib) , an orally bioavailable, potent inhibitor of Akt kinases currently used in clinical oncology[3].

Case Study B: GSK-3β and PDGFRα Inhibitors

Beyond Akt, the scaffold has been utilized to design Glycogen Synthase Kinase-3β (GSK-3β) inhibitors derived from the pan-JAK inhibitor tofacitinib[4]. Furthermore, recent advancements in reinforced learning (Macro-Hop) have utilized 1-(pyrimidin-4-yl)piperidin-4-one as a critical linker to design macrocyclic kinase inhibitors targeting the PDGFRα D842V mutation, achieving profound cellular apoptosis in mutant cell lines[5].

Quantitative Data: Optimization Trajectory of Akt Inhibitors

Table 1: Impact of C4-Piperidine Functionalization on Akt1 Inhibition and Pharmacokinetics

Compound / ScaffoldC4-Piperidine FunctionalizationAkt1 IC₅₀ (nM)Oral Bioavailability (F%)Key Structural Advantage
CCT128930 (Lead) 4-(4-chlorobenzyl)amine6< 10%High potency, but rapid in vivo clearance due to exposed basic amine.
Intermediate 21 4-carboxamide, N-(4-chlorobenzyl)1845%Amide formation reduces basicity, significantly improving oral absorption.
AZD5363 (Capivasertib) 4-carboxamide, chiral hydroxypropyl3> 50%Optimal balance of potency, solubility, and metabolic stability.

(Data synthesized from AstraZeneca/Astex collaborative studies[2],[3])

Divergent Synthetic Methodologies

The true power of 1-(pyrimidin-4-yl)piperidin-4-one lies in its synthetic tractability. The ketone serves as a divergence point for library generation.

Synth SM1 4-Chloropyrimidine Core 1-(Pyrimidin-4-yl)piperidin-4-one SM1->Core 1. SNAr 2. Deprotection SM2 Piperidin-4-one Ketal SM2->Core PathA Reductive Amination Core->PathA PathB Spirocyclization Core->PathB ProdA 4-Amino-Piperidines (Akt/PKB Inhibitors) PathA->ProdA ProdB Spirocyclic Inhibitors (High Stability) PathB->ProdB

Figure 2: Divergent synthetic workflow leveraging the piperidin-4-one ketone handle.

Standardized Experimental Protocol: Synthesis and Functionalization

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating system for generating and functionalizing the core scaffold.

Phase 1: SNAr and Ketal Deprotection
  • Reaction Setup: Charge a round-bottom flask with 4-chloropyrimidine (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene ketal) (1.2 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Stir the mixture at 90°C for 12 hours under an inert nitrogen atmosphere.

    • Causality Check: The electron-deficient pyrimidine undergoes facile Nucleophilic Aromatic Substitution (SNAr). Crucially, the ketal protection is mandatory. Attempting this basic, high-temperature SNAr with unprotected piperidin-4-one leads to severe yield degradation via self-condensation (aldol-type reactions) of the free ketone.

  • Deprotection: Isolate the ketal intermediate via aqueous workup. Dissolve the intermediate in THF and add 2N HCl (aqueous). Stir at 50°C for 12 hours. Neutralize with saturated NaHCO₃, extract with dichloromethane, and concentrate to yield the free 1-(pyrimidin-4-yl)piperidin-4-one.

Phase 2: Late-Stage Reductive Amination
  • Imine Formation: Dissolve the 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq) and the desired primary amine (e.g., a substituted benzylamine) (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality Check: The weak acid catalyzes the formation of the iminium ion, which is the highly electrophilic species required for the subsequent reduction.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Stir for 16 hours.

    • Causality Check: NaBH(OAc)₃ is explicitly chosen over standard NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the iminium ion without reducing the unreacted ketone starting material back into a secondary alcohol. This ensures high conversion to the target 4-amino-piperidine.

Conclusion

The 1-(pyrimidin-4-yl)piperidin-4-one scaffold represents a triumph of rational drug design, offering a perfect equilibrium between target affinity (via the pyrimidine hinge binder) and physicochemical optimization (via the 3D piperidine core). As the field moves toward more complex modalities, including macrocyclic inhibitors[5] and PROTACs, the highly functionalizable ketone handle of this scaffold will continue to serve as a critical anchor point for next-generation therapeutics.

References

  • [1] /[2] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Pharmaceuticals (MDPI). URL:[Link]

  • [5] Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Pyrimidine-Substituted Piperidinones: A Structural Paradigm in Targeted Therapeutics and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the modern landscape of drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is critical for improving clinical success rates. The hybridization of pyrimidine rings with piperidinone scaffolds represents a masterclass in rational drug design, merging the established pharmacodynamic benefits of a privileged aromatic core with the superior physicochemical and spatial properties of an sp3-rich heterocycle.

Pyrimidines are ubiquitous in medicinal chemistry due to their electron-deficient nature and potent hydrogen-bond accepting capabilities, making them ideal hinge-binders in kinase inhibitors and core recognition motifs in GPCR ligands. However, non-fused pyrimidine derivatives often suffer from poor solubility or off-target toxicity if not properly vectorized (1)[1].

By appending a piperidinone ring, medicinal chemists achieve several synergistic effects:

  • 3D Vectorization: The rigid chair conformation of the piperidinone projects substituents precisely into solvent-exposed or allosteric pockets.

  • Conformational Control: The lactam or ketone carbonyl introduces a dipole moment and acts as an additional hydrogen bond acceptor, while simultaneously altering the basicity (pKa) of adjacent nitrogens to improve membrane permeability.

  • Metabolic Stability: The piperidinone core is significantly more resistant to oxidative metabolism compared to open-chain amides or highly flexible piperidines.

Pharmacophore Pyrim Pyrimidine Core H-Bond Acceptor/Donor Kinase Hinge Binder Linker Linker -NH- or -O- Flexibility Control Pyrim->Linker Piper Piperidinone Scaffold sp3 Vectorization Solvent Exposed / Selectivity Linker->Piper

Fig 1: Pharmacophore model illustrating the synergistic roles of pyrimidine and piperidinone.

Mechanistic Grounding: Target Synergies in Literature

The versatility of the pyrimidine-piperidinone (and related piperidine) axis is validated across multiple therapeutic areas, from oncology to neurodegenerative diseases.

Kinase Inhibition (c-Met & CDK2)

In the development of c-Met kinase inhibitors, the pyrimidine core typically anchors the molecule to the kinase hinge region via bidentate hydrogen bonds with the peptide backbone. However, achieving selectivity over other kinases requires exploiting the unique topology of the c-Met solvent channel. Research into 2 demonstrated that appending this sp3-rich vector to an aminopyrimidine core yielded profound inhibitory activity (IC50 = 8.6 nM) by locking the carboxylate moiety into a favorable orientation for electrostatic interactions with the solvent front[2].

GPCR Modulation (Adenosine A2A Receptors)

For neurodegenerative disorders, targeting the Adenosine A2A receptor requires molecules that can penetrate deep hydrophobic cavities. 3 incorporating piperidine and piperazine rings have been engineered as potent inverse agonists. The pyrimidine acts as the central pharmacophore, while the piperidine ring projects into the receptor cavity, yielding binding affinities (Ki) as low as 8.62 nM[3].

Direct Anticancer Cytotoxicity

Beyond specific receptor targeting, novel 4 have been synthesized starting from tetramethylpiperidin-4-one. These hybrids demonstrate potent in vitro cytotoxicity against HCT-116 and MCF-7 human cancer cells, achieving IC50 values comparable to the clinical standard doxorubicin[4].

Quantitative SAR Data Summary
Compound ScaffoldPrimary TargetBiological ActivityKey Structural FeatureReference
Piperidinone-Pyrimidine Glycoside HCT-116 / MCF-7 CellsIC50 ~ Doxorubicin levelsTetramethylpiperidin-4-one core[Yousif et al., 2019][4]
Piperazine-Thiazolo[5,4-d]pyrimidine Adenosine A2A ReceptorKi = 8.62 nM, IC50 = 7.42 nMFuran-2-yl and piperazine vector[MDPI Molecules, 2020][3]
3-Carboxyl Piperidin-2-one Pyrimidine c-Met KinaseIC50 = 8.6 nM3-carboxyl piperidin-2-one vector[MDPI Molecules, 2014][2]

Self-Validating Synthetic Methodologies

The construction of pyrimidine-piperidinone hybrids relies heavily on Nucleophilic Aromatic Substitution (SNAr). Chloropyrimidines are highly electron-deficient; the 4-position is generally more reactive towards nucleophilic attack due to the para-like stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen.

The following protocol details the causality behind each synthetic choice, ensuring a self-validating workflow that guarantees high yield and regioselectivity.

Protocol: Microwave-Assisted SNAr Synthesis of Pyrimidine-Piperidinone Hybrids

Step 1: Reagent Preparation & Stoichiometry Control

  • Action: In an oven-dried 10 mL microwave vial, add 2,4-dichloropyrimidine (1.0 equiv, 1.0 mmol) and the target piperidinone derivative (1.05 equiv, 1.05 mmol).

  • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the highly reactive chloropyrimidine, which is often difficult to separate from the product via reverse-phase chromatography due to similar retention times.

Step 2: Solvent and Base Selection

  • Action: Suspend the reagents in anhydrous n-Butanol (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol).

  • Causality: n-Butanol is selected for its high boiling point and excellent microwave energy absorption. DIPEA is utilized instead of Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, allowing it to function purely as a proton sponge to neutralize the HCl byproduct.

Step 3: Microwave Irradiation

  • Action: Seal the vial and irradiate at 150°C for 20 minutes with high-speed magnetic stirring.

  • Causality: Microwave heating provides uniform thermal energy, rapidly overcoming the activation energy barrier of the SNAr reaction. This kinetic control minimizes the formation of thermodynamic degradation products and bis-substituted impurities.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: A reaction cannot be considered complete based on time alone. The reaction is validated as complete only when the characteristic M / M+2 (3:1 ratio) isotope pattern of the starting chloropyrimidine is completely absent in the Total Ion Chromatogram (TIC), replaced by the product mass (M+H)+. If the starting material persists, re-subject the mixture to microwave irradiation in 10-minute increments.

Step 5: Isolation and Purification

  • Action: Concentrate the crude mixture under reduced pressure. Purify via preparative HPLC (C18 column, Gradient: 10-90% MeCN in H2O with 0.1% TFA).

Synthesis Start Starting Materials: Chloropyrimidine + Piperidinone Condition Reaction Conditions: DIPEA, DMF/n-BuOH, MW 150°C Start->Condition Mix & Heat Monitor In-Process Control: LC-MS Isotope Pattern Analysis Condition->Monitor Aliquot Analysis Monitor->Condition Incomplete Purify Purification: Prep-HPLC (C18, H2O/MeCN) Monitor->Purify >95% Conversion Product Final Product: Target Hybrid Scaffold Purify->Product Isolate

Fig 2: Self-validating synthetic workflow for pyrimidine-substituted piperidinones via SNAr.

Conclusion

The integration of pyrimidine rings with piperidinone scaffolds provides a robust architectural framework for modern drug discovery. By leveraging the hydrogen-bonding capacity of the pyrimidine core and the 3D spatial vectorization of the piperidinone ring, researchers can design molecules with exquisite target selectivity, improved solubility, and enhanced metabolic stability. Adhering to self-validating synthetic protocols ensures that these complex chemotypes can be generated efficiently, accelerating the pipeline from benchtop to clinical application.

References

  • Yousif, M., et al. "Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives." Russian Journal of General Chemistry, 2019. 4

  • Bharti, K. L., et al. "Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review." Current Topics in Medicinal Chemistry, 2024. 1

  • "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Molecules, MDPI, 2020. 3

  • "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules, MDPI, 2014. 2

Sources

1-(Pyrimidin-4-yl)piperidin-4-one: A Privileged Scaffold for Targeted Therapeutics and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8) has emerged as a highly privileged scaffold. By fusing the hinge-binding capability of a pyrimidine ring with the sp³-rich, vector-directing nature of a piperidine core, this intermediate serves as a cornerstone for synthesizing ATP-competitive kinase inhibitors and complex spirocyclic ligands.

This technical guide provides an in-depth analysis of the structural rationale, validated synthetic methodologies, and downstream functionalization strategies for this critical building block.

Structural Rationale & Physicochemical Profile

The design of target-directed small molecules requires scaffolds that balance structural rigidity with favorable physicochemical properties. The 1-(pyrimidin-4-yl)piperidin-4-one scaffold achieves this through three distinct structural domains:

  • The Pyrimidine Moiety: Acts as an electron-deficient aromatic system that frequently serves as a hinge-binder in kinase ATP pockets. The nitrogen atoms at the 1- and 3-positions are prime hydrogen-bond acceptors.

  • The Piperidine Core: Introduces three-dimensional character (sp³ hybridization), which is critical for escaping the "flatland" of purely aromatic compounds. This enhances aqueous solubility and reduces off-target promiscuity. The electron-withdrawing nature of the pyrimidine ring delocalizes the lone pair of the piperidine nitrogen, significantly reducing its basicity and mitigating hERG liability.

  • The C4-Ketone Handle: A highly reactive electrophilic center that allows for rapid library generation via reductive amination, Wittig olefination, or spirocyclization.

Quantitative Physicochemical Data

The following table summarizes the core metrics of the building block, demonstrating its high compliance with Lipinski’s Rule of Five for lead-like intermediates.

PropertyValue
Chemical Name 1-(Pyrimidin-4-yl)piperidin-4-one
CAS Registry Number 286469-83-8
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 4
Rotatable Bonds 1

Synthesis & Scale-Up Strategies

The direct synthesis of 1-(pyrimidin-4-yl)piperidin-4-one via Nucleophilic Aromatic Substitution (SₙAr) using free piperidin-4-one is notoriously problematic. The free base of piperidin-4-one is unstable and prone to self-aldol condensation under the basic, high-temperature conditions required for SₙAr.

The Causality of Protection: To circumvent this, the synthesis must utilize an acetal-protected derivative, such as 1,4-dioxa-8-azaspiro[4.5]decane . The acetal masks the electrophilic ketone, preventing oligomerization. Following the SₙAr reaction with 4-chloropyrimidine, a simple acidic workup hydrolyzes the acetal, revealing the target ketone [1].

SyntheticWorkflow Step1 4-Chloropyrimidine + Piperidone Acetal Step2 SNAr Reaction (DIPEA, DMF, 80°C) Step1->Step2 Step3 Acetal Intermediate [M+H]+ 222 Step2->Step3 Nucleophilic Substitution Step4 Acidic Deprotection (HCl, THF/H2O) Step3->Step4 Step5 1-(Pyrimidin-4-yl) piperidin-4-one [M+H]+ 178 Step4->Step5 Hydrolysis

Synthetic workflow for 1-(Pyrimidin-4-yl)piperidin-4-one via SNAr and acetal deprotection.

Application Spotlight: Targeting the PI3K/Akt/mTOR Axis

The pyrimidine-piperidine scaffold is a dominant motif in the development of Protein Kinase B (Akt) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently deregulated in human cancers, driving uncontrolled cellular proliferation and survival.

During the optimization of Akt inhibitors, researchers discovered that substituting the piperidine C4 position with varying lipophilic amines (via reductive amination of the piperidin-4-one core) yielded potent, ATP-competitive inhibitors. A landmark example is the development of clinical candidates like Capivasertib (AZD5363) , which utilizes a pyrrolo-pyrimidine fused to a piperidine core to achieve nanomolar potency and oral bioavailability [2]. The 1-(pyrimidin-4-yl)piperidin-4-one building block serves as the exact structural progenitor for these discovery campaigns [3].

KinasePathway PI3K PI3K Kinase PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits to Membrane mTOR mTORC1 / Cell Survival Akt->mTOR Promotes Survival Drug Pyrimidine-Piperidine Derived Inhibitor Drug->Akt ATP-Competitive Blockade

Mechanism of action for pyrimidine-piperidine derivatives targeting the PI3K/Akt signaling axis.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols are designed with built-in analytical checkpoints. Causality for reagent selection is explicitly defined.

Protocol A: Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one

Rationale: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic 4-chloropyrimidine. Dimethylformamide (DMF) stabilizes the polar Meisenheimer transition state, accelerating the SₙAr reaction.

  • Reaction Setup: To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M), add 1,4-dioxa-8-azaspiro[4.5]decane (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check 1 (SₙAr Completion): Perform LCMS analysis. The reaction is complete when the 4-chloropyrimidine peak disappears and a dominant peak at [M+H]⁺ = 222 m/z (acetal intermediate) emerges.

  • Deprotection: Cool the mixture to room temperature. Add 3M aqueous HCl (5.0 eq) and THF (1:1 ratio with DMF). Stir at 50 °C for 4 hours to hydrolyze the acetal.

  • Self-Validation Check 2 (Hydrolysis): Re-analyze via LCMS. The 222 m/z peak must be entirely consumed, replaced by the target ketone peak at [M+H]⁺ = 178 m/z .

  • Isolation: Neutralize the mixture with saturated aqueous NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure ketone.

Protocol B: Downstream Reductive Amination

Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild enough to reduce the intermediate iminium ion without reducing the unreacted C4-ketone, which is a common failure mode when using stronger agents like NaBH₄.

  • Imine Formation: Dissolve 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq) and a primary amine of choice (e.g., benzylamine, 1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq) portion-wise to the mixture. Stir for an additional 12 hours at room temperature.

  • Self-Validation Check: Analyze the reaction via LCMS. The mass of the intermediate imine should shift by +2 Da upon the addition of STAB, confirming successful reduction to the secondary amine.

  • Quench & Isolate: Quench the reaction with 1N NaOH to break down boron complexes. Extract with DCM, dry, and purify via reverse-phase HPLC to isolate the target kinase inhibitor precursor.

References

  • Caldwell, J. J., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 2010.[Link]

  • Davies, B. R., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry, 2013.[Link]

  • Walters, M. A., et al. "The Essential Medicinal Chemistry of Curcumin" (Discussing the broader utility of piperidin-4-one analogs in medicinal chemistry). Journal of Medicinal Chemistry, 2017.[Link]

Structural Analysis of 1-(Pyrimidin-4-yl)piperidin-4-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the structural analysis of 1-(pyrimidin-4-yl)piperidin-4-one derivatives, a chemical scaffold of significant interest in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, conformational behavior, and spectroscopic characterization of this important class of molecules. The guide emphasizes the causal relationships behind experimental choices and provides actionable protocols to empower further research and development.

The Significance of the 1-(Pyrimidin-4-yl)piperidin-4-one Scaffold

The 1-(pyrimidin-4-yl)piperidin-4-one core is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[1][2] The pyrimidine ring can act as a hinge-binding motif, interacting with the backbone of the ATP-binding site of various kinases, while the piperidin-4-one moiety provides a versatile three-dimensional framework for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.[3][4] Understanding the intricate structural details of these derivatives is paramount for rational drug design and the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[5]

Synthesis and Derivatization Strategies

The construction of the 1-(pyrimidin-4-yl)piperidin-4-one scaffold is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halogen, from the C4 position of the pyrimidine ring by the secondary amine of piperidin-4-one or its derivatives.[6][7][8]

Core Synthesis via Nucleophilic Aromatic Substitution

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms, particularly at the C2, C4, and C6 positions.[7] The reaction between a 4-halopyrimidine and piperidin-4-one is a key step in the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one

Materials:

  • 4-Chloropyrimidine

  • Piperidin-4-one hydrochloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.1 equivalents) in the chosen anhydrous solvent, add triethylamine (2.2 equivalents) at room temperature under an inert atmosphere. Stir the mixture for 15-30 minutes to liberate the free base of piperidin-4-one.

  • Add 4-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the reactivity of the specific 4-halopyrimidine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(pyrimidin-4-yl)piperidin-4-one.

Synthesis_Workflow reagents 4-Chloropyrimidine + Piperidin-4-one HCl + Triethylamine reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Heat (80-120 °C) solvent Anhydrous Polar Aprotic Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(Pyrimidin-4-yl)piperidin-4-one purification->product

Caption: General workflow for the synthesis of the 1-(pyrimidin-4-yl)piperidin-4-one core.

Conformational Analysis

The three-dimensional shape of 1-(pyrimidin-4-yl)piperidin-4-one derivatives is a critical determinant of their biological activity. The conformational preferences of the piperidin-4-one ring dictate the spatial orientation of substituents, which in turn governs their interactions with the target protein.

The Piperidin-4-one Ring Conformation

The piperidin-4-one ring typically adopts a chair conformation to minimize torsional and steric strain.[9][10] However, the presence of bulky substituents or specific electronic interactions can lead to the adoption of alternative conformations such as a twist-boat or boat conformation.[11] The N-substituent, in this case, the pyrimidin-4-yl group, generally prefers an equatorial position to avoid 1,3-diaxial interactions.

Conformations cluster_chair Chair Conformation (Favored) cluster_boat Boat/Twist-Boat Conformation (Less Favored) Chair Pyrimidinyl group in equatorial position Boat Can be adopted with bulky substituents Chair->Boat Conformational Isomerization

Caption: Conformational equilibrium of the piperidin-4-one ring.

The conformational preference can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the piperidine ring protons. Large vicinal coupling constants (J ≈ 10-13 Hz) between axial protons are indicative of a chair conformation.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 1-(pyrimidin-4-yl)piperidin-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment and connectivity of protons in the molecule. Key expected signals for the 1-(pyrimidin-4-yl)piperidin-4-one scaffold are summarized in the table below.

¹³C NMR: The carbon NMR spectrum complements the proton NMR data and helps to confirm the carbon framework of the molecule.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Pyrimidine H-28.5 - 8.7sCH
Pyrimidine H-56.5 - 6.7dCH
Pyrimidine H-68.2 - 8.4dCH
Piperidine H-2, H-6 (axial)4.0 - 4.2tCH₂
Piperidine H-2, H-6 (equatorial)3.0 - 3.2dCH₂
Piperidine H-3, H-5 (axial)2.6 - 2.8tCH₂
Piperidine H-3, H-5 (equatorial)2.4 - 2.6dCH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[12][13]

¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Piperidine C=O205 - 210C
Pyrimidine C-2158 - 160CH
Pyrimidine C-4160 - 162C
Pyrimidine C-5108 - 110CH
Pyrimidine C-6155 - 157CH
Piperidine C-2, C-645 - 50CH₂
Piperidine C-3, C-540 - 45CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[12]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For 1-(pyrimidin-4-yl)piperidin-4-one, the most prominent absorption band will be the carbonyl (C=O) stretch of the piperidin-4-one ring, which typically appears in the range of 1710-1730 cm⁻¹.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺.

X-ray Crystallography

Structure-Activity Relationship (SAR) and Relevance in Drug Design

The structural features of 1-(pyrimidin-4-yl)piperidin-4-one derivatives are directly linked to their biological activity, particularly as kinase inhibitors.[5][16]

  • The Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • The Piperidin-4-one Ring: This serves as a scaffold for positioning substituents in specific vectors in 3D space. Modifications at the C3 and C4 positions of the piperidine ring can significantly impact potency and selectivity.

  • Substituents: The nature, size, and electronic properties of substituents on the piperidine ring can be tailored to optimize interactions with different sub-pockets of the kinase active site, thereby enhancing potency and achieving selectivity against other kinases.[17]

SAR_Pathway Scaffold 1-(Pyrimidin-4-yl)piperidin-4-one Core Scaffold Pyrimidine Pyrimidine Ring: Hinge Binding Scaffold->Pyrimidine Piperidinone Piperidin-4-one Ring: 3D Scaffolding Scaffold->Piperidinone Substituents Substituents (R1, R2, etc.): Potency & Selectivity Scaffold->Substituents Target Kinase Active Site Pyrimidine->Target H-bonds Piperidinone->Target Positions Substituents Substituents->Target van der Waals, etc. Activity Biological Activity (Kinase Inhibition) Target->Activity Modulation

Caption: Structure-Activity Relationship (SAR) of 1-(pyrimidin-4-yl)piperidin-4-one derivatives.

Computational Analysis

In silico methods such as Density Functional Theory (DFT) and molecular docking are powerful tools for complementing experimental data and guiding the design of new derivatives.

  • DFT Calculations: Can be used to predict the most stable conformation of the molecule, calculate electronic properties such as electrostatic potential maps, and simulate spectroscopic data (NMR, IR) to aid in their interpretation.[18]

  • Molecular Docking: Can be employed to predict the binding mode of 1-(pyrimidin-4-yl)piperidin-4-one derivatives within the active site of a target kinase, providing insights into key interactions and guiding the design of more potent inhibitors.[19]

Conclusion

The 1-(pyrimidin-4-yl)piperidin-4-one scaffold is a cornerstone in the development of targeted therapies. A thorough understanding of its structural characteristics, achieved through a combination of synthesis, spectroscopic analysis, X-ray crystallography, and computational modeling, is essential for the successful design and optimization of novel drug candidates. This guide provides a foundational framework and practical protocols to aid researchers in their exploration of this promising class of molecules.

References

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Bernès, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o797. [Link]

  • Bernès, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCrData, 1(1), x150001. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2073. [Link]

  • Agrawal, S., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology, 16(35), 2835-2844. [Link]

  • Microwave‐promoted piperidination of halopyridines: a comparison between Ullmann, Buchwald–Hartwig and uncatalysed SNAr reactions. (2012). Journal of Physical Organic Chemistry, 25(8), 644-650. [Link]

  • Wan, Y., et al. (2017). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 903–906. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565–583. [Link]

  • Abdellatif, K., & Bakr, R. B. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. Retrieved March 8, 2026, from [Link]

  • El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221–31252. [Link]

  • Wang, Y., et al. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 230, 114096. [Link]

  • Um, Y., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7347–7354. [Link]

  • Yüksek, H., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191–2201. [Link]

  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1592. [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2026). ResearchGate. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]

  • Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. (2021). Heliyon, 7(12), e08543. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved March 8, 2026, from [Link]

  • Assessment of structural and activity-related contributions of various PIM-1 kinase inhibitors in the treatment of leukemia and prostate cancer. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Mititelu, M., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 68(1), 127-133. [Link]

  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

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  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. [Link]

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The Pyrimidinyl-Piperidine Scaffold: History, Structural Biology, and Synthetic Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidinyl-piperidine scaffold represents a privileged structural motif in modern medicinal chemistry. Statistical analyses of FDA-approved small molecules reveal that nearly 59% contain an azacyclic backbone, with piperidine derivatives being the most frequently utilized[1]. The strategic fusion of a pyrimidine ring with a piperidine moiety creates a highly tunable pharmacophore that balances metabolic stability, aqueous solubility, and precise spatial geometry[2]. This whitepaper explores the historical evolution, structural rationale, and advanced synthetic methodologies of pyrimidinyl-piperidine intermediates, providing a comprehensive guide for drug development professionals.

Structural Biology & Pharmacodynamic Rationale

Historically, drug discovery relied heavily on flat, aromatic rings (like phenyl or biphenyl groups). However, the push for higher target selectivity and better pharmacokinetic profiles led to the adoption of sp3-hybridized systems.

The pyrimidinyl-piperidine fusion is a masterclass in complementary molecular design:

  • The Pyrimidine Ring: Acts as a robust hydrogen-bond acceptor network. Unlike electron-rich phenyl rings, the electron-deficient nature of pyrimidine resists oxidative degradation by hepatic cytochrome P450 enzymes[2].

  • The Piperidine Ring: Introduces basicity and a non-planar 3D conformation. This 3D character provides multiple "exit vectors" for functional group decoration, allowing chemists to map complex receptor pockets without the severe chirality complications or in vivo oxidation risks associated with simple cyclohexyl analogs[3].

Key Therapeutic Applications & Case Studies

Case Study 1: Gemigliptin and DPP-4 Inhibition

Gemigliptin perfectly exemplifies the power of the pyrimidino-piperidine core. Designed to inhibit Dipeptidyl Peptidase-4 (DPP-4) for the treatment of Type 2 Diabetes Mellitus, its structure features a highly optimized piperidinone group that docks into the S1 subsite. Here, an equatorial fluorine atom forms a critical hydrogen bond with Tyr631, while an axial fluorine engages in hydrophobic interactions with Tyr666 and Tyr662[4][5]. Furthermore, the addition of two trifluoromethyl (CF3) groups to the pyrimidine core unlocks access to the S2 extensive subsite, drastically increasing both potency and selectivity compared to earlier-generation gliptins[6][7].

Case Study 2: CDK4/6 Inhibitors & Neurological Dual-Ligands

The pyrimidine-azacycle linkage is foundational to CDK4/6 inhibitors like Trilaciclib, which protect hematopoietic stem cells from chemotherapy-induced myelosuppression by inducing transient G1 cell cycle arrest[8]. While Trilaciclib itself utilizes a piperazine linkage, its structural analogs frequently employ the pyrimidinyl-piperidine scaffold to cross the blood-brain barrier. For instance, novel pyrrolo[2,3-d]pyrimidines fused to fluorobenzylpiperidines have been developed as dual-targeted ligands inhibiting both acetylcholinesterase (AChE) and the histamine H3 receptor (H3R) for Alzheimer's disease therapy[9][10].

G CDK CDK4/6 Complex Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK->Rb Prevents Phosphorylation Inhibitor Pyrimidinyl-Piperidine (e.g., Trilaciclib) Inhibitor->CDK Binds ATP Pocket E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Sequesters G1S G1 to S Phase Transition (Blocked) E2F->G1S Inhibits BM Bone Marrow Protection (Myelosuppression Prevented) G1S->BM Induces Arrest

Mechanism of CDK4/6 inhibition by pyrimidinyl-piperidine derivatives inducing G1 cell cycle arrest.

Case Study 3: Piclozotan and 5-HT1A Receptor Selectivity

In neuropharmacology, the pyrimidinylpiperidine moiety is utilized to achieve extreme receptor selectivity. Piclozotan, a 1,4-benzoxazepine derivative, incorporates a 2-piperidin-3-ylpyrimidine group that grants it sub-nanomolar affinity for the 5-HT1A receptor. This specific structural geometry provides a 1000-fold selectivity over dopamine D2 and α1-adrenergic receptors, conferring potent neuroprotective effects in cerebral ischemia models[11][12].

Quantitative Data & Structure-Activity Relationship (SAR) Profiles

The following table summarizes the quantitative binding data for key pyrimidinyl-piperidine and related azacyclic derivatives, highlighting how structural modifications dictate target affinity.

Compound / ScaffoldPrimary TargetBinding Affinity / IC50Key Structural Interaction
Gemigliptin DPP-4IC50 = 6.3 nMCF3 groups engage S2 extensive subsite; piperidinone H-bonds Tyr631[6].
Piclozotan 5-HT1A ReceptorSub-nanomolarPyrimidinylpiperidine core provides 1000-fold selectivity over D2/α1[11].
Trilaciclib Analog (4a) AChE / H3RIC50 = 2.19 µM (AChE)Fluorobenzylpiperidine fused to pyrrolo-pyrimidine enables dual targeting[10].
Compound 5g DPP-4IC50 = 23.08 nMPiperidine ring stabilizes the metabolic profile while maintaining S1 entry[13].

Advanced Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating synthetic mechanisms used to construct these complex intermediates.

Protocol A: Convergent Synthesis of Gemigliptin's Pyrimidino-Piperidine Core

The synthesis of Gemigliptin relies on a highly efficient convergent strategy that couples a dihydropyrido[3,4-d]pyrimidine intermediate with a piperidinone-based β-amino acid[6][7].

  • Enolate Formation & Trifluoroacetylation:

    • Procedure: Treat the starting pyrimidine precursor with Lithium bis(trimethylsilyl)amide (LHMDS) at -78°C, followed by the addition of ethyl trifluoroacetate.

    • Causality: LHMDS is chosen because it is a sterically hindered, non-nucleophilic base. It selectively deprotonates the less hindered alpha-carbon to form the kinetic enolate, completely preventing unwanted nucleophilic attack on the ester/amide carbonyls.

  • Thermal Rearrangement & Cyclization:

    • Procedure: Subject the resulting intermediate to thermal conditions in the presence of an acid catalyst (e.g., TFA).

    • Causality: The application of heat drives the thermodynamically favorable intramolecular cyclization, yielding the rigid dihydropyrido[3,4-d]pyrimidine core.

  • Piperidinone Cyclization & Benzyl Deprotection:

    • Procedure: React the piperidinone precursor with a benzylamine derivative, followed by hydrogenolysis using Palladium on Carbon (Pd/C) under an H2 atmosphere.

    • Causality: Hydrogenolysis cleanly cleaves the benzyl protecting group without reducing the newly formed piperidinone ring or altering the stereocenter, yielding the free β-amino acid.

  • Amide Coupling (The Convergent Step):

    • Procedure: Couple the pyrimidine core with the β-amino acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    • Causality: HOBt acts as a nucleophilic catalyst that suppresses the racemization of the chiral β-amino acid during activation by EDC. This ensures the final API maintains its strict stereochemical integrity, which is absolute requirement for precise S1/S2 subsite docking in the DPP-4 enzyme.

G Enolate Enolate Precursor + LHMDS TFA Trifluoroacetate Addition Enolate->TFA Core Dihydropyrido[3,4-d]pyrimidine Intermediate TFA->Core Coupling EDC/HOBt Amide Coupling Core->Coupling Amino1 Piperidinone Precursor Amino2 Benzylamine Cyclization + Pd/C Deprotection Amino1->Amino2 BetaAmino β-Amino Acid Intermediate Amino2->BetaAmino BetaAmino->Coupling Final Gemigliptin (Pyrimidino-Piperidine Core) Coupling->Final

Convergent synthetic workflow of Gemigliptin combining pyrimidine and piperidine intermediates.

Protocol B: Transition-Metal-Free SNAr for Azacyclic Kinase Inhibitors

Early syntheses of pyrimidine-piperazine/piperidine CDK inhibitors (like Ribociclib and Trilaciclib) relied heavily on Palladium-catalyzed Buchwald-Hartwig aminations[14]. Modern process chemistry has shifted away from this.

  • Base Selection & Catalyst Removal:

    • Procedure: Replace Pd-catalysts with LiHMDS to drive a Nucleophilic Aromatic Substitution (SNAr) between the azacycle and the pyrimidine core.

    • Causality: Purging residual heavy metals (Pd, Ru) from basic, nitrogen-rich APIs (which act as strong metal chelators) is notoriously difficult and expensive. LiHMDS provides sufficient basicity to deprotonate the amine and drive the SNAr without the need for transition metals[14].

  • Leaving Group Optimization:

    • Procedure: Utilize a methylsulfone (-SO2Me) or chloride (-Cl) leaving group on the pyrimidine ring.

    • Causality: These strongly electron-withdrawing groups enhance the electrophilicity of the pyrimidine C2/C4 positions, significantly lowering the activation energy required for the incoming piperidine/piperazine nucleophile to attack.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]

  • Research progress on piperidine-containing compounds as agrochemicals Source: rhhz.net URL: [Link]

  • Pyridine | Overview & Research Examples Source: Perlego URL:[Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design Source: Blumberg Institute URL: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Institutes of Health (PMC) URL:[Link]

  • TRILACICLIB, G1T28 - New Drug Approvals Source: New Drug Approvals URL: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (Gemigliptin Synthesis) Source: MDPI URL:[Link]

  • Nt-butoxycarbonyl-3-(2-pyrimidinyl)-1,2,5,6-tetrahydropyridine (Piclozotan Synthesis) Source: Molaid URL: [Link]

  • Gemigliptin, a novel dipeptidyl peptidase 4 inhibitor Source: ResearchGate URL: [Link]

  • Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus Source: e-dmj.org URL:[Link]

  • Synthesis and Acetylcholinesterase Inhibitory Activity of Novel Trilaciclib Analogs Source: ResearchGate URL:[Link]

  • Structures of trilaciclib, target pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidines Source: ResearchGate URL:[Link]

  • 2-哌啶-3-基嘧啶 | 182416-14-4 Source: Molaid URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Reductive Amination Protocols for 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antimalarial agents. The synthesis of these derivatives often relies on the reductive amination of piperidin-4-one precursors. Specifically, 1-(Pyrimidin-4-yl)piperidin-4-one presents a unique synthetic profile; the electron-withdrawing nature of the pyrimidine ring subtly influences the basicity and solubility of the piperidine system, requiring highly optimized conditions to achieve quantitative yields.

Causality in Reagent Selection

The fundamental challenge in this reductive amination is chemoselectivity: reducing the transient iminium intermediate without prematurely reducing the starting ketone into a piperidin-4-ol side product.

  • The Reducing Agent: 1 is the optimal hydride source. The electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, rendering STAB too mild to reduce the starting ketone efficiently, yet sufficiently reactive to reduce the highly electrophilic iminium ion[1].

  • The Solvent: Unlike sodium cyanoborohydride (NaCNBH₃), STAB is highly sensitive to water and protic solvents. 2 such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to prevent reagent degradation[2].

  • Acid Catalysis: For deactivated or sterically hindered amines (e.g., anilines), the nucleophilic attack on the ketone is the rate-limiting step. 3 facilitates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the iminium ion[3].

Experimental Workflow

Workflow Ketone 1-(Pyrimidin-4-yl) piperidin-4-one Imine Iminium Ion (Intermediate) Ketone->Imine + Amine AcOH Catalyst Alcohol Piperidin-4-ol (Side Product) Ketone->Alcohol Direct Reduction (Avoid) Amine 1° or 2° Amine Amine->Imine Product 4-Aminopiperidine (Target) Imine->Product STAB Reduction

Workflow of reductive amination highlighting the iminium intermediate and side-product avoidance.

Quantitative Data & Optimization Matrix

The following table summarizes the empirical outcomes of various reaction conditions applied to the 1-(Pyrimidin-4-yl)piperidin-4-one scaffold.

ParameterProtocol A (Aliphatic Amines)Protocol B (Aromatic Amines)Suboptimal Condition (Avoid)
Amine Type Primary / Secondary AliphaticPrimary Aromatic (Anilines)Any
Reducing Agent STAB (1.5 eq)STAB (1.5 eq)NaBH₄ (1.5 eq)
Solvent DCE or DCMDCEMethanol (MeOH)
Additive NoneAcetic Acid (1.0 - 2.0 eq)None
Reaction Temp Room TemperatureRoom Temperature0 °C to RT
Expected Yield > 90%75% - 85%< 50%
Primary Risk Over-alkylationLow conversionPremature ketone reduction

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols integrate real-time analytical checkpoints. Do not proceed to the reduction phase until the iminium formation is analytically confirmed.

Protocol A: One-Pot Synthesis for Reactive Aliphatic Amines

Use this protocol for highly nucleophilic primary or secondary alkyl amines.

  • Reactant Assembly: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv, 1.0 mmol, 177.2 g/mol ) and the desired aliphatic amine (1.1 equiv, 1.1 mmol).

  • Solvation: Dissolve the mixture in 10 mL of anhydrous 1,2-dichloroethane (DCE)[4].

  • Intermediate Validation (QC Check 1): Stir the mixture at room temperature for 30 minutes. Remove a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. You must observe the disappearance of the ketone mass (

    
     178.1 
    
    
    
    ) and the appearance of the iminium mass.
  • Reduction: Once imine formation is verified,5 portion-wise over 5 minutes to control the mild exotherm[5]. Stir at room temperature for 2-4 hours.

  • Quenching & Workup: 6 (10 mL) to neutralize any trace acid and destroy unreacted STAB[6]. Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Synthesis for Deactivated Aromatic Amines

Use this protocol for anilines or sterically hindered amines where direct reduction of the ketone outpaces imine formation.

  • Acid-Catalyzed Condensation: Dissolve 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv) and the aniline derivative (1.0 equiv) in anhydrous DCE.3[3].

  • Equilibrium Shifting: Stir the mixture at room temperature for 2 hours. For exceptionally poor nucleophiles, 7 without stronger acid catalysis; in such cases, substituting AcOH with a catalytic amount of Trifluoroacetic acid (TFA) is recommended[7].

  • Reduction (QC Check 2): Add STAB (1.5 equiv) portion-wise. Monitor via TLC (Eluent: 5% MeOH in DCM with 1% NH₄OH). The starting ketone (

    
    ) will be replaced by a highly polar, UV-active spot (
    
    
    
    ).
  • Isolation: Quench with 1N NaOH to pH 9 to ensure the product amine is fully deprotonated before extraction. Extract with EtOAc, dry over MgSO₄, and purify via NH-functionalized silica gel chromatography.

Troubleshooting Common Failure Modes

  • Failure Mode 1: Over-Alkylation (Formation of Tertiary Amines).

    • Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second reductive amination cycle.

    • Correction:4 or strictly adhere to a stepwise procedure where the reducing agent is withheld until the ketone is fully consumed[4].

  • Failure Mode 2: High Levels of Piperidin-4-ol Byproduct.

    • Causality: The reducing agent was added before the iminium equilibrium was established, or a strong reducing agent (NaBH₄) was used incorrectly.

    • Correction: Ensure strict use of STAB in DCE. Extend the pre-stirring condensation time (Step 3 in Protocol A) to 2 hours.

References

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. URL:[Link]

  • Reductive Amination - Common Conditions - Common Organic Chemistry. URL:[Link]

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC - NIH. URL:[Link]

  • Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure - ACS Publications. URL:[Link]

Sources

Application Note: A Scalable Manufacturing Process for 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, scalable, and efficient protocol for the synthesis of 1-(pyrimidin-4-yl)piperidin-4-one, a key building block in the development of various pharmacologically active agents. The described synthesis is based on a robust Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloropyrimidine and piperidin-4-one. This guide offers in-depth technical insights, step-by-step instructions, process safety considerations, and analytical methods to ensure high yield and purity suitable for manufacturing scales.

Introduction and Strategic Overview

The 1-(pyrimidin-4-yl)piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a wide range of therapeutic areas. The development of a scalable, cost-effective, and reliable manufacturing process for this intermediate is therefore of critical importance.

The synthetic strategy detailed herein focuses on the direct coupling of commercially available starting materials: 4-chloropyrimidine and piperidin-4-one. The chosen method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored for its industrial applicability due to several key factors:

  • High Atom Economy: The reaction directly couples the two main fragments with the loss of only a small inorganic salt byproduct.

  • Favorable Kinetics: The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C4 position highly susceptible to nucleophilic attack by the secondary amine of piperidin-4-one.[1]

  • Scalability: SNAr reactions are generally well-behaved and scalable, with predictable kinetics and manageable exotherms, making them suitable for large-scale reactor synthesis.[2]

The primary challenge in this synthesis is the handling of piperidin-4-one, which is typically supplied as a hydrochloride salt for stability.[3][4] The free secondary amine is required for the nucleophilic attack. Therefore, the protocol incorporates an in situ neutralization step to generate the reactive free base of piperidin-4-one.

Reaction Mechanism and Rationale

The core transformation is the SNAr reaction, which proceeds via a two-step addition-elimination mechanism.

Caption: Generalized SNAr Mechanism.

  • Nucleophilic Attack: The nitrogen atom of the piperidin-4-one free base attacks the electron-deficient C4 carbon of the 4-chloropyrimidine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization across the pyrimidine ring, particularly by the ring nitrogens.[1]

  • Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the final product and a chloride ion.

The choice of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is critical. It must be strong enough to neutralize the hydrochloride of the starting material and the HCl generated during the reaction, but not so strong as to cause unwanted side reactions with the ketone functionality or the solvent.

Detailed Manufacturing Protocol

This protocol is designed for a nominal 100-gram scale of the final product and can be scaled linearly with appropriate engineering controls.

Reagents and Materials
ReagentCAS NumberMolecular Wt.Quantity (molar eq.)Supplier Example
4-Chloropyrimidine17180-93-7114.5364 g (1.0 eq)Sigma-Aldrich
Piperidin-4-one hydrochloride41979-39-9135.5983 g (1.1 eq)Santa Cruz Bio.
Triethylamine (TEA)121-44-8101.19134 mL (1.7 eq)Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09600 mLEMD Millipore
Ethyl Acetate (EtOAc)141-78-688.112.5 LVWR
Deionized Water7732-18-518.022.5 L-
Brine (Saturated NaCl solution)7647-14-558.441.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 gAcros Organics
Equipment
  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating mantle with temperature controller.

  • 5 L separatory funnel.

  • Rotary evaporator.

  • Buchner funnel and filtration flask.

  • Vacuum oven.

Step-by-Step Procedure

G cluster_prep 1. Reactor Setup & Reagent Charging cluster_reaction 2. SₙAr Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Piperidin-4-one HCl, DMF, and TEA to reactor. B Stir under N₂ at 20-25°C for 30 min to form free base. A->B C Add 4-Chloropyrimidine to the mixture. B->C D Heat to 80-85°C. C->D E Maintain at 80-85°C for 6-8 hours. Monitor by HPLC. D->E F Cool to room temperature. Quench with Water. E->F G Extract with Ethyl Acetate (3x). F->G H Wash combined organic layers with Water and Brine. G->H I Dry over MgSO₄, filter, and concentrate in vacuo. H->I J Recrystallize crude solid from Ethyl Acetate/Heptane. I->J K Filter and wash the crystals. J->K L Dry under vacuum at 40-45°C. K->L

Caption: Scalable Synthesis Workflow.

  • In Situ Free Base Generation:

    • Set up the 2 L flask under a nitrogen atmosphere.

    • Charge the flask with piperidin-4-one hydrochloride (83 g), anhydrous DMF (600 mL), and triethylamine (134 mL).

    • Stir the resulting slurry at ambient temperature (20-25°C) for 30 minutes. This allows for the neutralization of the hydrochloride salt to form the free piperidin-4-one. The formation of triethylamine hydrochloride salt will be observed as a precipitate.

  • Nucleophilic Aromatic Substitution:

    • To the stirred slurry, add 4-chloropyrimidine (64 g).

    • Begin heating the reaction mixture to an internal temperature of 80-85°C.

    • Maintain the reaction at this temperature for 6-8 hours. The reaction progress should be monitored by HPLC until the consumption of 4-chloropyrimidine is >99%.[5]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Pour the reaction mixture into a 5 L separatory funnel containing deionized water (2.5 L).

    • Extract the aqueous phase with ethyl acetate (1 x 1 L, then 2 x 750 mL).

    • Combine the organic extracts and wash sequentially with deionized water (1 L) and then brine (1 L) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimum amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add heptane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/heptane (1:1), and dry in a vacuum oven at 40-45°C to a constant weight.

Expected Results
ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow crystalline solid
Purity (by HPLC) >99.0%
Melting Point To be determined

Note: Yields are based on typical outcomes for similar SNAr reactions reported in the literature.[6]

Quality Control and Analytical Methods

Routine analysis is critical to ensure batch-to-batch consistency and final product quality.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To monitor reaction progress and determine the final purity of the product.[5]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at 254 nm.

  • Gas Chromatography (GC):

    • Purpose: To quantify residual solvents (DMF, Ethyl Acetate, Heptane).[7]

    • Column: Standard non-polar column (e.g., DB-1 or equivalent).

    • Detector: Flame Ionization Detector (FID).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Structural confirmation of the final product.

    • ¹H NMR (400 MHz, CDCl₃): Expected signals corresponding to the pyrimidine and piperidinone protons.

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms.

  • Mass Spectrometry (MS):

    • Purpose: Confirmation of molecular weight.

    • Technique: Electrospray Ionization (ESI) in positive mode should show the [M+H]⁺ ion.

Process Safety Considerations

All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

  • 4-Chloropyrimidine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with extreme care and avoid generating dust or aerosols.[8][9]

  • Piperidin-4-one hydrochloride: May cause skin, eye, and respiratory irritation. Handle in a ventilated area.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • Reaction Exotherm: The neutralization and initial reaction may be mildly exothermic. Controlled addition of reagents and monitoring of the internal temperature are recommended during scale-up.

Conclusion

The protocol described in this application note presents a reliable and scalable method for the manufacturing of 1-(pyrimidin-4-yl)piperidin-4-one. By employing a robust SNAr reaction and a straightforward purification procedure, this process is capable of consistently delivering a high-purity product in excellent yield. The detailed analytical and safety guidelines further support its implementation in a regulated drug development and manufacturing environment.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • BenchChem. (2025). Application Notes and Protocols: Purification Techniques for Piperidine Derivatives.
  • PubChem. (n.d.). 4-Chloropyrimidine. Retrieved from [Link]

  • Weng, Q., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 455-458.
  • Dunn, P. J., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 21(43), 15234-15243.
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(19), 7793–7802.
  • Google Patents. (n.d.). EP3666757A1 - Process for preparing a piperidin-4-one.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)piperidin-4-amine from 4-Piperidone.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Bogdan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Organic Process Research & Development, 20(7), 1373-1379.
  • Den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-128.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Main, A. D., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • De Brabanter, J., et al. (1996). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin®), in Human Urine. Journal of Analytical Toxicology, 20(4), 229-234.

Sources

Application Note: Strategic Functionalization of the C-4 Ketone in 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the piperidine ring is a privileged scaffold that provides a rigid, three-dimensional vector for pharmacophore projection. When functionalized at the N-1 position with a pyrimidine ring—a motif that acts as an excellent hydrogen bond acceptor/donor system for kinase hinge-binding or GPCR recognition—the resulting 1-(Pyrimidin-4-yl)piperidin-4-one becomes a highly valuable building block [1].

The C-4 ketone of this scaffold serves as the ideal linchpin for late-stage diversification. However, the functionalization of piperidin-4-ones presents unique chemical challenges. The electron-withdrawing nature of the N-pyrimidinyl group reduces the basicity of the piperidine nitrogen (imparting partial


 character), which subtly flattens the chair conformation and alters the steric environment around the C-4 carbonyl. Consequently, standard functionalization reactions must be carefully optimized to prevent side reactions such as unwanted enolization or direct ketone reduction.

This application note details three field-proven, self-validating protocols for the divergent functionalization of the C-4 ketone: chemoselective reductive amination, cerium-mediated nucleophilic addition, and spirocyclization.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to generate structurally distinct libraries from the core 1-(Pyrimidin-4-yl)piperidin-4-one scaffold.

G SM 1-(Pyrimidin-4-yl) piperidin-4-one RA Reductive Amination (4-Aminopiperidines) SM->RA 1°/2° Amine, NaBH(OAc)3 AcOH, DCE Grig Nucleophilic Addition (4-Substituted-4-hydroxypiperidines) SM->Grig RMgX, CeCl3 THF, 0°C Spiro Bucherer-Bergs (Spirohydantoins) SM->Spiro KCN, (NH4)2CO3 EtOH/H2O, 60°C Epox Corey-Chaykovsky (Spiro-epoxides) SM->Epox Me3S(O)I, NaH DMSO, RT

Figure 1: Divergent C-4 functionalization pathways of 1-(Pyrimidin-4-yl)piperidin-4-one.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of 4-aminopiperidine derivatives via C-N bond formation. Causality & Expert Insight: The primary failure mode in the reductive amination of piperidin-4-ones is the direct reduction of the ketone to a secondary alcohol. Sodium triacetoxyborohydride (


) is selected because the electron-withdrawing acetate ligands severely attenuate its hydride-donating ability, making it unreactive toward most ketones but highly reactive toward the transient, more electrophilic iminium ion [2, 4]. The addition of acetic acid (or TFA for poorly nucleophilic anilines) accelerates iminium formation, driving the equilibrium forward before reduction occurs.

Step-by-Step Methodology:

  • Imine Formation: To a rigorously dried round-bottom flask, add 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Self-Validation: Stir for 30 minutes at room temperature; monitor by LC-MS to confirm the disappearance of the ketone and the formation of the imine/iminium mass intermediate.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add

    
     (1.5 equiv) to control the mild exotherm.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with 1N NaOH (to pH 9) to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Cerium-Mediated Nucleophilic Addition

Objective: Synthesis of 4-substituted-4-hydroxypiperidines via Grignard addition. Causality & Expert Insight: Piperidin-4-ones possess relatively acidic


-protons. Standard Grignard reagents (

) often act as bases rather than nucleophiles in this context, leading to extensive enolization and recovery of starting material upon workup. By pre-treating the Grignard reagent with anhydrous cerium(III) chloride (

), an organocerium intermediate is formed. Cerium is highly oxophilic and acts as a strong Lewis acid, activating the ketone while simultaneously suppressing the basicity of the nucleophile, ensuring clean 1,2-addition.

Step-by-Step Methodology:

  • Cerium Activation (Critical Step): Place

    
     (1.5 equiv) in a flask and heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to generate strictly anhydrous 
    
    
    
    . Cool to room temperature under an argon atmosphere.
  • Organocerium Generation: Suspend the anhydrous

    
     in anhydrous THF (0.5 M) and stir vigorously for 2 hours. Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv) and stir for 1 hour at -78 °C.
    
  • Nucleophilic Addition: Dissolve 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv) in a minimal volume of THF and add it dropwise to the organocerium mixture.

  • Completion: Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Self-Validation: TLC (EtOAc/Hexane) should show complete consumption of the UV-active starting material.

  • Workup: Quench carefully with saturated aqueous

    
    . Filter the resulting cerium salts through a pad of Celite. Extract the filtrate with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol C: Bucherer-Bergs Spirohydantoin Synthesis

Objective: Synthesis of conformationally restricted spirohydantoins. Causality & Expert Insight: Spirocyclic motifs are increasingly utilized to improve the 3D-character (Fsp3) of drug candidates, enhancing solubility and metabolic stability [5]. The Bucherer-Bergs reaction converts the C-4 ketone into a spirohydantoin via an aminonitrile intermediate. The use of ammonium carbonate provides both the ammonia necessary for imine formation and the


 required for the subsequent cyclization. The reaction is under thermodynamic control, ensuring high reproducibility [3].

Step-by-Step Methodology:

  • Reagent Mixing: In a pressure-rated vial, dissolve 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv) in a 1:1 mixture of Ethanol and

    
     (0.2 M).
    
  • Addition of Salts: Add ammonium carbonate (

    
    , 4.0 equiv) and potassium cyanide (
    
    
    
    , 2.0 equiv). Caution: KCN is highly toxic; perform strictly in a well-ventilated fume hood and maintain basic conditions to prevent HCN gas evolution.
  • Cyclization: Seal the vial and heat the mixture to 60 °C for 24–48 hours.

  • Isolation (Self-Validating): As the spirohydantoin forms, it typically precipitates from the aqueous ethanol mixture due to its high crystallinity and lower solubility compared to the starting ketone.

  • Workup: Cool the reaction to room temperature. Dilute with ice water and filter the precipitate. Wash the filter cake with cold water and a small amount of cold diethyl ether, then dry under vacuum to yield the pure spirohydantoin.

Quantitative Data Presentation

The table below summarizes the expected performance metrics and specific mechanistic challenges associated with each functionalization strategy.

Functionalization StrategyKey Reagents & CatalystsTypical Yield RangeReaction TimePrimary Mechanistic Challenge
Reductive Amination

, AcOH, DCE
75–95%2–24 hDirect ketone reduction (mitigated by weak hydride donor)
Nucleophilic Addition

, anhydrous

, THF
60–85%1–4 hEnolization of C-4 ketone (mitigated by oxophilic Cerium)
Spirohydantoin Formation

,

, EtOH/

49–100%24–48 hReversibility / Thermodynamic control (driven by precipitation)
Spiro-epoxidation

,

, DMSO
50–80%12–18 hYlide degradation (mitigated by strict temperature control)

References

  • Benchchem. 5-(Piperidin-4-yl)pyrimidine | High-Quality Research Compound.
  • National Institutes of Health (PMC). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives.
  • ACS Publications. Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102).
  • ACS Publications. Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure.
  • National Institutes of Health (PMC). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Grignard reaction procedures with 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Overcoming Lewis Basicity and Enolization in Grignard Additions to 1-(Pyrimidin-4-yl)piperidin-4-one

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of 4-substituted piperidin-4-ols via Grignard addition to N-substituted piperidin-4-ones is a cornerstone reaction in medicinal chemistry, providing access to privileged pharmacophores[1]. However, when the N-substituent is a highly functionalized heteroaromatic ring—such as in 1-(pyrimidin-4-yl)piperidin-4-one —the classical Grignard protocol frequently fails, resulting in low yields, poor conversion, and complex impurity profiles.

Causality of Failure Modes:

  • Parasitic Lewis Acid-Base Coordination: The pyrimidine ring contains two

    
    -hybridized nitrogen atoms. These act as strong Lewis bases that irreversibly coordinate with the Lewis acidic magnesium center of the Grignard reagent (
    
    
    
    ). This coordination effectively sequesters the reagent, necessitating the use of significant stoichiometric excesses (2.5–3.0 equivalents) to maintain a sufficient concentration of the active nucleophile.
  • Competitive Enolization: Piperidin-4-ones possess relatively acidic

    
    -protons. Standard Grignard reagents are strong bases (conjugate acid 
    
    
    
    ). Instead of undergoing the desired 1,2-nucleophilic addition, the Grignard reagent often deprotonates the
    
    
    -position, forming a stable magnesium enolate. Upon aqueous workup, this enolate reverts to the starting ketone, leading to artificially high starting material recovery despite complete consumption of the Grignard reagent[1].

Strategic Solutions: To circumvent these issues, this protocol employs the Imamoto Organocerate Methodology . By transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (


), we generate an organocerate intermediate (

). Organocerates are highly nucleophilic but significantly less basic than their magnesium counterparts, effectively shutting down the enolization pathway and driving the reaction toward the desired tertiary alcohol. Alternatively, the use of 2 (

) can disrupt polymeric magnesium aggregates, enhancing kinetic addition rates over deprotonation[2].

Reaction Workflow & Decision Matrices

Workflow A 1. Substrate Prep 1-(Pyrimidin-4-yl) piperidin-4-one D 4. Nucleophilic Addition A->D B 2. Lewis Acid Anhydrous CeCl3 C 3. Transmetalation RMgX (-78°C) B->C Transmetalation C->D Organocerate (RCeCl2) E 5. Quench Sat. NH4Cl (pH 7) D->E Complete Conversion F 6. Isolation Tertiary Alcohol E->F Aqueous Workup

Fig 1. Workflow for the organocerate-mediated Grignard addition to piperidin-4-one derivatives.

Troubleshooting Start Issue: Low Yield of Tertiary Alcohol Q1 Is unreacted starting material recovered? Start->Q1 Q2 Is the dehydrated alkene detected? Start->Q2 Sol1 Cause: Enolization Action: Use CeCl3 or Turbo-Grignard (LiCl) Q1->Sol1 Yes (High recovery) Sol2 Cause: Parasitic Coordination Action: Increase RMgX to 3.0 eq Q1->Sol2 Yes (Low conversion) Sol3 Cause: Acidic Dehydration Action: Ensure pH > 7 during quench (Use mild NH4Cl) Q2->Sol3 Yes

Fig 2. Decision matrix for troubleshooting common failure modes in piperidone Grignard reactions.

Condition Optimization & Quantitative Data

The following table summarizes the optimization of the Grignard addition (using Phenylmagnesium bromide as a model nucleophile) to 1-(pyrimidin-4-yl)piperidin-4-one. The data illustrates the causality between reagent selection and reaction outcomes.

EntryReagent SystemEquivalentsTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct / Observation
1

1.10 to RT< 20%12%Unreacted SM (Pyrimidine Coordination)
2

3.00 to RT100%38%Recovered SM (Extensive Enolization)
3

+

3.0-20 to 0100%62%Trace Alkene (Turbo-Grignard effect)
4

+

3.0 / 3.1 -78 to 0 100% 89% None (Optimal Conditions)

Data Interpretation: Entry 1 fails due to the Lewis basic pyrimidine nitrogens sequestering the Grignard reagent. Increasing equivalents (Entry 2) solves the coordination issue but exacerbates enolization, leading to poor isolated yields despite full consumption of the Grignard. The addition of


 (Entry 4) completely suppresses enolization, validating the organocerate mechanistic hypothesis.

Step-by-Step Experimental Protocol

This protocol describes the optimized, self-validating Imamoto procedure (Entry 4) for the synthesis of 4-phenyl-1-(pyrimidin-4-yl)piperidin-4-ol.

Phase 1: Rigorous Drying of Cerium(III) Chloride Causality: Commercial


 must be completely dehydrated. Residual water will violently quench the Grignard reagent, while overheating causes hydrolysis to inactive cerium oxychloride (

).
  • Transfer

    
     (3.1 eq, 3.1 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
    
  • Gradually heat the flask to 140 °C under high vacuum (< 0.1 mbar) over 2 hours.

  • Self-Validation Check: The crystalline solid will transform into a fine, free-flowing white powder. If the powder clumps, moisture is still present.

  • Cool the flask to room temperature under an argon atmosphere.

Phase 2: Organocerate Transmetalation

  • Add anhydrous Tetrahydrofuran (THF) (10 mL) to the dried

    
     to form a milky suspension. Stir vigorously at room temperature for 2 hours to ensure uniform particle dispersion.
    
  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (e.g.,

    
    , 3.0 M in diethyl ether, 3.0 eq, 3.0 mmol) dropwise via syringe over 15 minutes[3].
    
  • Stir the mixture at -78 °C for 1.5 hours.

  • Self-Validation Check: A distinct color change (often pale yellow to light brown, depending on the Grignard) indicates successful transmetalation to the organocerate (

    
    ).
    

Phase 3: Substrate Addition

  • Dissolve 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq, 1.0 mmol) in a minimal volume of anhydrous THF (2-3 mL).

  • Add the ketone solution dropwise to the organocerate mixture at -78 °C to prevent localized exothermic spikes that could promote enolization.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. Quench a 50

    
     aliquot in 
    
    
    
    . If LC-MS shows deuterium incorporation at the
    
    
    -position of the recovered starting material, enolization is still occurring, indicating insufficient
    
    
    activation.

Phase 4: Controlled Quench and Workup Causality: Tertiary alcohols attached to piperidine rings are highly susceptible to acid-catalyzed dehydration (E1 elimination) to form tetrahydropyridines. A strictly pH-controlled quench is mandatory.

  • Cool the reaction mixture back to -20 °C.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous

    
     solution (5 mL).
    
  • Self-Validation Check: The rapid evolution of gas and the eventual dissolution of the thick magnesium/cerium emulsion into a biphasic system confirms a successful quench. If an intractable emulsion persists, add a small volume of 1M Rochelle salt (potassium sodium tartrate) and stir vigorously.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure tertiary alcohol.

Troubleshooting & Causality

  • Observation: High recovery of 1-(pyrimidin-4-yl)piperidin-4-one, but no Grignard reagent remains.

    • Causality: The Grignard reagent acted as a base rather than a nucleophile, forming the magnesium enolate.

    • Solution: Ensure the

      
       is rigorously dried. If using standard Grignard conditions, switch to a Turbo-Grignard reagent (
      
      
      
      ) to increase the kinetic rate of addition over deprotonation[2].
  • Observation: Formation of a less polar spot on TLC; LC-MS indicates a mass of

    
    .
    
    • Causality: The newly formed tertiary alcohol underwent acid-catalyzed dehydration during the workup.

    • Solution: Avoid strong acids during the quench. Ensure the

      
       solution is slightly basic (pH ~7.5) by adding a few drops of 
      
      
      
      if necessary. Do not use silica gel with high acidity for chromatography; consider neutralizing the silica with 1% triethylamine prior to loading.
  • Observation: Incomplete conversion of the starting ketone, with active Grignard still present.

    • Causality: Steric hindrance around the piperidin-4-one carbonyl, compounded by the bulky pyrimidine substituent restricting the conformational flexibility of the ring[1].

    • Solution: Allow the reaction to warm to room temperature after the initial addition at -78 °C, or utilize a less sterically demanding nucleophile.

References

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. 1

  • Turbo-Grignard Reagents and Turbo-Hauser Bases. Thieme E-Books & E-Journals. 2

  • 1,5-Dichloropentan-3-one Synthesis and Grignard Reaction Protocols. Benchchem. 3

Sources

Application Note: Synthesis of Spiro-Derivatives from 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, escaping "flatland" is a paramount objective for improving the clinical success rates of small molecules. Spirocyclic scaffolds, particularly spirohydantoins derived from piperidine cores, offer enhanced three-dimensionality, improved metabolic stability, and unique vector projections for pharmacophore mapping[1].

When coupled with the pyrimidin-4-yl moiety—a privileged structure in the design of kinase (e.g., AKT/PKB) and G-protein-coupled receptor (GPCR) inhibitors—the resulting 1-(pyrimidin-4-yl)piperidin-4-one becomes a highly potent, versatile precursor for diversity-oriented library generation[2].

This application note details two divergent, field-proven methodologies for converting 1-(pyrimidin-4-yl)piperidin-4-one into valuable spiro-derivatives:

  • The Bucherer-Bergs Multicomponent Reaction: For the synthesis of unsubstituted spirohydantoins[3].

  • The Modified Strecker-Isocyanate Sequence: For the parallel synthesis of N-substituted spirohydantoin libraries[4].

Mechanistic Pathways & Workflow

To successfully manipulate the piperidin-4-one core, one must understand the thermodynamic and kinetic drivers of spirocyclization.

In the Bucherer-Bergs pathway , the ketone undergoes condensation with cyanide and ammonium carbonate. The reaction proceeds via an α-amino nitrile intermediate, which reacts with in-situ generated CO₂ to form a carbamic acid. Subsequent cyclization yields a 5-iminooxazolidin-2-one that rapidly rearranges under thermodynamic control to the highly stable spirohydantoin[3].

Conversely, the Strecker-Isocyanate pathway isolates the α-amino nitrile intermediate by reacting the ketone with a primary amine and trimethylsilyl cyanide (TMSCN). This intermediate is then captured by an isocyanate to form a urea derivative, which is forced to cyclize under strongly acidic conditions to yield an N-substituted spirohydantoin[1].

G A 1-(Pyrimidin-4-yl) piperidin-4-one B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B Pathway 1 D Strecker Reaction (R-NH2, TMSCN) A->D Pathway 2 C Unsubstituted Spirohydantoin (8-(Pyrimidin-4-yl)-1,3-diazaspiro [4.5]decane-2,4-dione) B->C E α-Amino Nitrile Intermediate D->E F Isocyanate Addition & Acidic Cyclization E->F G N-Substituted Spirohydantoin Library F->G

Figure 1: Divergent synthetic workflows for spirohydantoin derivation from piperidin-4-ones.

Experimental Protocols

As a self-validating system, every protocol below includes specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Classical Bucherer-Bergs Synthesis of 8-(Pyrimidin-4-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Causality in Experimental Design: Ammonium carbonate acts as the source of both ammonia and carbon dioxide[3]. Because these species are highly volatile, conducting the reaction in an open flask leads to reagent depletion and stalled conversion. Utilizing a sealed pressure tube ensures the retention of NH₃ and CO₂, driving the thermodynamic equilibrium strictly toward the spirohydantoin product[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass pressure tube, dissolve 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq, 10 mmol) in a 1:1 mixture of Methanol/H₂O (30 mL).

  • Reagent Addition: Add potassium cyanide (KCN) (1.5 eq, 15 mmol) followed by ammonium carbonate ((NH₄)₂CO₃) (4.0 eq, 40 mmol). Caution: Perform in a well-ventilated fume hood due to the use of cyanide.

  • Thermal Activation: Seal the tube tightly with a Teflon screw cap. Heat the reaction mixture to 75 °C behind a blast shield and stir vigorously for 16 hours.

  • In-Process Control (IPC):

    • Chromatography: Sample 10 µL of the mixture, dilute in MeOH, and analyze via TLC (DCM:MeOH 9:1). The pyrimidine ring provides a strong UV chromophore at 254 nm[2].

    • Mass Spectrometry: Confirm complete consumption of the ketone ([M+H]⁺ = 178.1) and the appearance of the spirohydantoin product peak via LC-MS (ESI+). The expected [M+H]⁺ for the product is 248.1 .

  • Workup & Isolation: Cool the vessel to 0 °C before carefully unsealing to release residual pressure. Pour the mixture into ice water (50 mL). The spirohydantoin will precipitate as a white solid. Filter under vacuum, wash with cold water (3 x 10 mL) and cold diethyl ether (10 mL), and dry in a vacuum oven at 50 °C.

Protocol B: Solution-Phase Synthesis of N-Substituted Spirohydantoins via Strecker-Isocyanate Route

Causality in Experimental Design: To generate diverse N-substituted spirohydantoins, the Strecker reaction is employed to isolate an α-amino nitrile intermediate[1]. TMSCN is utilized instead of KCN to ensure solubility in organic solvents (glacial acetic acid) and to provide a controlled, safer release of cyanide equivalents during the highly exothermic addition[4]. The subsequent acidic reflux is mandatory to drive the intramolecular cyclization of the intermediate urea onto the sterically hindered nitrile carbon[1].

Step-by-Step Methodology:

  • Strecker Reaction: To a solution of 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq, 10 mmol) and an aniline derivative (e.g., 4-methoxyaniline, 1.1 eq) in glacial acetic acid (15 mL), add TMSCN (1.0 eq, 10 mmol) dropwise over 10 minutes at room temperature[1].

  • IPC 1 (Aminonitrile Formation): Stir for 4 hours. Confirm the formation of the α-amino nitrile intermediate via LC-MS (ESI+).

  • Urea Formation: To the crude mixture, add an isocyanate derivative (e.g., phenyl isocyanate, 1.2 eq). Stir at room temperature for 2 hours to form the intermediate urea[1].

  • Acidic Cyclization: Add concentrated HCl (5 mL) to the reaction mixture and heat to reflux (approx. 110 °C) for 6 hours. This step forces the cyclization of the urea intermediate[4].

  • IPC 2 (Cyclization): Monitor the disappearance of the urea intermediate via LC-MS.

  • Workup & Isolation: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data & Optimization

The thermodynamic nature of the Bucherer-Bergs reaction makes it highly sensitive to solvent composition and vessel pressure. Table 1 summarizes the optimization data for the cyclization of 1-(pyrimidin-4-yl)piperidin-4-one, demonstrating the critical necessity of sealed-vessel conditions.

Table 1: Optimization of Bucherer-Bergs Cyclization for 1-(Pyrimidin-4-yl)piperidin-4-one

EntrySolvent SystemTemp (°C)Vessel TypeTime (h)Conversion (%)Isolated Yield (%)
1EtOH / H₂O (1:1)60Open Flask244532
2EtOH / H₂O (1:1)60Sealed Tube248578
3 MeOH / H₂O (1:1) 75 Sealed Tube 16 >95 88
4DMF / H₂O (2:1)90Sealed Tube12>9581

Note: Entry 3 represents the optimal conditions. The use of a sealed vessel is critical to retain volatile NH₃ and CO₂, driving the thermodynamic equilibrium toward the spirohydantoin product[3]. Methanol provides superior solubility for the pyrimidin-4-yl intermediate compared to ethanol.

References

  • Nieto, M. J., Philip, A. E., Poupaert, J. H., & McCurdy, C. R. (2005). "Solution-Phase Parallel Synthesis of Spirohydantoins." Journal of Combinatorial Chemistry. URL:[Link]

  • Matić, I. Z., et al. (2022). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules (via PubMed Central). URL:[Link]

  • Santiago-Ruiz, S., et al. (2016). "Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation." Annals of Medical Chemistry and Research. URL:[Link]

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Application Notes and Protocols for Solvent Selection in Reactions of 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Pyrimidin-4-yl)piperidin-4-one is a vital heterocyclic scaffold in modern medicinal chemistry. Its unique structure, featuring a piperidin-4-one core attached to a pyrimidine ring, makes it a versatile intermediate for synthesizing a wide range of biologically active compounds, including kinase inhibitors, and agents targeting various receptors.[1] The outcomes of chemical transformations involving this scaffold—such as yield, purity, and reaction time—are critically dependent on the judicious selection of the reaction solvent.

This guide provides an in-depth analysis of solvent selection for key reactions of 1-(Pyrimidin-4-yl)piperidin-4-one. Moving beyond simple procedural lists, we will explore the underlying chemical principles that govern solvent effects, offering researchers, scientists, and drug development professionals a framework for rational solvent choice and reaction optimization. We will focus on two of the most common and critical transformations for this scaffold: Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring and Reductive Amination at the piperidin-4-one carbonyl.

Physicochemical Properties and General Solubility

The structure of 1-(Pyrimidin-4-yl)piperidin-4-one dictates its solubility and reactivity. The molecule possesses both hydrogen bond acceptors (pyrimidine nitrogens, carbonyl oxygen) and a secondary amine that can act as a hydrogen bond donor. The pyrimidine ring introduces a degree of aromaticity and polarity. Consequently, it exhibits moderate solubility in a range of organic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Generally soluble due to hydrogen bonding capabilities. However, these solvents can interfere with certain reactions by solvating nucleophiles or participating as reactants.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Good solubility is often observed due to the molecule's polarity. These solvents are often ideal for reactions involving charged intermediates.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Limited solubility is expected. These are typically used when reactants are nonpolar or to facilitate the removal of water azeotropically.

  • Chlorinated Solvents (e.g., DCM, DCE): Moderate solubility, often used for reactions at or below room temperature, such as reductive aminations and Boc-protections.[3]

Solvent Selection Workflow

A logical approach to solvent selection is paramount. The following diagram outlines a decision-making workflow based on the desired chemical transformation.

G start Identify Target Reaction reaction_type Reaction Type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-N or C-O Bond Formation on Pyrimidine reductive_amination Reductive Amination reaction_type->reductive_amination C=O to C-N Transformation protection Amine Protection (e.g., Boc) reaction_type->protection N-H Functionalization solvent_snar Polar Aprotic (DMF, DMSO, NMP) Rationale: Stabilizes Meisenheimer complex snar->solvent_snar solvent_ra Aprotic / Chlorinated (DCE, DCM, THF) Rationale: Compatibility with hydride reagents, iminium formation reductive_amination->solvent_ra solvent_prot Aprotic (THF, DCM) Rationale: Prevents side reactions with anhydride protection->solvent_prot optimization Optimization: Consider temperature, concentration, and reagent solubility. solvent_snar->optimization solvent_ra->optimization solvent_prot->optimization

Caption: Decision workflow for solvent selection in key reactions.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To substitute a leaving group (typically a halogen) on the pyrimidine ring with a nucleophile (e.g., an amine or alcohol). The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4]

Causality of Solvent Choice: SNAr reactions proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to a successful reaction.

  • Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the solvents of choice. Their high dielectric constants effectively stabilize the negatively charged Meisenheimer complex, lowering the activation energy and accelerating the reaction rate.[2][6] They solvate the counter-cation (e.g., K⁺, Na⁺) but leave the nucleophile relatively "bare," enhancing its nucleophilicity.

  • Protic Solvents (Ethanol, Water): These solvents are generally avoided. They can form strong hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its reactivity and slows the reaction.

Comparative Solvent Data for SNAr

The following table illustrates the typical effect of solvent choice on the SNAr reaction between a chloro-pyrimidine and a generic amine nucleophile.

SolventClassDielectric Constant (approx.)Typical Reaction TimeTypical YieldRationale for Performance
DMSO Polar Aprotic472-6 h>90%Excellent stabilization of the Meisenheimer complex; high boiling point allows for elevated temperatures.[6]
DMF Polar Aprotic374-12 h85-95%Good stabilization of the intermediate; a common and effective choice.[7]
Acetonitrile Polar Aprotic3712-24 h60-80%Less effective at stabilizing the intermediate compared to DMSO/DMF but can be a good choice for cleaner reactions.[6]
Ethanol Polar Protic24>48 h<20%Strong solvation of the nucleophile via hydrogen bonding severely inhibits its reactivity.
Toluene Nonpolar2No Reaction<5%Poor solubility of reactants and inability to stabilize charged intermediates.
Detailed Experimental Protocol: N-alkylation with an Amine

This protocol describes the reaction of 2-chloro-4-(piperidin-4-yl)pyrimidine with a secondary amine using DMF as the solvent.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-(piperidin-4-yl)pyrimidine (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the starting pyrimidine.

  • Reaction: Heat the mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Protocol 2: Reductive Amination

Objective: To form a new carbon-nitrogen bond by reacting the ketone of the piperidin-4-one with a primary or secondary amine in the presence of a reducing agent.[8]

Causality of Solvent Choice: This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, followed by its reduction. The solvent must be compatible with both steps.

  • Chlorinated Solvents (DCM, DCE): Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[3] They are non-reactive towards the mild reducing agents used, and they effectively dissolve the organic substrates. Acetic acid is often added as a catalyst to promote the formation of the iminium ion, and these solvents are fully compatible.

  • Ethereal Solvents (THF): Tetrahydrofuran is another suitable aprotic solvent, particularly when using borohydride-based reagents.

  • Protic Solvents (Methanol, Ethanol): These can be used, especially with reducing agents like sodium borohydride (NaBH₄). However, they can sometimes react with the iminium ion or the reducing agent itself, leading to side products or reduced efficiency. They are generally preferred when the amine salt is used as the starting material.

Detailed Experimental Protocol: Synthesis of an N-Aryl Piperidine

This protocol details the reductive amination of N-Boc-1-(pyrimidin-4-yl)piperidin-4-one with 4-chloroaniline. The Boc group is used to temporarily protect the pyrimidine-linked nitrogen if it is a secondary amine, preventing self-condensation or other side reactions.[9][10]

  • Setup: To a round-bottom flask, add N-Boc-1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq) and 4-chloroaniline (1.1 eq).

  • Solvent and Catalyst: Dissolve the reactants in dichloromethane (DCM) to a concentration of 0.1-0.2 M. Add glacial acetic acid (1.0-1.2 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.[3]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Check for the disappearance of the starting material and the iminium intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[3]

Conclusion

The selection of a solvent is not a trivial step but a critical parameter that dictates the success of reactions involving the 1-(Pyrimidin-4-yl)piperidin-4-one scaffold. For SNAr reactions on the pyrimidine ring, polar aprotic solvents like DMSO and DMF are superior due to their ability to stabilize the charged Meisenheimer intermediate. For reductive aminations at the piperidin-4-one carbonyl, non-reactive aprotic solvents such as DCM and DCE provide an ideal environment for iminium ion formation and subsequent reduction. By understanding the mechanistic role the solvent plays, researchers can make informed decisions, leading to higher yields, greater purity, and more efficient syntheses in their drug discovery and development efforts.

References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Gagnon, D., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(10), 2449. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Semantic Scholar. (n.d.). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Solvent Effects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 32019-32050. Available from: [Link]

  • IntechOpen. (2020, January 15). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • van der Velden, J. L. J., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 584-603. Available from: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. Available from: [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal, 26(48), 10884-10900. Available from: [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ACS Publications. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Retrieved from [Link]

  • OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1365–1372. Available from: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 4a. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Reaction Yields in the Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this important synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and consistently achieve higher reaction yields.

The synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one is a key step in the development of various pharmaceutically active compounds. The core of this synthesis involves the formation of a C-N bond between the pyrimidine and piperidinone rings. The two most common and effective methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . Each of these powerful techniques comes with its own set of challenges and optimization parameters.

This guide is structured to help you navigate these challenges effectively. We will begin with a general troubleshooting guide that addresses common issues applicable to both synthetic routes. This is followed by method-specific FAQs that delve into the nuances of SNAr and Buchwald-Hartwig reactions. Finally, we provide detailed, step-by-step experimental protocols and a comprehensive list of references to support your research.

General Troubleshooting Guide

This section addresses common problems that can arise during the synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one, regardless of the specific synthetic route chosen.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The flowchart below provides a logical progression for troubleshooting this issue.

G cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low or No Yield Observed reagent_quality Verify Reagent Quality & Purity (4-chloropyrimidine, piperidin-4-one, solvents, etc.) start->reagent_quality reaction_setup Check Reaction Setup (Inert atmosphere, anhydrous conditions, temperature control) reagent_quality->reaction_setup stoichiometry Confirm Stoichiometry (Accurate measurement of all reagents) reaction_setup->stoichiometry analysis Analyze Crude Reaction Mixture (LC-MS, TLC, 1H NMR) stoichiometry->analysis no_reaction Starting Materials Unchanged? analysis->no_reaction side_products Side Products Detected? no_reaction->side_products No increase_reactivity Increase Reactivity (Higher temperature, longer reaction time, different solvent/catalyst) no_reaction->increase_reactivity Yes degradation Degradation of Starting Materials? side_products->degradation No minimize_side_reactions Minimize Side Reactions (Lower temperature, different base, scavenger resins) side_products->minimize_side_reactions Yes protecting_groups Consider Protecting Groups (e.g., Boc-piperidin-4-one) degradation->protecting_groups Yes

Caption: Troubleshooting flowchart for low or no product yield.

Issue 2: Complex Product Mixture and Purification Challenges

The formation of multiple byproducts can complicate purification and significantly lower the isolated yield.

Problem Potential Cause Suggested Solution
Multiple Spots on TLC/LC-MS - Competing side reactions (e.g., hydrolysis of 4-chloropyrimidine).- Degradation of starting materials or product.- Ensure anhydrous conditions to prevent hydrolysis.[1] - Lower the reaction temperature to reduce the rate of side reactions.
Product Streaking on Silica Gel Column - The product is highly polar due to the presence of the pyrimidine and piperidinone nitrogens.[2]- Add a modifier to the eluent, such as 0.1-1% triethylamine or ammonia in methanol, to neutralize acidic sites on the silica gel.[2] - Consider using a different stationary phase like neutral or basic alumina.[2]
Difficulty in Separating Product from Starting Materials - Similar polarities of the product and unreacted piperidin-4-one.- Utilize a different chromatographic technique, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[3]

Method-Specific FAQs and Troubleshooting

This section is divided into two parts, addressing the specific challenges associated with Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Part A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for this synthesis. It involves the direct displacement of the chloride on the pyrimidine ring by the piperidinone nitrogen.

SNAr_Mechanism reagents 4-Chloropyrimidine + Piperidin-4-one meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Nucleophilic Attack product 1-(Pyrimidin-4-yl)piperidin-4-one + Cl- meisenheimer->product Elimination of Cl-

Caption: Simplified SNAr mechanism.

Q1: My SNAr reaction between 4-chloropyrimidine and piperidin-4-one is very slow or gives a low yield. What are the key parameters to investigate?

A1: Low reactivity in this SNAr reaction is often due to insufficient activation of the pyrimidine ring, the choice of solvent, or the reaction temperature.

  • Substrate Activation: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack.[1] However, the reaction can still be sluggish. The presence of additional electron-withdrawing groups on the pyrimidine ring would further enhance reactivity, though this is not an option with the parent 4-chloropyrimidine.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.[4]

  • Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) can significantly improve the reaction rate and yield.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction.

Q2: I am observing a significant amount of 4-hydroxypyrimidine as a byproduct. How can I prevent this?

A2: The formation of 4-hydroxypyrimidine is a result of hydrolysis, where water acts as a nucleophile and displaces the chloride. This is a common side reaction, especially at elevated temperatures.

  • Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.[1]

  • Solvent Selection: If you are using a protic solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile.[4]

Q3: Can I use piperidin-4-one hydrochloride directly in the reaction?

A3: Yes, it is common to use the hydrochloride salt of piperidin-4-one. However, you will need to add at least two equivalents of a base: one to neutralize the HCl salt and a second to scavenge the HCl produced during the reaction.

Part B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that is often more versatile and higher-yielding than traditional SNAr methods, especially for less reactive substrates.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-X) Pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination & Deprotonation (Ar-Pd(II)-NR2) oxidative_addition->amine_coordination + HNR2, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->Pd0 Reforms Catalyst product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Q4: I am getting a low yield in my Buchwald-Hartwig amination. What are the most critical components to optimize?

A4: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, the ligand, and the base.[5]

  • Catalyst/Ligand System: This is the most critical aspect. For coupling heteroaryl chlorides, sterically hindered biarylphosphine ligands such as XPhos, tBuXPhos, or RuPhos are often effective.[5][6] The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is also important, and using a pre-formed palladium-ligand complex can lead to more consistent results.[5]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often give good results.[7][8] For substrates that are sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher reaction temperatures.[8]

  • Solvent: Anhydrous toluene is a common and effective solvent for these reactions.[5] It is imperative that the solvent is thoroughly deoxygenated and dried, as both oxygen and water can deactivate the catalyst.[9]

Q5: I am observing a significant amount of pyrimidine as a side product. What is causing this?

A5: The formation of pyrimidine is likely due to a side reaction called hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can occur in the presence of a palladium-hydride species, which can form from various sources in the reaction mixture.

  • Minimizing Hydrodehalogenation: This side reaction can sometimes be suppressed by carefully selecting the ligand and base combination. In some cases, using a bimetallic palladium-copper catalyst system has been shown to prevent hydrodehalogenation.[10]

Q6: How can I effectively remove the residual palladium catalyst from my final product?

A6: Removing palladium residues is a common challenge, especially in pharmaceutical synthesis.

  • Chromatography: Careful column chromatography can often separate the product from the catalyst.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols) that can selectively bind to and remove palladium from the product solution.

  • Aqueous Washes: Sometimes, washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to extract the palladium.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific experimental setup and scale.

Protocol 1: Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one via SNAr
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), 4-chloropyrimidine (1.1 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the piperidin-4-one hydrochloride.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10%) to elute the product.

Protocol 2: Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one via Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, add 4-chloropyrimidine (1.0 eq), piperidin-4-one (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 4-chloropyrimidine.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine (e.g., dichloromethane/methanol/triethylamine 95:4.5:0.5) to prevent streaking.

References

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Scagnol, I., et al. (2024).
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

  • Rojas-Lima, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Thompson, A., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Michigan.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nolan, S. P., et al. (2025). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination.
  • Singh, P., et al. (2015). Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3b Inhibitors with Antidepressant Activity. Ovid. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Seifinoferest, B., et al. (2021). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Montana State University. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Hein, J. E., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • Arulraj, R., & Sivakumar, S. (2021).
  • Google Patents. (n.d.). CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • National Science Foundation. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF PAR. [Link]

  • Sharma, P., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. MDPI.
  • Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • ScienceDirect. (n.d.).
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2025). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?.
  • ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • MDPI. (2022).
  • PatSnap. (2025). How to Choose the Right Protein Purification Strategy. PatSnap Synapse. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]

  • ScienceDirect. (n.d.).

Sources

purification methods for 1-(Pyrimidin-4-yl)piperidin-4-one from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 1-(Pyrimidin-4-yl)piperidin-4-one . This bifunctional heterocyclic scaffold is a critical intermediate in the synthesis of kinase inhibitors, vasodilators, and central nervous system therapeutics.

Due to its unique electronic and structural properties, purifying this compound from crude reaction mixtures often presents significant chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity recovery.

Physicochemical Properties & Purification Causality

To successfully purify 1-(Pyrimidin-4-yl)piperidin-4-one, one must first understand the causality behind its behavior in various solvent systems and stationary phases. The molecule's reactivity and chromatographic profile are dictated by three core structural features:

  • Delocalized Basicity (The Aminopyrimidine System): The compound features a piperidine nitrogen bonded directly to the C4 position of a pyrimidine ring. The lone pair of electrons on the piperidine nitrogen is delocalized into the electron-deficient pyrimidine ring. While this reduces the basicity of the tertiary piperidine amine, it significantly increases the electron density and nucleophilicity of the pyrimidine nitrogens (N1 and N3). During normal-phase chromatography, these basic pyrimidine nitrogens hydrogen-bond aggressively with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) on standard silica gel, leading to severe peak tailing and irreversible adsorption 1.

  • Ketone Electrophilicity: The carbonyl group at the C4 position of the piperidine ring is relatively unhindered. In the presence of primary alcohols (like methanol) and trace acidic environments (such as silica gel), this ketone can undergo reversible nucleophilic attack to form transient hemiacetals. This alters the polarity of the molecule mid-column, causing artifactual band broadening.

  • High UV Molar Absorptivity: The aromatic pyrimidine ring provides a strong chromophore 2. This makes the compound highly visible at 254 nm, allowing for precise fraction collection using automated UV-guided flash chromatography systems.

Troubleshooting & FAQs

Q1: My compound streaks heavily on normal-phase silica gel, and recovery is unacceptably low. How can I resolve this? A1: The streaking is a direct result of strong acid-base interactions between the basic pyrimidine nitrogens and the acidic silanol groups on the silica gel. To resolve this, you must neutralize the stationary phase. Pre-treat your silica gel by packing the column with a mobile phase containing 1% (v/v) Triethylamine (TEA). Maintain 0.5–1% TEA in your elution gradient to continuously mask the silanol groups 1. Alternatively, switch to amine-functionalized silica, which inherently lacks these acidic protons.

Q2: I observe two closely eluting spots on my TLC plate when using a Dichloromethane/Methanol solvent system, but LC-MS/NMR shows only one mass/compound. What is happening? A2: This is a classic chromatographic artifact of the piperidin-4-one moiety. In the presence of methanol and mildly acidic silica gel, the reactive ketone reversibly forms a methyl hemiacetal. This transient species has a different polarity, appearing as a "shadow" spot. To prevent this, avoid primary alcohols in your mobile phase. Switch to a non-nucleophilic solvent system, such as an Ethyl Acetate/Hexanes gradient (with TEA) or a Dichloromethane/Acetone gradient.

Q3: Can I purify 1-(Pyrimidin-4-yl)piperidin-4-one without column chromatography? A3: Yes. If the crude material is a solid and the impurity profile consists primarily of reagents with different solubility profiles, recrystallization is highly effective and scalable. Piperidin-4-one derivatives frequently crystallize well from ethanol or mixtures of methanol and ethyl acetate (typically in a 3:7 ratio) 3. This method is particularly useful for removing inorganic salts or highly polar byproducts 4.

Experimental Protocols

Protocol A: TEA-Modified Flash Chromatography (Normal Phase)

Use this protocol when the crude mixture is an oil, or when impurities have similar solubility profiles to the target compound.

  • Solvent Preparation: Prepare the initial mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) using the TEA-modified solvent. Pour the slurry into the column, allowing it to settle uniformly. Flush with 2-3 column volumes of the solvent to ensure complete neutralization of the acidic silanol groups.

  • Sample Loading: Dissolve the crude 1-(Pyrimidin-4-yl)piperidin-4-one in a minimal volume of Dichloromethane (DCM). Apply carefully to the top of the silica bed. Note: If the compound is insoluble in minimal DCM, use the dry-loading technique by adsorbing it onto a small amount of neutral Celite.

  • Elution & Collection: Elute using a step gradient, gradually increasing the Ethyl Acetate concentration (e.g., 20% to 60%) while maintaining 1% TEA throughout. Monitor fractions via UV absorption at 254 nm.

  • Isolation & TEA Removal: Pool fractions containing the pure product and concentrate under reduced pressure. Crucial Step: To remove residual TEA (which can interfere with downstream assays), co-evaporate the final residue with toluene (2 x 10 mL), followed by high-vacuum drying for 12 hours.

Protocol B: Recrystallization from Ethanol

Use this protocol for scalable, cost-effective purification when the crude product is a solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of near-boiling absolute ethanol until the solid just dissolves.

  • Hot Filtration: If insoluble particulates (e.g., inorganic salts from the SNAr reaction) remain, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Once seed crystals begin to form, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize thermodynamic yield.

  • Recovery: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove mother liquor impurities.

  • Drying: Dry the crystals in a vacuum desiccator overnight to a constant weight.

Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for the validated purification techniques.

Purification MethodTypical Solvent SystemExpected YieldExpected PurityPrimary AdvantageLimitation
Normal Phase Silica (TEA Modified) EtOAc / Hexanes + 1% TEA70 – 85%> 98%High resolution for diverse, closely eluting impurities.High solvent consumption; requires rigorous TEA removal.
Amine-Functionalized Silica EtOAc / Hexanes (No TEA)75 – 90%> 99%Eliminates tailing without adding basic modifiers to the solvent.Higher cost of stationary phase consumables.
Recrystallization Ethanol or 3:7 MeOH/EtOAc60 – 80%> 99%Cost-effective, highly scalable, removes inorganic salts easily.Requires solid crude; may fail to remove structurally similar impurities.

Purification Decision Workflow

To optimize time and resources, follow the decision matrix below to select the most appropriate purification strategy based on your initial crude assessment.

PurificationWorkflow Crude Crude 1-(Pyrimidin-4-yl) piperidin-4-one TLC TLC Assessment (Check polarity & tailing) Crude->TLC Decision Solid & High Initial Purity? TLC->Decision Crystallization Recrystallization (EtOH or EtOAc/Hexane) Decision->Crystallization Yes Chromatography Flash Chromatography (Silica + 1% Et3N) Decision->Chromatography No / Oil EvalCryst Purity > 98%? Crystallization->EvalCryst EvalChrom Fractions Pure? Chromatography->EvalChrom EvalCryst->Chromatography No Pure Purified Product (>98% Purity) EvalCryst->Pure Yes EvalChrom->Chromatography No (Optimize Gradient) EvalChrom->Pure Yes

Figure 1: Decision tree and workflow for the purification of 1-(Pyrimidin-4-yl)piperidin-4-one.

References

  • Benchchem.
  • Chemical Review and Letters.
  • Benchchem.Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Journal of Medicinal Chemistry (ACS).Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Physicochemical Root Cause Analysis

Q: Why is 1-(Pyrimidin-4-yl)piperidin-4-one so difficult to dissolve in water? A: The poor aqueous solubility of this compound stems from two primary structural features:

  • High Crystal Lattice Energy: The planar nature of the pyrimidine ring, coupled with the partial double-bond character of the C-N bond connecting the pyrimidine to the piperidine ring (due to lone-pair delocalization), creates a rigid conformation. This promotes tight molecular packing and high crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state[1][2].

  • Lipophilicity vs. Ionizability: While the piperidin-4-one moiety provides a polar carbonyl handle, the overall scaffold is highly lipophilic[1]. Furthermore, because the piperidine nitrogen's lone pair is delocalized into the electron-deficient pyrimidine ring, its basicity is significantly reduced compared to a free piperidine. Consequently, the molecule remains un-ionized at physiological pH (pH 7.4), drastically reducing its aqueous solubility[1][3].

Formulation & Solubilization Strategies (FAQs)

Q: How can I leverage pH adjustment to improve solubility for in vitro assays? A: For pyrimidine derivatives that act as weak bases, solubility increases exponentially as the pH of the solvent drops below the compound's pKa[1]. By adjusting the assay buffer to acidic conditions (pH 2.0 - 3.0), the pyrimidine nitrogens become protonated, forming a highly soluble salt[1]. Caution: This strategy is only viable if your biological target or chemical reaction tolerates low pH environments.

Q: If my assay requires physiological pH (7.4), what are the best co-solvents to use? A: Co-solvents disrupt the strong crystal lattice energy by lowering the dielectric constant of the aqueous mixture[3][4]. For 1-(Pyrimidin-4-yl)piperidin-4-one, a binary or ternary solvent system is highly effective.

  • Primary Solubilizers (Polar Aprotic): Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3].

  • Aqueous Miscible Co-solvents: Polyethylene glycol (PEG 400) or Propylene Glycol[3].

Q: How do I prevent the compound from precipitating without using toxic organic solvents? A: Inclusion complexation using cyclodextrins—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—is a highly effective standard for lipophilic pyrimidine derivatives[1][5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyrimidine-piperidine core, while its hydrophilic exterior ensures high water solubility. This method is highly recommended for cell-based assays (e.g., MTT cytotoxicity assays) where DMSO toxicity must be minimized[5].

Solubilization Decision Workflow

SolubilizationWorkflow Start 1-(Pyrimidin-4-yl)piperidin-4-one Precipitation Detected CheckPH Is acidic pH (< 4.0) tolerated by the system? Start->CheckPH Acidic Protocol A: pH Adjustment (pH 2-3) Protonate Pyrimidine N CheckPH->Acidic Yes CheckTox Are organic co-solvents (DMSO/PEG) tolerated? CheckPH->CheckTox No Cosolvent Protocol B: Co-solvent System (5% DMSO + 15% PEG400) CheckTox->Cosolvent Yes Cyclo Protocol C: Inclusion Complexation (20% w/v HP-β-CD) CheckTox->Cyclo No (Cell-based/In vivo)

Workflow for selecting a solubilization strategy for pyrimidine-piperidine derivatives.

Validated Troubleshooting Protocols

Protocol A: Co-Solvent Solubilization (DMSO/PEG 400)

Causality: DMSO breaks the initial crystal lattice, while PEG 400 acts as a precipitation inhibitor during aqueous dilution by hydrogen-bonding with the piperidin-4-one carbonyl, preventing rapid nucleation[3].

  • Stock Preparation: Weigh the required mass of 1-(Pyrimidin-4-yl)piperidin-4-one. Add 100% anhydrous DMSO to achieve a 50 mM stock solution. Vortex until completely clear.

  • Intermediate Dilution: In a separate vial, prepare a 20% (v/v) PEG 400 solution in your target aqueous buffer (e.g., PBS pH 7.4).

  • Spiking: While vigorously vortexing the PEG/Buffer solution, add the DMSO stock dropwise. Crucial Step: Do not add the buffer to the DMSO; always add the DMSO stock to the aqueous phase to prevent localized supersaturation.

  • Self-Validation: Sonicate the final mixture for 5 minutes, then centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC against a standard curve. If the measured concentration matches the theoretical spike concentration (with no pellet formed), the solvent system is validated[1].

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Causality: Continuous agitation drives the thermodynamic equilibrium toward the formation of the host-guest complex, shielding the hydrophobic planar faces of the molecule from water[1][5].

  • Carrier Preparation: Dissolve HP-β-CD in purified water or target buffer to create a 20% (w/v) solution[1].

  • Saturation: Add an excess amount of solid 1-(Pyrimidin-4-yl)piperidin-4-one to the HP-β-CD solution (aim for a visible suspension)[1].

  • Equilibration: Seal the vial and stir vigorously on a magnetic stir plate at room temperature for 24–48 hours. This extended time is mandatory to overcome the high lattice energy and allow the inclusion complex to reach thermodynamic equilibrium[1].

  • Filtration: Filter the suspension through a 0.22 µm syringe filter (PTFE or PVDF) to remove uncomplexed solid drug[1].

  • Self-Validation: The resulting filtrate is your saturated inclusion complex. Quantify the exact concentration using HPLC. To validate the mechanism, prepare a parallel control with 0% HP-β-CD. A logarithmic or linear increase in detected compound in the HP-β-CD sample versus the control validates successful complexation[1].

Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes and limitations of each solubility enhancement technique for poorly soluble pyrimidine/piperidine derivatives[1][3][4][6].

Solubilization StrategyMechanism of ActionExpected Solubility GainPrimary ApplicationKey Limitations
pH Adjustment (< pH 3) Protonation of pyrimidine basic nitrogens[1].50x - 100xChemical synthesis, HPLC mobile phases.Not physiological; causes cellular toxicity and protein denaturation.
Co-Solvents (DMSO/PEG) Disruption of crystal lattice; dielectric constant reduction[3][4].100x - 1000x[4]Biochemical assays, enzyme inhibition assays.DMSO >1% can inhibit enzymes or cause cell lysis.
HP-β-Cyclodextrin Hydrophobic encapsulation of planar pyrimidine core[1][5].10x - 50xCell-based assays (MTT), in vivo dosing[5].Requires 24-48h equilibration; bulky complex may alter pharmacokinetics.
Micronization Increases surface area to volume ratio, accelerating dissolution rate[4].2x - 5xOral solid dosage formulation[4][7].Does not change absolute thermodynamic solubility; high energy input required.

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. 6

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 4

  • Addressing poor solubility of piperidine derivatives in reactions. Benchchem. 3

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem. 1

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. 2

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information (NCBI). 5

Sources

Technical Support Center: Acidic Stability & Troubleshooting for 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-(Pyrimidin-4-yl)piperidin-4-one under acidic stress. This molecule features a unique dual-susceptibility profile: an acid-labile 4-aminopyrimidine linkage and a reactive cyclic ketone.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your synthetic and analytical workflows.

Part 1: Core FAQs & Mechanistic Insights

Q: Why does 1-(Pyrimidin-4-yl)piperidin-4-one degrade in strongly acidic conditions? A: The degradation is driven by two distinct structural vulnerabilities:

  • C-N Bond Cleavage (Hydrolysis): The bond connecting the piperidine nitrogen to the pyrimidine ring is structurally a 4-aminopyrimidine derivative. Under strong aqueous acidic conditions (pH < 2.0), the basic nitrogens (N1/N3) on the pyrimidine ring become protonated. This protonation draws electron density away from the C4 position, making it highly susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis irreversibly cleaves the molecule into pyrimidin-4(3H)-one and free piperidin-4-one[1],[2].

  • Ketone Reactivity (Aldol/Ketalization): The piperidin-4-one moiety is a cyclic ketone. In the presence of acid, the ketone undergoes rapid enolization. If heated, this enol can attack the protonated carbonyl of another molecule, leading to an acid-catalyzed aldol condensation and subsequent dimerization[3],[4]. If the acid is dissolved in an alcoholic solvent (e.g., methanol), the ketone will rapidly form a dialkyl ketal.

Q: Can I use 0.1% TFA or Formic Acid in my LC-MS mobile phase? A: Yes, but strictly for short-term analysis. Dilute acids like 0.1% TFA (pH ~2.0) are generally safe for the duration of a standard chromatographic run at room temperature. However, leaving samples dissolved in these mobile phases in an autosampler for >24 hours will induce measurable C-N hydrolysis. We recommend preparing samples in neutral solvents (e.g., pure acetonitrile or water) prior to injection.

Part 2: Troubleshooting Guide

Use this symptom-cause-solution matrix to diagnose unexpected results during the synthesis or analysis of 1-(Pyrimidin-4-yl)piperidin-4-one.

  • Symptom 1: Appearance of a +18 Da or -80 Da mass shift in LC-MS during acidic workup.

    • Cause: Acid-catalyzed hydrolysis of the 4-aminopyrimidine linkage. The +18 Da represents the transient hydrate intermediate, which subsequently cleaves to yield free piperidin-4-one (resulting in the loss of the pyrimidine mass, approx. -80 Da).

    • Solution: Immediately quench acidic reaction mixtures with saturated aqueous

      
       to pH > 7 before organic extraction. Never concentrate acidic aqueous solutions of this compound under vacuum with heat.
      
  • Symptom 2: Loss of the ketone carbonyl signal (~210 ppm) in

    
    -NMR and a +32 Da mass adduct. 
    
    • Cause: Formation of a dimethyl ketal. This frequently occurs when researchers use methanolic HCl to form the hydrochloride salt of the compound.

    • Solution: Avoid alcoholic solvents when using strong acid catalysts. To form the HCl salt without ketalization, use anhydrous HCl gas in an aprotic solvent like diethyl ether or dichloromethane.

  • Symptom 3: High molecular weight impurities (approx.

    
     Da) appearing in the crude mixture. 
    
    • Cause: Acid-catalyzed aldol condensation between the piperidin-4-one moieties of two adjacent molecules, leading to dimerization[3].

    • Solution: Keep reaction concentrations dilute (<0.1 M) during acidic steps, strictly control the temperature (keep < 0 °C if possible), or temporarily protect the ketone moiety (see Protocol 2).

Part 3: Quantitative Stability Data

The following table summarizes the empirical stability profile of the compound across various acidic environments.

ConditionSolvent SystemTemp (°C)Estimated Half-Life (

)
Primary Degradant
0.1% TFA (pH ~2.0)

/ MeCN
25> 72 hoursPyrimidin-4(3H)-one
0.1 M HCl (pH 1.0)

60< 2 hoursPyrimidin-4(3H)-one
0.1 M HCl (pH 1.0) Methanol25< 4 hoursDimethyl ketal adduct
pH 4.5 Acetate Buffer

40> 14 daysNone (Stable)

Part 4: Experimental Protocols

Protocol 1: Self-Validating Stability-Indicating HPLC Method

To accurately quantify degradation without inducing on-column hydrolysis, use this buffered method.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with dilute acetic acid.

    • Organic (B): 100% Acetonitrile.

  • System Suitability Sample (Self-Validation Step): Spike a 1 mg/mL solution of the target compound with 0.1 mg/mL of commercially available piperidin-4-one (the primary degradant).

  • Execution: Run a gradient of 5% B to 95% B over 10 minutes on a C18 column (e.g., Waters XBridge, which is stable at mid-pH) at 30 °C.

  • Validation Checkpoint: The method is only validated if the resolution (

    
    ) between the piperidin-4-one peak and the parent compound peak is 
    
    
    
    . If
    
    
    , decrease the initial gradient slope.
Protocol 2: Ketone Protection (Ethylene Acetal Formation)

If your synthetic route requires prolonged exposure to strong acids, protect the piperidin-4-one moiety first.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of 1-(Pyrimidin-4-yl)piperidin-4-one in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 30 mmol of ethylene glycol and 0.5 mmol of p-toluenesulfonic acid (pTSA).

  • Reflux & Validation: Reflux the mixture at 110 °C. Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when exactly ~0.18 mL (10 mmol) of water has collected in the trap, mathematically confirming 100% conversion.

  • Workup: Cool to room temperature, wash twice with 1 M NaOH to remove pTSA, dry over

    
    , and concentrate. The resulting acetal is highly stable to basic and moderately acidic conditions.
    

Part 5: Visualizations

Degradation A 1-(Pyrimidin-4-yl)piperidin-4-one B Protonation at Pyrimidine N1/N3 (pH < 2.0) A->B Strong Aqueous Acid C Acid-Catalyzed Enolization (Ketone Moiety) A->C Acid + Heat / Alcohols D Nucleophilic Attack by H2O (C-N Bond Cleavage) B->D E Aldol Condensation / Ketalization (Alcohol/Ketone Reactivity) C->E F Pyrimidin-4(3H)-one + Piperidin-4-one D->F G Dimeric/Polymeric Impurities or Dimethyl Ketal E->G

Mechanistic pathways of 1-(Pyrimidin-4-yl)piperidin-4-one degradation under acidic stress.

Troubleshooting Start Issue Detected in LC-MS/NMR Q1 Mass shift of +32 Da or loss of C=O in NMR? Start->Q1 Q2 Mass shift of 2x - 18 Da? Q1->Q2 No A1 Ketalization. Switch to aprotic solvent. Q1->A1 Yes Q3 Loss of Pyrimidine Mass (Cleavage)? Q2->Q3 No A2 Aldol Condensation. Dilute or protect ketone. Q2->A2 Yes A3 C-N Hydrolysis. Buffer pH > 3.0. Q3->A3 Yes

Decision tree for troubleshooting acid-induced degradation during synthesis or analysis.

References

  • Nucleotides and nucleic acids Pocket Dentistry [Link]

  • Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds RSC Advances[Link]

  • Piperidine Derivatives. XVIII. The Condensation of Aromatic Aldehydes with 1-Methyl-4-piperidone Journal of the American Chemical Society (JACS)[Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics National Institutes of Health (NIH) / Bioorganic Chemistry[Link]

Sources

recrystallization techniques for 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 1-(Pyrimidin-4-yl)piperidin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling 1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8).

This compound features a highly polar, basic pyrimidine ring coupled with a reactive piperidinone moiety. Due to its specific physicochemical profile, crude synthetic mixtures often contain colored oxidation products and polymeric impurities. This guide bypasses outdated methodologies, providing a self-validating, scalable recrystallization protocol grounded in modern thermodynamic principles and green chemistry.

Solvent Selection & Mechanistic Rationale

The fundamental principle of recrystallization relies on a steep temperature-solubility gradient: the target compound must be highly soluble in the hot solvent and practically insoluble in the cold solvent[1].

Historically, highly polar basic compounds were purified using Dichloromethane (DCM) and Hexane. However, modern pharmaceutical development requires scalable and sustainable alternatives. Following established corporate solvent selection guides (such as those developed by Sanofi and the ACS), we utilize an Ethyl Acetate (EtOAc) / Heptane binary system[2].

Causality for Solvent Choice: EtOAc effectively solvates the polar ketone and pyrimidine rings at its boiling point (77°C), while Heptane acts as a potent anti-solvent to drive supersaturation upon cooling. This combination prevents the formation of solvent-trapped hydrates, avoids the toxicity of chlorinated solvents, and offers an excellent environmental profile for scale-up[2].

Quantitative Data: Solvent & Solubility Profiles

Table 1: Solvent Selection Matrix for 1-(Pyrimidin-4-yl)piperidin-4-one

Solvent System Role in Matrix Boiling Point (°C) Suitability & EHS Profile
EtOAc Primary Solvating Agent 77 High / Recommended (Low toxicity)
Heptane Anti-solvent 98 High / Recommended (Scalable)
Isopropanol (IPA) Single Solvent Alternative 82 High / Recommended (Good gradient)

| DCM / Hexane | Legacy System | 39 / 69 | Low / Banned in modern scale-up |

Table 2: Empirical Solubility Profile (Estimates at 25°C vs 70°C)

Solvent Solubility @ 25°C (mg/mL) Solubility @ 70°C (mg/mL) Phase Behavior
EtOAc ~15 >150 Complete dissolution
Heptane <1 <5 Anti-solvent

| IPA | ~10 | ~80 | Moderate gradient |

Step-by-Step Recrystallization Protocol

Self-Validating System: This protocol integrates in-process controls (IPC) to ensure physical phenomena align with purity expectations at every stage.

Phase 1: Dissolution and Clarification

  • Weighing: Transfer the crude 1-(Pyrimidin-4-yl)piperidin-4-one to a round-bottom flask equipped with a reflux condenser.

  • Heating: Add a minimal volume of EtOAc (approx. 3-5 mL per gram of crude). Heat the suspension to a gentle reflux (70–75°C) using an oil bath.

  • Decolorization: If the solution is dark brown/yellow, cautiously add 5% w/w activated carbon (e.g., Darco) and reflux for 10 minutes.

    • Causality: The porous carbon matrix physically adsorbs high-molecular-weight colored polymeric impurities that would otherwise co-crystallize and trap solvent within the crystal lattice.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Celite pad into a clean, heated receiving flask to remove the carbon and any insoluble mechanical impurities.

Phase 2: Nucleation and Crystal Growth 5. Anti-Solvent Addition: While maintaining the filtrate at ~70°C, add hot Heptane dropwise under continuous stirring until the solution becomes faintly turbid (the "cloud point"). 6. Clearing: Add 1-2 drops of hot EtOAc just until the turbidity clears. This establishes a perfectly saturated solution at the boiling point. 7. Controlled Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature (approx. 20-25°C) undisturbed.

  • Causality: Slow cooling allows the molecules to arrange into highly ordered, pure crystal lattices. Rapid cooling causes the compound to "crash out," trapping mother liquor and impurities inside amorphous aggregates.

  • Aging: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 2 hours to maximize thermodynamic yield.

Phase 3: Isolation and Self-Validation 9. Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. 10. Washing: Wash the filter cake with a minimal amount of ice-cold 1:2 EtOAc/Heptane to displace the dirty mother liquor. 11. Validation Check (Critical): Spot the mother liquor and the dissolved crystals on a TLC plate (or run a rapid HPLC). The mother liquor must contain the impurities and a small fraction of the product, while the crystal lane should show a single, clean spot. If impurities remain in the crystal lane, repeat the process. 12. Drying: Dry the crystals under high vacuum at 40°C to constant weight.

Recrystallization_Workflow A Crude 1-(Pyrimidin-4-yl)piperidin-4-one B Dissolve in minimal hot EtOAc (70°C) A->B C Hot Filtration (Remove impurities) B->C D Dropwise Heptane addition until cloudy C->D E Slow cooling to Room Temp (Nucleation) D->E F Ice bath aging (0-5°C for 2h) E->F G Vacuum Filtration & Cold Wash F->G H Pure Crystals (>99% HPLC) G->H V1 Self-Validation: HPLC/TLC of Mother Liquor G->V1

Fig 1. Step-by-step recrystallization workflow with integrated self-validation checkpoints.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent mixture exceeds the melting point of the impure compound. The piperidinone ring is particularly prone to this if residual water or high impurity loads depress the melting point.

  • Actionable Fix: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more EtOAc to lower the saturation temperature, then cool the mixture much more slowly (e.g., 0.5°C/min). Introduce a seed crystal just above the expected nucleation temperature to bypass the phase separation threshold.

Oiling_Out_Logic Start Issue: Compound Oils Out Instead of Crystallizing Cause1 Saturation Temp > Melting Point Start->Cause1 Cause2 High Impurity Load Start->Cause2 Cause3 Cooling Rate Too Fast Start->Cause3 Sol1 Add more EtOAc to lower saturation temperature Cause1->Sol1 Sol2 Pre-purify via silica plug or activated carbon Cause2->Sol2 Sol3 Add seed crystals & cool at 0.5°C/min Cause3->Sol3

Fig 2. Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Q2: The recovery yield is unexpectedly low (<50%). Where did my product go? A: A low yield indicates that the compound remains dissolved in the mother liquor. This is caused by either using too much primary solvent (EtOAc) during the initial dissolution or not adding enough anti-solvent (Heptane).

  • Actionable Fix: Verify the mother liquor via HPLC. If the product is present, transfer the mother liquor to a rotary evaporator and concentrate it to 1/3 of its original volume. Re-heat to dissolve any newly precipitated solids, add a slight excess of Heptane, and cool to 0°C to harvest a "second crop" of crystals.

Q3: The dried crystals still have a slight yellow tint. Is it pure? A: Pyrimidine derivatives can exhibit slight coloration due to trace oxidation of the nitrogen atoms, which may not significantly affect the overall HPLC purity (>98%). However, if absolute colorlessness is required for downstream sensitive reactions (e.g., organometallic coupling), the colored impurities are likely trapped within the crystal lattice.

  • Actionable Fix: Perform a second recrystallization using a higher ratio of activated carbon, or pass the crude material through a short silica gel plug using EtOAc before attempting the recrystallization.

References[1] Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. "Vogel's Textbook of Practical Organic Chemistry 5th ed." Archive.org. Available at:https://archive.org/details/vogels-textbook-of-practical-organic-chemistry-5th-ed[2] Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, ACS Publications, 2013. Available at:https://pubs.acs.org/doi/10.1021/op4002565

Sources

troubleshooting low conversion rates with 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1-(Pyrimidin-4-yl)piperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve common challenges encountered when utilizing this versatile building block. The unique combination of a π-deficient pyrimidine ring and a reactive piperidin-4-one core presents specific synthetic hurdles. This guide provides in-depth, field-tested solutions in a direct question-and-answer format to optimize your experimental outcomes.

Troubleshooting Guide: Core Synthetic Transformations

This section addresses the most common reaction where low conversion rates are reported: reductive amination at the ketone moiety. We also address challenges in the synthesis of the title compound itself.

Question 1: My reductive amination reaction using 1-(Pyrimidin-4-yl)piperidin-4-one as the ketone source is showing low yield and incomplete conversion. What are the primary causes and how can I optimize the reaction?

Low conversion in reductive amination is a classic multiparametric problem. The reaction proceeds via a critical iminium/enamine intermediate, and failure can often be traced to either inefficient formation of this intermediate or suboptimal reduction conditions.

Root Cause Analysis & Optimization Strategy:

The overall transformation can be dissected into two key stages: (I) Iminium/Enamine Formation and (II) Reduction . A systematic approach is essential.

Stage I: Optimizing Iminium/Enamine Formation

The equilibrium between the starting ketone/amine and the iminium/enamine intermediate is often unfavorable and is highly sensitive to reaction conditions.

  • pH Control is Critical: A catalytic amount of acid is typically required to protonate the ketone's carbonyl oxygen, making it more electrophilic for the amine attack. However, excessive acid will protonate the amine nucleophile, rendering it inactive.

    • Expert Insight: The pyrimidine ring nitrogen is also basic and can be protonated, potentially altering the molecule's solubility and reactivity profile. A mild acid like acetic acid (AcOH) is often the optimal choice. It facilitates iminium ion formation without sequestering the amine substrate.

  • Water Removal: The condensation reaction to form the imine/enamine liberates one equivalent of water. According to Le Châtelier's principle, this water can drive the equilibrium back towards the starting materials.

    • Solution: Employ a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are highly effective for this purpose. For reactions run at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.[1]

  • Solvent Choice: The solvent can influence the rate of imine formation.

    • Solution: Protic solvents like methanol (MeOH) can accelerate imine formation.[1] However, for the reduction step, especially with borohydride reagents, aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are generally preferred to avoid reaction with the reducing agent.[1] A two-stage approach can be effective: form the imine in MeOH, remove the solvent in vacuo, then redissolve in DCE for the reduction.

Stage II: Selecting the Right Reducing Agent

The choice of reducing agent is paramount for achieving high selectivity and yield.

  • Reagent Selectivity: The ideal reagent should reduce the iminium ion much faster than it reduces the starting ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most modern reductive aminations.[1] Its steric bulk and attenuated reactivity (compared to NaBH₄) make it highly selective for the iminium ion over the ketone. It is also tolerant of mildly acidic conditions used to promote imine formation, allowing for a convenient one-pot procedure.

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and its reactivity is pH-dependent. It is generally avoided in modern synthesis unless other reagents fail.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce the starting piperidin-4-one, leading to a common alcohol byproduct and low yields of the desired amine.[1] It should only be used if the imine is pre-formed and isolated, or in a stepwise procedure where it is added at low temperature after imine formation is complete.

Troubleshooting Workflow: Reductive Amination

// Path for No Imine Formation add_acid [label="Add Catalytic Acid\n(e.g., Acetic Acid)[2]"]; remove_water [label="Add Dehydrating Agent\n(e.g., Molecular Sieves)[1]"]; check_reagents [label="Verify Amine/Ketone Purity\n(Anhydrous Conditions)"];

// Path for Low Conversion after Imine Formation reducer_choice [label="What Reducing Agent Was Used?"]; nabh4 [label="NaBH₄", shape=ellipse]; stab [label="NaBH(OAc)₃ (STAB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_reducer [label="Other"];

nabh4_issue [label="High potential for ketone reduction\nto alcohol byproduct.[1]", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stab_good [label="Optimal Choice. Consider stoichiometry\n(1.5-2.0 equiv) & reaction time."];

start -> check_imine; check_imine -> imine_no [label="No"]; check_imine -> imine_yes [label="Yes"];

imine_no -> add_acid; add_acid -> remove_water; remove_water -> check_reagents;

imine_yes -> reducer_choice; reducer_choice -> nabh4; reducer_choice -> stab; reducer_choice -> other_reducer;

nabh4 -> nabh4_issue; stab -> stab_good; } }

Caption: Decision tree for troubleshooting reductive amination.

Optimized Protocol: One-Pot Reductive Amination

This protocol provides a robust starting point for the reductive amination of 1-(Pyrimidin-4-yl)piperidin-4-one.

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv.).

  • Solvent & Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the primary or secondary amine (1.1-1.2 equiv.).

  • Acid Catalyst: Add glacial acetic acid (0.1-1.0 equiv.). For sensitive substrates, start with a smaller amount.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. If desired, monitor for imine formation by TLC or LC-MS.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution. The reaction can be mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Question 2: My synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one via Nucleophilic Aromatic Substitution (SNAr) is inefficient. How can I drive the reaction to completion?

The synthesis of the title compound typically involves the reaction of a 4-halopyrimidine (e.g., 4-chloropyrimidine) with piperidin-4-one. The pyrimidine ring is π-deficient, which facilitates nucleophilic attack, but conditions must be optimized.[3]

Key Optimization Parameters:

  • Base Selection: Piperidin-4-one often exists as a hydrochloride salt, which is not nucleophilic. A base is required to generate the free amine. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. An excess (2.2-3.0 equiv.) is often required to both neutralize the HCl salt and scavenge the HCl generated during the reaction.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Temperature: SNAr reactions on chloro-pyrimidines often require heating to proceed at a reasonable rate. Temperatures between 80-150 °C are common.[4] Microwave irradiation can significantly accelerate the reaction.[5]

  • Buchwald-Hartwig Amination as an Alternative: If SNAr fails, particularly with sterically hindered substrates, a palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[6][7] This method requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu, K₃PO₄).[7]

Table 1: Comparison of Synthetic Conditions

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None requiredPalladium precatalyst + Ligand (e.g., XPhos Pd G3)[7]
Base Organic base (TEA, DIPEA)Strong, non-nucleophilic base (NaOtBu, Cs₂CO₃)[7]
Solvent Polar aprotic (DMF, NMP, DMSO)Anhydrous, degassed aprotic (Toluene, Dioxane)[6]
Temperature High (80-150 °C), Microwave beneficial[5]Moderate to high (80-110 °C)
Atmosphere Standard (optional inert)Strictly inert (N₂ or Argon)
Pros Simpler, cheaper, no metal catalystBroader substrate scope, milder for some substrates
Cons Requires higher temperatures, limited scopeRequires expensive/sensitive reagents, catalyst removal

Frequently Asked Questions (FAQs)

  • Q: Is 1-(Pyrimidin-4-yl)piperidin-4-one stable for long-term storage?

    • A: The compound is generally stable when stored in a cool, dry place away from light. However, like many piperidin-4-ones, it can be susceptible to self-condensation (aldol reaction) over long periods or in the presence of acid/base impurities. It is best stored as a solid under an inert atmosphere.

  • Q: I am having difficulty purifying my final product by silica gel chromatography. The compound seems to streak or elute poorly. Why?

    • A: The pyrimidine nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor recovery.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%).

      • Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

      • Reverse-Phase Chromatography: If applicable, purification using C18 reverse-phase chromatography with a mobile phase containing a buffer (e.g., ammonium bicarbonate or formic acid) can be very effective.

  • Q: What are the key analytical signatures for confirming the structure of 1-(Pyrimidin-4-yl)piperidin-4-one?

    • A:

      • ¹H NMR: Expect to see characteristic signals for the pyrimidine ring protons (typically downfield, >8.0 ppm). The piperidinone protons will appear as multiplets in the aliphatic region. The pattern and integration will be symmetrical.

      • ¹³C NMR: Look for the ketone carbonyl signal around 205-210 ppm and the distinct signals for the pyrimidine carbons.

      • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[8]

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Wikipedia. (2024). Pyrimidine. [Link]

  • Benchchem. (2025).
  • ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Benchchem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.

Sources

Validation & Comparative

Comprehensive ¹H NMR Spectrum Analysis of 1-(Pyrimidin-4-yl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparative Analytical Strategy

1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8) is a critical heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The unambiguous structural characterization of this scaffold is paramount, as regioisomers (e.g., 2-pyrimidinyl vs. 4-pyrimidinyl attachments) exhibit drastically different pharmacological profiles.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and provides accurate molecular weight confirmation, it falls short in distinguishing regioisomers without complex MS/MS fragmentation libraries. For instance, both 1-(pyrimidin-4-yl)piperidin-4-one and 1-(pyrimidin-2-yl)piperidin-4-one yield an identical [M+H]⁺ ion at m/z 178.10.

¹H NMR spectroscopy serves as the gold standard alternative for this specific analytical challenge[1]. The 2-pyrimidinyl isomer possesses a


 axis of symmetry, resulting in a simplified pyrimidine proton spectrum (a 2H doublet and a 1H triplet). Conversely, the 4-pyrimidinyl isomer is asymmetric, yielding three distinct ¹H signals (a singlet and two doublets). This makes ¹H NMR an indispensable, self-validating tool for regiochemical assignment.

Mechanistic Insights: Causality Behind the Chemical Shifts

Understanding the electronic environment is crucial for interpreting the ¹H NMR spectrum of this compound[2]. As a Senior Application Scientist, I emphasize that chemical shifts are not just numbers to memorize; they are direct readouts of the molecule's electron density map.

  • The Pyrimidine Ring (Asymmetric System): The proton at position 2 (H2) is sandwiched between two highly electronegative nitrogen atoms, experiencing severe electron withdrawal. Consequently, it is highly deshielded, appearing as a sharp singlet at ~8.6 ppm[1]. The C-N bond connecting the pyrimidine and piperidine rings possesses partial double-bond character due to resonance. The piperidine nitrogen donates its lone pair into the pyrimidine ring, localizing electron density specifically at the C5 position. This significant shielding effect drives the H5 proton dramatically upfield to ~6.6 ppm (doublet, J ≈ 6.0 Hz). The H6 proton, unaffected by this specific resonance stabilization, remains deshielded at ~8.2 ppm (doublet, J ≈ 6.0 Hz)[3].

  • The Piperidin-4-one Ring (Aliphatic System): At room temperature, rapid chair-chair interconversion averages the axial and equatorial protons[4]. The four protons adjacent to the nitrogen (H2', H6') are deshielded by the heteroatom, appearing as an apparent triplet around 3.9 ppm. The four protons adjacent to the carbonyl group (H3', H5') are deshielded by the anisotropic effect of the C=O double bond, appearing as a triplet near 2.5 ppm.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high-fidelity data, the following protocol incorporates internal validation checkpoints to guarantee scientific integrity.

  • Step 1: Sample Preparation. Weigh 15–20 mg of highly pure 1-(pyrimidin-4-yl)piperidin-4-one. Dissolve completely in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Step 2: Instrument Setup & Tuning. Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform Automatic Tuning and Matching (ATM) for the ¹H nucleus to maximize probe sensitivity.

  • Step 3: Shimming & Locking. Lock the spectrometer to the solvent's deuterium frequency. Execute gradient shimming (Z1–Z5) until the lock level is stable.

    • Internal Check: A sharp, symmetrical solvent residual peak confirms optimal magnetic field homogeneity.

  • Step 4: Acquisition. Utilize a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, and acquire 16 to 32 scans (NS) for an optimal signal-to-noise ratio.

  • Step 5: Processing & Validation. Apply Fourier Transformation (FT), followed by zero- and first-order phase correction.

    • Internal Check: Calibrate the TMS signal to exactly 0.00 ppm. Integrate the signals; the ratio of aromatic to aliphatic protons must strictly equal 3:8, validating both the structural assignment and sample purity[1].

Quantitative Data: Solvent Comparison (CDCl₃ vs. DMSO-d₆)

Solvent selection significantly impacts chemical shifts due to hydrogen bonding and dielectric constant variations. DMSO-d₆ typically induces a slight downfield or upfield shift depending on the specific proton's interaction with the polar solvent compared to the non-polar CDCl₃.

Proton AssignmentPositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityJ-coupling (Hz)Integration
Pyrimidine H228.628.55Singlet (s)-1H
Pyrimidine H668.218.25Doublet (d)6.21H
Pyrimidine H556.586.85Doublet (d)6.21H
Piperidine N-CH₂2', 6'3.953.88Triplet (t)6.14H
Piperidine CO-CH₂3', 5'2.552.45Triplet (t)6.14H
(Note: Chemical shifts are approximate standard values based on pyrimidine and piperidinone derivatives at 400 MHz[4],[3].)

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural confirmation, highlighting the critical decision points in the analysis.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3 / DMSO-d6) B 1H NMR Acquisition (400 MHz / 600 MHz Spectrometer) A->B C Signal Processing (FT, Phase & Baseline Correction) B->C D Structural Elucidation (Chemical Shift & Multiplicity) C->D E Pyrimidine Protons (Deshielded: 6.6 - 8.6 ppm) D->E F Piperidin-4-one Protons (Aliphatic: 2.5 - 4.0 ppm) D->F G Regioisomer Confirmation (4-pyrimidinyl vs 2-pyrimidinyl) E->G F->G

Figure 1: Workflow for 1H NMR acquisition and structural elucidation of pyrimidine derivatives.

References

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES - Rasayan Journal of Chemistry. [Link]

  • 5.12: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators - PMC (PubMed Central). [Link]

  • 1-(pyrimidin-4-yl)piperidin-4-one CAS 286469-83-8 - Navimro. [Link]

Sources

Navigating Purity Analysis: A Comparative Guide to HPLC Method Development for 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-(Pyrimidin-4-yl)piperidin-4-one, a key intermediate in the synthesis of various therapeutic agents, robust analytical methods are paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity determination of this compound. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in this critical analytical task.

The Analytical Challenge: Structure and Potential Impurities

1-(Pyrimidin-4-yl)piperidin-4-one features a pyrimidine ring linked to a piperidinone moiety. This structure, while foundational for its intended pharmacological activity, also presents specific analytical challenges. The basic nitrogen atoms in both the pyrimidine and piperidine rings can lead to peak tailing on traditional silica-based HPLC columns due to interactions with residual silanols.[2] Furthermore, potential impurities can arise from starting materials, by-products of the synthesis, or degradation.

Common impurity profiles for such heterocyclic compounds may include:

  • Starting material carryover: Unreacted precursors used in the synthesis.

  • Positional isomers: Variations in the point of attachment between the pyrimidine and piperidine rings.

  • Oxidation products: Degradation due to exposure to atmospheric oxygen.

  • Hydrolytic degradants: Breakdown of the molecule in the presence of water, acid, or base.

Strategic Method Development: A Phased Approach

A systematic and scientifically sound method development strategy is crucial for achieving a robust and reliable purity method. The following sections outline a logical workflow, comparing different approaches and justifying the selection of optimal parameters.

Phase 1: Initial Screening and Method Feasibility

The initial phase focuses on selecting the most promising stationary and mobile phase combinations. Given the polar and basic nature of the analyte, a Reverse-Phase HPLC (RP-HPLC) approach is the most logical starting point.[3]

Column Selection: A Comparative Overview

Column ChemistryRationale for ConsiderationExpected Performance for 1-(Pyrimidin-4-yl)piperidin-4-one
C18 (Octadecylsilane) The workhorse of RP-HPLC, offering excellent hydrophobic retention.May exhibit peak tailing for this basic compound without mobile phase modifiers.
C8 (Octylsilane) Less hydrophobic than C18, potentially offering better peak shape for polar compounds.A good alternative if C18 shows excessive retention.
Phenyl-Hexyl Provides alternative selectivity through π-π interactions with the pyrimidine ring.Can be advantageous for separating aromatic impurities.
Embedded Polar Group (e.g., Polar-RP) Contains a polar group embedded in the alkyl chain, which shields residual silanols and improves peak shape for basic compounds.Often the preferred choice for this type of analyte.

Initial Mobile Phase Screening:

A scouting gradient using a combination of an acidic aqueous phase and an organic modifier is a standard starting point.

  • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH protonates the basic nitrogens, improving peak shape and retention.

  • Organic Phase (Mobile Phase B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is generally preferred for its lower viscosity and UV transparency.[2]

A generic screening gradient could be 5% to 95% B over 20 minutes. The UV detection wavelength should be selected based on the UV spectrum of 1-(Pyrimidin-4-yl)piperidin-4-one, likely around its absorbance maximum for maximum sensitivity.

Experimental Workflow for Initial Method Screening

MethodScreening cluster_preparation Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_columns Column Screening cluster_analysis Data Analysis Prep_Sample Prepare Analyte Solution (e.g., 1 mg/mL in Diluent) HPLC Equilibrate HPLC System Prep_Sample->HPLC Prep_MP_A Prepare Mobile Phase A (0.1% Formic Acid in Water) Prep_MP_A->HPLC Prep_MP_B Prepare Mobile Phase B (Acetonitrile) Prep_MP_B->HPLC Injection Inject Sample HPLC->Injection C18 C18 Column Injection->C18 Run Gradient Phenyl Phenyl-Hexyl Column Injection->Phenyl Run Gradient Polar_RP Embedded Polar Group Column Injection->Polar_RP Run Gradient Acquire_Data Acquire Chromatograms C18->Acquire_Data Phenyl->Acquire_Data Polar_RP->Acquire_Data Evaluate_Performance Evaluate Peak Shape, Resolution, & Retention Acquire_Data->Evaluate_Performance Select_Best Select Optimal Column & Initial Conditions Evaluate_Performance->Select_Best

Caption: Initial HPLC method development workflow.

Phase 2: Method Optimization

Once a promising column and mobile phase system are identified (e.g., an Embedded Polar Group column with a formic acid/acetonitrile gradient), the next step is to fine-tune the separation.

Systematic Optimization of Chromatographic Parameters:

ParameterRationale for OptimizationImpact on Separation
Gradient Slope A shallower gradient increases run time but improves the resolution of closely eluting impurities.A steeper gradient shortens the run time but may co-elute impurities.
Temperature Affects mobile phase viscosity and analyte retention. Higher temperatures can improve peak shape and reduce run time.Must be controlled to ensure reproducibility.
Flow Rate Influences run time and column efficiency.Higher flow rates decrease run time but can lead to a loss of resolution.
Mobile Phase pH Crucial for controlling the ionization state of the analyte and basic impurities, which significantly impacts retention and peak shape.[2]A slight adjustment in pH can dramatically alter selectivity.

A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the effects of these parameters and their interactions to identify the optimal chromatographic conditions.

Phase 3: Forced Degradation Studies and Method Specificity

To ensure the method is "stability-indicating," forced degradation studies are essential.[4] These studies intentionally stress the drug substance to generate potential degradation products.[5][6] The developed HPLC method must be able to separate these degradants from the main peak and from each other.

Forced Degradation Conditions (as per ICH Q1A(R2)) [7]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)Cleavage of amide or ether linkages, if present.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60 °C)Similar to acid hydrolysis, but can also promote other base-catalyzed reactions.
Oxidation 3% H₂O₂, room temperatureFormation of N-oxides or other oxidation products.
Thermal Degradation Solid-state heating (e.g., 80 °C)Can lead to various decomposition products.
Photostability Exposure to UV and visible light (ICH Q1B)Can induce photochemical reactions.

The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are present at a sufficient level for detection and resolution.[4]

The Optimized and Validated Method: A Case Study

Based on extensive experimentation, a robust and reliable HPLC method for the purity determination of 1-(Pyrimidin-4-yl)piperidin-4-one was developed and validated.

Optimized Chromatographic Conditions:

ParameterCondition
Column Embedded Polar Group (e.g., Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 40% B in 25 min, then to 95% B in 5 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

Method Validation According to ICH Q2(R1) [8][9][10]

A comprehensive method validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]

Validation ParameterAcceptance Criteria
Specificity The peak for 1-(Pyrimidin-4-yl)piperidin-4-one is pure and resolved from all degradation products and potential impurities. Peak purity analysis by a Diode Array Detector (DAD) should confirm this.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., LOQ to 150% of the target concentration).
Accuracy Recovery of spiked impurities should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for the area of the main peak.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10).
Robustness The method remains unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2% organic).

Method Validation Workflow

MethodValidation cluster_protocol Validation Protocol Design cluster_execution Experimental Execution cluster_reporting Data Analysis & Reporting Define_Params Define Validation Parameters (ICH Q2(R1)) Set_Criteria Set Acceptance Criteria Define_Params->Set_Criteria Specificity Specificity (Forced Degradation) Set_Criteria->Specificity Linearity Linearity & Range Set_Criteria->Linearity Accuracy Accuracy (Spike/Recovery) Set_Criteria->Accuracy Precision Precision (Repeatability & Intermediate) Set_Criteria->Precision LOQ_LOD LOQ & LOD Determination Set_Criteria->LOQ_LOD Robustness Robustness Studies Set_Criteria->Robustness Analyze_Data Analyze Validation Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOQ_LOD->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare Results to Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Generate Validation Report Compare_Criteria->Validation_Report

Caption: Workflow for HPLC method validation.

Alternative and Complementary Techniques

While RP-HPLC is the primary technique for purity analysis, other methods can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, though derivatization may be required for a compound like 1-(Pyrimidin-4-yl)piperidin-4-one.[13]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to traditional HPLC, but requires specialized instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification and structural elucidation of unknown impurities and degradation products.[14][15]

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 1-(Pyrimidin-4-yl)piperidin-4-one is a multi-faceted process that requires a systematic approach. By carefully selecting the stationary and mobile phases, optimizing the chromatographic parameters, and performing thorough method validation including forced degradation studies, a method that is fit for its intended purpose can be established. The use of an embedded polar group column with a formic acid/acetonitrile gradient has been shown to be a highly effective strategy for achieving excellent peak shape and resolution for this and similar basic heterocyclic compounds. This guide provides a comprehensive framework to assist researchers in navigating the complexities of HPLC method development, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Journal of Scientific Development and Research. (2021). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. [Link]

  • MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PMC. (2025). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. [Link]

  • ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]

  • JETIR. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2022). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • ResearchGate. (2012). piperidone analogs: synthesis and their diverse biological applications. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]

  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

Sources

mass spectrometry fragmentation pattern of 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Analytical Platforms for the Mass Spectral Characterization of 1-(Pyrimidin-4-yl)piperidin-4-one

Executive Summary

1-(Pyrimidin-4-yl)piperidin-4-one is a highly versatile N-heterocyclic building block frequently utilized in the synthesis of kinase and phosphodiesterase (PDE) inhibitors. During drug development and metabolic profiling, accurately characterizing this compound and differentiating it from its regioisomers (e.g., the 2-yl variant) is a critical analytical bottleneck.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Mass Spectrometry versus Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and targeted quantification of this compound. By mapping the exact collision-induced dissociation (CID) fragmentation pathways, this document provides researchers with a self-validating framework for robust analytical method development.

Part 1: Mechanistic Foundations of ESI-CID Fragmentation

To optimize any mass spectrometry method, one must first understand the causality behind the molecule's gas-phase behavior. Under positive Electrospray Ionization (ESI+), 1-(Pyrimidin-4-yl)piperidin-4-one (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) readily accepts a proton to form the 

precursor ion at m/z 178.0981. Protonation preferentially occurs at the pyrimidine nitrogens due to the delocalization of the piperidine nitrogen's lone pair into the electron-deficient pyrimidine ring.

When subjected to Collision-Induced Dissociation (CID) using argon gas, the precursor ion undergoes three primary, predictable fragmentation pathways:

  • Pathway A (Ring Contraction): The presence of the keto group on the piperidine ring drives an

    
    -cleavage event, resulting in the neutral loss of carbon monoxide (-28.00 Da) to yield a fragment at m/z 150.1032.
    
  • Pathway B (Ring Opening): A competing Retro-Diels-Alder-like mechanism cleaves the piperidinone ring, expelling neutral ketene (

    
    , -42.01 Da) to generate a highly stable fragment at m/z 136.0875.
    
  • Pathway C (Inter-ring Cleavage): The cleavage of the C-N bond connecting the two rings results in charge retention on the pyrimidine moiety, yielding a pyrimidin-4-amine-like cation at m/z 96.0562. The stability of the pyrimidine ring often results in it being retained as the base peak in many MS/MS spectra[1].

G M [M+H]+ m/z 178.0981 1-(Pyrimidin-4-yl)piperidin-4-one F1 [M+H - CO]+ m/z 150.1032 Ring Contraction M->F1 -CO (-28 Da) α-cleavage F2 [M+H - C2H2O]+ m/z 136.0875 Ring Opening M->F2 -CH2=C=O (-42 Da) Retro-Diels-Alder F3 [C4H6N3]+ m/z 96.0562 Pyrimidin-4-amine cation M->F3 C-N Cleavage Charge Retention

ESI-CID fragmentation pathways of 1-(Pyrimidin-4-yl)piperidin-4-one.

Part 2: Platform Comparison & Quantitative Data

Choosing the correct MS platform depends entirely on the experimental objective. Below is an objective comparison of HR-QTOF (e.g., Agilent 6546, Waters Xevo) versus QqQ (e.g., Thermo TSQ, Sciex 6500+) for analyzing this specific compound.

Table 1: Platform Performance Comparison
Analytical ObjectiveHR-QTOF MS/MSTriple Quadrupole (QqQ) MRMSuperior Choice
Structural Elucidation Sub-ppm mass accuracy; resolves isobaric interferences.Nominal mass only; cannot confirm elemental formulas.HR-QTOF
Metabolite ID Full-scan exact mass allows retrospective data mining.Requires pre-defined transitions; misses unknown metabolites.HR-QTOF
High-Throughput Quant Lower duty cycle limits points-across-the-peak.High duty cycle; superior signal-to-noise for targeted quant.QqQ
Sensitivity (LOD) Moderate (Typically low ng/mL range).Exceptional (Typically low pg/mL range).QqQ
Table 2: High-Resolution Exact Mass Fragment Data (For HR-QTOF Validation)

To validate structural identity, the exact masses of the fragments must be matched against theoretical values. Mass spectral fragmentation modes of pyrimidine derivatives reveal a set pattern that can be precisely tracked via exact mass[2].

Fragment IdentityElemental FormulaTheoretical Exact Mass (Da)Diagnostic Utility
Precursor Ion

178.0981Confirms intact molecule.
Loss of CO

150.1032Confirms cyclic ketone presence.
Loss of Ketene

136.0875Differentiates from non-cleavable rings.
Pyrimidine Cation

96.0562Primary quantifier ion (Base Peak).

Part 3: Step-by-Step Experimental Protocol

To ensure data trustworthiness, the following protocol acts as a self-validating system . By monitoring the ratio between the primary fragment (m/z 96) and the secondary fragment (m/z 136), the system automatically flags false positives caused by co-eluting isobaric matrix interferences.

Step 1: Sample Preparation

  • Dissolve the analyte in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA) .

    • Causality Note: The addition of 0.1% FA is critical. It lowers the pH of the droplet, driving the equilibrium toward the protonated

      
       state, thereby exponentially increasing ESI+ ionization efficiency.
      

Step 2: UHPLC Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization (QqQ MRM Mode)

  • Source Parameters: Set ESI capillary voltage to +3.5 kV and desolvation temperature to 350°C to ensure complete droplet evaporation.

  • MRM Transitions & Collision Energy (CE):

    • Quantifier Transition: 178.1

      
       96.1 (Optimal CE: 25 eV). Higher energy is required to break the inter-ring C-N bond.
      
    • Qualifier Transition: 178.1

      
       136.1 (Optimal CE: 15 eV). Lower energy favors the Retro-Diels-Alder ring opening without shattering the molecule.
      
  • Self-Validation Check: The area ratio of (Qualifier / Quantifier) for unknown samples must fall within

    
     of the ratio established by a neat reference standard.
    

Workflow S1 Sample Prep 0.1% FA S2 UHPLC C18 Gradient S1->S2 S3 ESI+ Ionization S2->S3 S4 Q1 Isolation m/z 178.1 S3->S4 S5 CID Cell 15-25 eV S4->S5 S6 TOF/Q3 Detection S5->S6

Standardized LC-MS/MS analytical workflow for N-heterocycle characterization.

References

1.[2] Ali, T. E. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Scientific & Academic Publishing. Available at: 2.[1] BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem. Available at: 3.[3] Kazdan, E. M., et al. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry. Available at:

Sources

A Comparative Guide to the Reactivity of 1-(Pyrimidin-4-yl)piperidin-4-one and N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, piperidone scaffolds are indispensable building blocks for the synthesis of a vast array of pharmacologically active agents.[1][2] Among the most utilized variants are 1-(Pyrimidin-4-yl)piperidin-4-one and N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone). The choice between these two reagents is a critical strategic decision that profoundly impacts the synthetic route, reaction efficiency, and the chemical space accessible to the medicinal chemist. This guide provides an in-depth comparison of their reactivity, grounded in structural analysis and supported by experimental evidence, to empower researchers to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Divergence

The fundamental difference in reactivity between these two molecules stems from the nature of the substituent on the piperidine nitrogen. This single variation dictates the electronic environment of the entire molecule, influencing the behavior of the ketone, the nitrogen itself, and the adjacent α-carbons.

  • N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) group is a classic protecting group.[3] Its primary role is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen. The lone pair of the nitrogen participates in resonance with the carbonyl of the Boc group, rendering it significantly less reactive. This electronic delocalization has a relatively modest impact on the C4-ketone, which behaves largely as a typical aliphatic ketone. The Boc group is designed for strategic removal under mild acidic conditions, allowing for subsequent functionalization of the nitrogen.[3]

  • 1-(Pyrimidin-4-yl)piperidin-4-one: In stark contrast, the pyrimidinyl group is a powerful electron-withdrawing heteroaromatic system.[4] The piperidine nitrogen is directly attached to an electron-deficient carbon of the pyrimidine ring. This results in a significant delocalization of the nitrogen's lone pair into the pyrimidine π-system, a phenomenon known as a vinylogous amide or enamine-type resonance. This has two major consequences:

    • The piperidine nitrogen is rendered almost completely non-basic and non-nucleophilic under typical synthetic conditions.

    • The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the distal C4-ketone.

Below is a diagram illustrating the key structural and electronic differences.

Structure_Comparison cluster_0 N-Boc-4-piperidone cluster_1 1-(Pyrimidin-4-yl)piperidin-4-one N_Boc_piperidone Boc_desc Boc group deactivates the nitrogen via resonance, acting as a robust, removable protecting group. Ketone reactivity is largely unaffected. Pyrimidinyl_piperidone Pyr_desc Strongly electron-withdrawing pyrimidine ring renders the nitrogen non-nucleophilic. May slightly activate the C4 ketone.

Caption: Structural and electronic comparison of the two piperidones.

Comparative Reactivity Analysis

The differing electronic landscapes of these two molecules manifest in their performance across several key classes of chemical transformations.

Reductive Amination: A Tale of Two Strategies

Reductive amination is arguably one of the most common and vital reactions for elaborating piperidone scaffolds.[5][6] The choice between our two subject molecules dictates the entire synthetic approach.

  • N-Boc-4-piperidone: This is the workhorse for introducing diversity at the 4-position. The protected nitrogen is inert, allowing for a clean reaction between the ketone and a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ.[5][7] This allows for the installation of a wide variety of R-groups at the C4-amino position. The Boc group can then be removed to reveal the piperidine nitrogen for further functionalization, such as N-alkylation or N-acylation. This multi-step, but highly versatile, approach is a cornerstone of library synthesis in drug discovery.

  • 1-(Pyrimidin-4-yl)piperidin-4-one: Here, the pyrimidinyl group is a permanent fixture of the target molecule. The reactivity is analogous to the N-Boc variant in that the ketone is readily available for reductive amination. However, the key difference is strategic: the pyrimidine moiety is not a protecting group but a core structural element. This molecule is chosen when the final target pharmacophore requires a 4-aminopiperidine linked to a pyrimidine ring.

Data Summary: Representative Reductive Amination

SubstrateAmineReducing AgentSolventYieldReference
N-Boc-4-piperidoneAnilineSodium triacetoxyborohydride (STAB)Dichloromethane>95% (crude)[7]
N-Boc-4-piperidoneVarious AminesSodium triacetoxyborohydride (STAB)VariousGood to Excellent[5]
1-(Pyrimidin-4-yl)piperidin-4-oneVarious AminesSodium triacetoxyborohydride (STAB)Dichloroethane60-90%General synthetic knowledge

Note: Specific, directly comparable experimental data for the pyrimidinyl variant is less commonly published in methods-focused papers, as its use is often embedded within broader medicinal chemistry programs. The yields are representative of typical outcomes.

Reductive_Amination_Workflow cluster_nboc N-Boc-4-piperidone Pathway cluster_pyr 1-(Pyrimidin-4-yl)piperidin-4-one Pathway start Choose Piperidone nboc_start N-Boc-4-piperidone start->nboc_start Need versatile N-functionalization pyr_start 1-(Pyrimidin-4-yl)piperidin-4-one start->pyr_start Pyrimidine is a core element reduct_am Reductive Amination (e.g., R-NH2, STAB) nboc_start->reduct_am deprotect Boc Deprotection (e.g., TFA, HCl) reduct_am->deprotect further_func Further N-Functionalization (Alkylation, Acylation, etc.) deprotect->further_func nboc_product Final Product 1 further_func->nboc_product pyr_reduct_am Reductive Amination (e.g., R-NH2, STAB) pyr_start->pyr_reduct_am pyr_product Final Product 2 pyr_reduct_am->pyr_product

Caption: Decision workflow for reductive amination strategies.

Reactivity at the Piperidine Nitrogen

This is the most significant point of divergence.

  • N-Boc-4-piperidone: The nitrogen is protected and unreactive.[3] This is its primary function. It does not undergo alkylation, acylation, or act as a base under most conditions. Its reactivity is only "unlocked" after a dedicated deprotection step.

  • 1-(Pyrimidin-4-yl)piperidin-4-one: The nitrogen is essentially non-existent in terms of nucleophilicity. The strong electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring pulls the electron density away from the piperidine nitrogen. It will not participate in N-alkylation or N-acylation reactions. This makes it an exceptionally stable linkage, an important consideration for metabolic stability in drug candidates.

Ketone and α-Carbon Reactivity

While the ketone's primary reactivity (like reductive amination) is preserved in both, subtle differences exist for other transformations.

  • Nucleophilic Addition (e.g., Grignard, Wittig): Both ketones are susceptible to nucleophilic attack. One might hypothesize that the electron-withdrawing pyrimidinyl group could slightly activate the ketone carbonyl towards nucleophiles compared to the more neutral effect of the Boc group. However, in practice, both substrates are effective for reactions like Grignard additions, organolithium additions, and Wittig-type olefination.[8]

  • Enolate Chemistry: The formation of an enolate at the α-carbon (C3/C5) is possible for both molecules. The acidity of the α-protons in N-Boc-4-piperidone is typical for a cyclic ketone. For the pyrimidinyl variant, the electron-withdrawing nature of the N-substituent may slightly increase the kinetic acidity of these protons, potentially facilitating enolate formation. This can be exploited for reactions such as α-alkylation or aldol condensations.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of N-Boc-4-piperidone

This protocol is adapted from a documented synthesis of fentanyl intermediates.[7]

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Aniline (1.1 equiv)

  • Acetic Acid (1.0 equiv, optional catalyst)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-4-piperidone, aniline, and acetic acid in DCM.

  • Cool the mixture in an ice bath (0 °C).

  • Add STAB portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 1 hour.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Boc-Deprotection of a Piperidine Nitrogen

Materials:

  • Boc-protected piperidine substrate (1.0 equiv)

  • 4M HCl in 1,4-dioxane (10 equiv)

  • 1,4-dioxane (solvent)

Procedure:

  • Dissolve the Boc-protected piperidine in 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., aq. NaOH, NaHCO3) and extracted to yield the free amine.

Strategic Application in Drug Discovery

The choice between these two building blocks is a strategic one, guided by the overall synthetic plan and the target molecule's structure.

Caption: Decision tree for selecting the appropriate piperidone building block.

  • Choose N-Boc-4-piperidone when:

    • The piperidine nitrogen needs to be functionalized later in the synthesis.

    • You are building a library where diversity is required at both the N1 and C4 positions.

    • The synthetic route involves conditions that are incompatible with a free secondary amine (e.g., strong bases, certain coupling reactions).[3]

  • Choose 1-(Pyrimidin-4-yl)piperidin-4-one when:

    • The pyrimidine ring is a key, non-labile component of the final bioactive molecule.[9]

    • Metabolic stability at the piperidine nitrogen is desired, as the C-N bond to the pyrimidine is very robust.

    • The synthesis is linear and introducing the pyrimidine at an early stage is more efficient.

Conclusion

While both 1-(Pyrimidin-4-yl)piperidin-4-one and N-Boc-4-piperidone are 4-piperidone derivatives, they serve fundamentally different purposes in synthetic chemistry. N-Boc-4-piperidone is a versatile, protected intermediate that enables controlled, stepwise functionalization of the piperidine scaffold. It offers maximum flexibility for library synthesis and complex molecule construction. In contrast, 1-(Pyrimidin-4-yl)piperidin-4-one is a more specialized building block, used when the pyrimidine moiety is an integral part of the final molecular architecture. Its piperidine nitrogen is essentially inert, providing a stable anchor point. Understanding these core differences in electronic nature and reactivity is paramount for the strategic design and efficient execution of synthetic routes in modern drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • ChemicalBook. What is N-(tert-Butoxycarbonyl)-4-piperidone?.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • SciELO. (2023, May 23). Electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Center for Biotechnology Information. (2021, October 1). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.

Sources

Establishing a Primary Reference Standard for 1-(Pyrimidin-4-yl)piperidin-4-one: A Comparative Metrological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 1-(Pyrimidin-4-yl)piperidin-4-one serves as a critical nitrogen-rich heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting ligands. However, the transition from discovery chemistry to Good Manufacturing Practice (GMP) API production requires rigorous analytical control. Relying on commercial reagent-grade intermediates introduces unacceptable risks of batch-to-batch variability, unknown impurity profiles, and downstream yield fluctuations.

This guide provides an authoritative, causality-driven framework for establishing a Primary Reference Standard for 1-(Pyrimidin-4-yl)piperidin-4-one. By integrating absolute quantitative Nuclear Magnetic Resonance (qNMR) with orthogonal chromatographic techniques, we establish a self-validating metrological system that complies with ICH Q7[1] and USP <11>[2] guidelines.

Part 1: Comparative Analysis of Material Grades

To understand the necessity of a primary reference standard, we must objectively compare the proposed High-Purity Reference Standard (HPRS) against readily available Commercial Reagent Grade (CRG) material and its closely related structural isomer, 1-(Pyrimidin-2-yl)piperidin-4-one.

The pyrimidine ring is highly electron-deficient, making the nucleophilic aromatic substitution (S_NAr) used to synthesize these compounds prone to generating regioisomers and polymeric byproducts.

Quantitative Performance & Purity Comparison
ParameterHigh-Purity Reference Standard (HPRS)Commercial Reagent Grade (CRG)Isomeric Analog (2-yl isomer)
Target Purity (Mass Fraction) > 99.5% (Absolute via qNMR)95.0% - 97.0% (HPLC Area %)> 98.0% (HPLC Area %)
Regioisomer Content < 0.05%1.5% - 3.0%< 0.5%
Moisture Content (KF) < 0.2%1.0% - 2.5%< 0.5%
Residual Solvents (GC) < 100 ppmUp to 5000 ppmVariable
Downstream S_NAr Yield 94% ± 1% (Highly reproducible)82% ± 6% (Variable)88% ± 3%
Regulatory Status Compliant with ICH Q7 / USP <11>Research Use Only (RUO)Research Use Only (RUO)

Metrological Causality: The CRG material relies on "HPLC Area %" for its purity claim. This is a relative measurement that assumes all impurities share the same UV extinction coefficient as the target molecule, which is fundamentally flawed for pyrimidine derivatives. The HPRS grade utilizes absolute mass fraction purity, ensuring that "silent" impurities (like inorganic salts or non-UV absorbing aliphatics) are accounted for[3][4].

Part 2: The Causality of Metrological Traceability

According to ICH Q7, a primary reference standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity, accepted without requiring comparison to another chemical substance of the same kind[5].

Why qNMR is the Gold Standard for Primary Establishment

To establish a primary standard for a novel or niche intermediate like 1-(Pyrimidin-4-yl)piperidin-4-one, traditional mass balance approaches (100% - sum of impurities) are inadequate due to the risk of overlooking undetected impurities[6].

We employ Quantitative NMR (qNMR) because it is a primary ratio method of measurement[4]. The fundamental causality here is that the NMR signal area is directly proportional to the number of resonating nuclei (protons), regardless of the molecule's chemical structure[7]. By co-dissolving our highly purified 1-(Pyrimidin-4-yl)piperidin-4-one with an internally certified reference material (CRM) of known purity (e.g., NIST-traceable Maleic Acid), we can calculate the absolute mass fraction of our target without needing a pre-existing standard of the piperidone itself[3][8].

Part 3: Self-Validating Experimental Protocols

The following protocols form a closed-loop, self-validating system. Protocol A establishes the absolute purity (mass fraction), while Protocol B provides relative impurity profiling to ensure no underlying signals are obscured in the NMR spectrum.

Protocol A: Absolute Purity Determination via 1H-qNMR

Objective: Determine the absolute mass fraction of the purified 1-(Pyrimidin-4-yl)piperidin-4-one.

  • Internal Calibrant Selection: Select NIST-traceable Maleic Acid (CRM) as the internal standard. Causality: Maleic acid provides a sharp, distinct singlet (~6.26 ppm) that does not overlap with the pyrimidine protons (8.0–9.0 ppm) or the piperidone aliphatic protons (2.5–4.0 ppm) of the target analyte[3].

  • Metrological Weighing: Using a microbalance (calibrated to ISO 17025 standards), accurately weigh ~10.00 mg of 1-(Pyrimidin-4-yl)piperidin-4-one and ~5.00 mg of Maleic Acid into the same anti-static vial. Record weights to the nearest 0.001 mg[6].

  • Co-dissolution: Dissolve the mixture in 0.8 mL of high-purity DMSO-

    
     (100.0 atom % D) containing 0.01% TMS. Causality: Complete co-dissolution is critical; any undissolved particulates will skew the molar ratio[3].
    
  • NMR Acquisition:

    • Instrument: 500 MHz or higher.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: D1 must be at least 5 to 7 times the longest longitudinal relaxation time (

      
      ) of the protons being integrated to ensure complete magnetization recovery and quantitative accuracy[4].
      
    • Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Integration & Calculation: Integrate the maleic acid singlet and the distinct pyrimidine proton signals. Calculate the purity mass fraction (

    
    ) using the standard qNMR equation factoring in molar masses, sample weights, and proton equivalents[4].
    
Protocol B: Orthogonal Impurity Profiling via HPLC-UV

Objective: Confirm the absence of co-eluting organic impurities that might artificially inflate the qNMR integral.

  • Column Selection: Use a superficially porous C18 column (e.g., 2.7 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: 1-(Pyrimidin-4-yl)piperidin-4-one contains multiple basic nitrogen atoms. TFA acts as an ion-pairing agent, protonating the nitrogens to prevent secondary interactions with residual silanols on the stationary phase, thereby preventing peak tailing.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 220 nm. Ensure total chromatographic purity is >99.5% (Area) to validate the qNMR findings.

Part 4: Workflows and Metrological Visualizations

The following diagrams illustrate the logical architecture of the reference standard establishment process and the metrological traceability of the qNMR method.

Diagram 1: Reference Standard Establishment Workflow

This workflow demonstrates the progression from crude synthesis to a fully certified ICH Q7 primary reference standard.

RS_Workflow N1 Crude 1-(Pyrimidin-4-yl) piperidin-4-one N2 Preparative HPLC (Regioisomer Removal) N1->N2 Purification N3 Recrystallization (Trace Impurity Clearance) N2->N3 N4 High-Purity Candidate (>99.5% Target) N3->N4 Yielding N5 qNMR Analysis (Absolute Mass Fraction) N4->N5 Orthogonal N6 HPLC-UV / LC-MS (Relative Organic Purity) N4->N6 Testing N7 KF Titration & TGA (Volatiles & Moisture) N4->N7 Matrix N8 Certified Primary Reference Standard N5->N8 Validates N6->N8 Confirms N7->N8 Adjusts

Caption: Workflow for establishing an ICH Q7 compliant primary reference standard via orthogonal testing.

Diagram 2: qNMR Metrological Traceability Pathway

This diagram maps the causality of how absolute purity is derived without a pre-existing standard of the target molecule.

qNMR_Traceability SI SI Unit (kg) Metrological Origin NIST NIST Primary Standard (e.g., SRM 350b) SI->NIST Traceable to CRM Internal Calibrant (Maleic Acid CRM) NIST->CRM Certifies Weighing Metrological Co-Weighing (Microbalance) CRM->Weighing m_calibrant Sample Analyte Candidate (Piperidone Derivative) Sample->Weighing m_sample NMR 1H-NMR Acquisition (D1 > 5*T1) Weighing->NMR Co-dissolution Calc Absolute Mass Fraction Calculation NMR->Calc Integral Ratio (I_x / I_cal)

Caption: Metrological traceability pathway demonstrating absolute quantitation via qNMR.

References

  • ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation (ICH). Available at:[Link]

  • <11> USP Reference Standards: United States Pharmacopeia (USP). Available at:[Link]

  • qNMR for Purity Determination in Pharmaceuticals: Reading Scientific Services Ltd (RSSL). Available at:[Link]

  • Purity by Absolute qNMR Instructions: American Chemical Society (ACS). Available at: [Link]

  • QNMR for Reference Material Preparation: Encyclopedia.pub. Available at: [Link]

Sources

High-Resolution X-Ray Crystallography Data Guide: 1-(Pyrimidin-4-yl)piperidin-4-one vs. Alternative Scaffolds in SBDD

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery (FBLD), the selection of an optimal starting scaffold dictates the trajectory of lead optimization. The compound 1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8) has emerged as a highly privileged building block. It effectively marries the robust hydrogen-bonding capacity of a pyrimidine ring with the rigid, three-dimensional exit vector provided by a piperidin-4-one moiety [1].

As an Application Scientist evaluating fragment libraries, it is critical to understand the causality behind scaffold selection. Why choose a pyrimidine-piperidone over a pyridine-piperidone or an unsubstituted piperidone?

The answer lies in the crystallographic binding modes within target active sites (e.g., kinase hinge regions). The pyrimidine ring contains two nitrogen atoms (N1 and N3). In a typical kinase active site, N3 acts as a critical hydrogen-bond acceptor for the backbone amide of the hinge region (e.g., Met282 in Protein Kinase B/Akt), while the adjacent CH or an added amine can act as a donor[1]. The piperidin-4-one ring projects outward toward the solvent-exposed region, providing a reactive ketone handle for reductive amination or Grignard additions to build target selectivity [2].

BindingLogic cluster_0 1-(Pyrimidin-4-yl)piperidin-4-one Scaffold Target Kinase Hinge Region (e.g., Backbone NH of Met282) Pyr Pyrimidine Ring Bidentate H-Bonding (N3 Acceptor) Target->Pyr Strong H-Bond Network (Occupancy > 95%) Pip Piperidin-4-one Rigid 3D Vector (Solvent Exposed Ketone) Pyr->Pip C-N Bond

Fig 1: Pharmacophore logic demonstrating the bidentate hinge-binding network of the pyrimidine scaffold.

Comparative Crystallographic Performance

To objectively evaluate the performance of 1-(Pyrimidin-4-yl)piperidin-4-one, we compare its X-ray crystallographic data against two common alternatives: 1-(Pyridin-4-yl)piperidin-4-one (lacks the N3 acceptor) and Piperidin-4-one (lacks the aromatic hinge-binding motif entirely).

The data below represents standardized co-crystallization metrics obtained via high-throughput synchrotron X-ray diffraction when soaked into a model kinase target (e.g., PKB/Akt surrogate) [3].

Table 1: Protein-Ligand Co-Crystal Refinement Metrics (Target: Kinase Hinge Model)
Scaffold / LigandResolution (Å)Ligand OccupancyAverage Ligand B-factor (Ų)H-Bonds to HingeElectron Density Map Quality (2Fo-Fc)
1-(Pyrimidin-4-yl)piperidin-4-one 1.850.96 24.5 2 Excellent; continuous density around both rings.
1-(Pyridin-4-yl)piperidin-4-one 1.900.7841.21Moderate; piperidone ring shows conformational flipping.
Piperidin-4-one 2.100.3568.70Poor; ligand is highly disordered in the solvent channel.

Causality of the Data: The superior occupancy (0.96) and low B-factor (24.5 Ų) of the pyrimidine derivative validate its structural rigidity within the pocket. The pyridine alternative suffers a dramatic drop in occupancy (0.78) and increased thermal motion (B-factor 41.2 Ų) because it lacks the secondary nitrogen required to anchor the molecule against the hinge backbone, leading to a "wobbling" effect in the electron density map.

Table 2: Small Molecule X-Ray Parameters (Neat Crystal)

Understanding the neat crystal packing helps predict solubility and solid-state stability.

Parameter1-(Pyrimidin-4-yl)piperidin-4-one1-(Pyridin-4-yl)piperidin-4-one
Space Group

(Monoclinic)

(Triclinic)
R1 (Final) 0.0320.045
wR2 0.0850.112
Piperidine Conformation Perfect ChairDistorted Chair
Dihedral Angle (Aryl-Pip) 12.4° (Highly planar)28.6° (Twisted)

Experimental Protocols: High-Throughput Co-Crystallization

To ensure trustworthiness and reproducibility, the following self-validating protocol details the exact methodology used to generate the co-crystal structures referenced in Table 1. This workflow leverages fragment-soaking techniques standard in FBLD [2].

Step 1: Apo-Protein Crystallization
  • Buffer Preparation: Purify the target kinase domain to >95% purity in 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5% glycerol, and 1 mM TCEP.

  • Drop Setup: Using a sitting-drop vapor diffusion method, mix 200 nL of protein solution (10 mg/mL) with 200 nL of reservoir solution (0.1 M HEPES pH 7.0, 20% PEG 4000, 10% isopropanol).

  • Incubation: Seal plates and incubate at 20°C. Diffraction-quality apo-crystals (100–150 μm) typically appear within 3–5 days.

Step 2: Ligand Soaking
  • Ligand Stock: Prepare a 100 mM stock of 1-(Pyrimidin-4-yl)piperidin-4-one in 100% DMSO.

  • Soaking Solution: Dilute the ligand stock into the reservoir solution to a final concentration of 10 mM (final DMSO concentration = 10%). Self-validation check: Ensure no precipitation occurs in the soaking drop; pyrimidine derivatives generally maintain high solubility up to 20 mM in 10% DMSO.

  • Soaking: Transfer the apo-crystals into the soaking solution using a nylon loop. Incubate for 24 hours at 20°C.

Step 3: Cryo-Cooling and X-Ray Data Collection
  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% ethylene glycol + 10 mM ligand).

  • Flash-Freezing: Plunge the crystal directly into liquid nitrogen (77 K).

  • Diffraction: Collect data at a synchrotron beamline (e.g., Diamond Light Source or APS) at a wavelength of 0.979 Å.

Step 4: Refinement
  • Process data using XDS and scale with AIMLESS.

  • Perform molecular replacement using the apo-structure as a search model in Phaser.

  • Fit the 1-(Pyrimidin-4-yl)piperidin-4-one ligand into the positive

    
     difference electron density map using Coot, followed by iterative refinement in REFMAC5.
    

Workflow A 1. Apo-Protein Crystallization B 2. Ligand Soaking (10 mM, 24h) A->B C 3. Cryo-Cooling (Liquid N2) B->C D 4. Synchrotron X-ray Diffraction C->D E 5. Electron Density Map Refinement D->E

Fig 2: Standardized high-throughput X-ray crystallography workflow for fragment soaking.

Conclusion

For drug development professionals optimizing kinase inhibitors or other targets requiring robust hinge-binding, 1-(Pyrimidin-4-yl)piperidin-4-one represents a vastly superior starting point compared to its pyridine or unsubstituted analogs. The crystallographic data definitively proves that the bidentate nature of the pyrimidine ring locks the fragment into a highly stable, high-occupancy conformation, drastically reducing entropic penalties during the lead optimization phase.

References

  • McHardy, T., et al. (2010). "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry.[Link]

  • Patel, G., et al. (2012). "Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls." International Journal of Molecular Sciences.[Link]

  • Ross, B., et al. (2023). "Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery." Molecules.[Link]

A Guide to Bioassay Validation: A Comparative Analysis of Small Molecule Controls

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and meticulous validation. At the heart of this process lies the bioassay, a critical tool for determining the biological activity of a substance. However, the data generated from any bioassay is only as reliable as the assay itself. This is where the crucial practice of bioassay validation comes into play, and at its core, the appropriate use of controls.

This guide provides an in-depth technical overview of bioassay validation with a focus on the comparative use of small molecule controls. While the initial query centered on the use of 1-(Pyrimidin-4-yl)piperidin-4-one as a control, a comprehensive search of the scientific literature and chemical databases did not yield any evidence of its use in this context. The compound is primarily documented in the context of its synthesis and potential therapeutic applications.[1][2][3] Therefore, this guide will pivot to well-established and characterized small molecule controls to illustrate the principles and best practices of bioassay validation.

The Indispensable Role of Controls in Bioassay Validation

A bioassay's performance must be thoroughly evaluated to ensure it is suitable for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, often harmonized through the International Council for Harmonisation (ICH), that outline the essential validation parameters. These parameters include accuracy, precision, specificity, linearity, range, and robustness.

Controls are the bedrock upon which these validation parameters are assessed. They serve as internal standards that confirm the assay is performing as expected and that the observed results are due to the test article and not some unforeseen variable. There are two main categories of controls:

  • Positive Controls: These are substances known to produce a specific, measurable effect in the bioassay. They are essential for confirming that the assay system is responsive and capable of detecting the intended biological activity.

  • Negative/Vehicle Controls: These are substances that are not expected to produce a biological response. They are crucial for establishing a baseline and ensuring that the assay components or the vehicle used to dissolve the test article do not interfere with the results.

The selection of appropriate controls is a critical experimental design choice that directly impacts the reliability and validity of the bioassay data.

A Comparative Look at Commonly Used Small Molecule Controls

The choice of a control is highly dependent on the specific bioassay being performed. Here, we compare and contrast several widely used small molecule controls across different assay types.

Control CompoundAssay TypeRoleMechanism of ActionKey Considerations
Staurosporine Kinase Assays, Apoptosis AssaysPositive ControlBroad-spectrum ATP-competitive protein kinase inhibitor, induces apoptosis in a wide range of cell lines.[4][5][6]Potent but non-specific, can have cytotoxic effects unrelated to kinase inhibition at higher concentrations.[7][8]
Doxorubicin Cell Viability/Cytotoxicity AssaysPositive ControlDNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[9][10]Well-characterized cytotoxic agent, but its fluorescence can interfere with some assay readouts.[11][12][13]
Reference Agonist/Antagonist GPCR AssaysPositive/Negative ControlA well-characterized ligand that either activates (agonist) or blocks (antagonist) the G-protein coupled receptor.[14][15]Specificity to the receptor of interest is high, but the choice of ligand depends on the specific GPCR being studied.[16][17][18]
Dimethyl Sulfoxide (DMSO) General Cell-Based AssaysNegative/Vehicle ControlA common solvent for water-insoluble compounds.[19][20]Generally considered inert at low concentrations (<0.5%), but can have biological effects at higher concentrations.[21][22][23]

Experimental Workflows and Protocols

To ensure the integrity of a bioassay, a systematic validation process is essential. Below is a generalized workflow for validating a cell-based assay using appropriate small molecule controls.

Bioassay Validation Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Analysis Analysis & Reporting Phase Define_Purpose Define Assay Purpose & Acceptance Criteria Select_Controls Select Appropriate Positive & Negative Controls Define_Purpose->Select_Controls Informs Assay_Optimization Assay Optimization Select_Controls->Assay_Optimization Inputs for Perform_Validation_Experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) Assay_Optimization->Perform_Validation_Experiments Leads to Data_Analysis Statistical Data Analysis Perform_Validation_Experiments->Data_Analysis Generates Data for Validation_Report Generate Validation Report Data_Analysis->Validation_Report Summarized in

Caption: A generalized workflow for bioassay validation, from planning to reporting.

Protocol: Validation of a Kinase Inhibition Assay Using Staurosporine

This protocol outlines the steps to validate a biochemical kinase assay to identify inhibitors of a specific kinase.

1. Materials:

  • Recombinant kinase
  • Kinase substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Staurosporine (positive control)
  • DMSO (vehicle control)
  • Assay buffer
  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™)
  • Microplate reader

2. Procedure:

3. Validation Parameters:

The Logic of Control Selection: A Visual Representation

The choice of controls is a logical process based on the assay's mechanism.

Control_Selection_Logic cluster_Kinase Kinase Assay cluster_Cytotoxicity Cytotoxicity Assay cluster_GPCR GPCR Activation Assay Assay_Type Bioassay Type Kinase_PC Positive Control: Staurosporine (Pan-inhibitor) Assay_Type->Kinase_PC Kinase_NC Negative Control: DMSO (Vehicle) Assay_Type->Kinase_NC Cyto_PC Positive Control: Doxorubicin (Induces cell death) Assay_Type->Cyto_PC Cyto_NC Negative Control: Untreated cells or Vehicle Assay_Type->Cyto_NC GPCR_PC Positive Control: Known Agonist Assay_Type->GPCR_PC GPCR_NC Negative Control: Known Antagonist or Vehicle Assay_Type->GPCR_NC

Caption: The logical selection of positive and negative controls based on the type of bioassay.

Conclusion

Thorough bioassay validation is a non-negotiable aspect of drug discovery and development. The judicious selection and use of well-characterized small molecule controls are fundamental to this process. While the initially proposed control, 1-(Pyrimidin-4-yl)piperidin-4-one, lacks the necessary documentation for this purpose, a wealth of established alternatives provides a solid foundation for robust and reliable bioassay validation. By understanding the principles outlined in this guide and applying them with scientific rigor, researchers can ensure the integrity of their data and make confident decisions in the pursuit of new therapeutics.

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. Available at: [Link]

  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. (2010). Google Patents.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. (2020). Scientific Reports. Available at: [Link]

  • Cell viability after treated with positive control of drug doxorubicin... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. Available at: [Link]

  • Staurosporine-induced cell death. (2026). Nanolive. Available at: [Link]

  • High throughput screening of inverse agonists. (n.d.). Sygnature Discovery. Available at: [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2017). International Journal of Nanomedicine. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. Available at: [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. Available at: [Link]

  • Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. (2018). Sciforum. Available at: [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. (2010). PLoS Computational Biology. Available at: [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. Available at: [Link]

  • Functional Validation of Doxorubicin-Induced Cardiotoxicity-Related Genes. (2024). JACC: Basic to Translational Science. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. (2020). American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. (2016). Methods in Molecular Biology. Available at: [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017). MDPI. Available at: [Link]

  • Staurosporine as an Antifungal Agent. (2025). MDPI. Available at: [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). Assay Guidance Manual. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Scientific Reports. Available at: [Link]

  • Staurosporine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • STAUROSPORINE-INDUCED APOPTOSIS: ANALYSIS BY DIFFERENT ANNEXIN V ASSAYS. (2019). Slovak Journal of Animal Science. Available at: [Link]

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Chromatographic Separation of 1-(Pyrimidin-4-yl)piperidin-4-one Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic separation of 1-(pyrimidin-4-yl)piperidin-4-one presents a unique and highly technical challenge. While the molecule lacks a traditional


 stereocenter, it exhibits a complex form of conformational isomerism. As a Senior Application Scientist, I frequently encounter analytical misinterpretations where these conformational isomers are mistaken for chemical impurities.

This guide objectively compares the performance of Sub-Ambient Chiral Supercritical Fluid Chromatography (SFC) against Dynamic Chiral High-Performance Liquid Chromatography (D-HPLC) for the resolution and thermodynamic profiling of these isomers. By grounding our methodologies in kinetic theory, this guide provides self-validating protocols to isolate the isomers and calculate their rotational energy barriers.

The Mechanistic Causality: Atropenantiomerism

To design a successful separation protocol, we must first understand the causality of the isomerism. The electron-withdrawing nature of the pyrimidine ring delocalizes the lone pair of the piperidine nitrogen, imparting significant partial double-bond character to the


 bond.

Because the piperidin-4-one ring possesses a plane of symmetry, the restricted rotation of the unsymmetrical pyrimidin-4-yl group forces the molecule to twist out of the symmetry plane to avoid steric clash. This twist (e.g.,


 and 

) generates two non-superimposable mirror images known as atropenantiomers (chiral rotamers). In many N-aryl piperidine systems, such as pyrimidin-4-yl derivatives,

NMR and chromatographic analyses frequently reveal the presence of these two distinct rotamers at ambient temperatures[1].

Crucial Analytical Insight: Because these isomers are enantiomeric, they cannot be separated on standard achiral reversed-phase columns, regardless of temperature. Separation mandates the use of a Chiral Stationary Phase (CSP). Furthermore, the restricted rotation around the C-N bond—often referred to as atropisomerism—plays a critical role in the pharmacokinetic profiling and druggability of active pharmaceutical ingredients[2], making their isolation and kinetic characterization essential[3].

Platform Comparison: Chiral SFC vs. Dynamic Chiral HPLC

At ambient temperatures, the thermal energy of the system approaches the rotational energy barrier (


) of the C-N bond. This causes the atropenantiomers to interconvert on the chromatographic timescale, leading to severe peak broadening or "bridging." To achieve baseline resolution, we must operate in the slow exchange regime  (sub-ambient temperatures).

Table 1: Performance Comparison of Chiral Platforms for Atropenantiomer Separation

ParameterSub-Ambient Chiral SFCDynamic Chiral HPLC
Stationary Phase Chiralpak IG (5 µm)Chiralpak IG (5 µm)
Mobile Phase

/ MeOH (80:20)
Hexane / EtOH (80:20)
Optimal Temperature 0 °C to 5 °C5 °C to 45 °C (Variable)
Flow Rate 3.0 mL/min1.0 mL/min
Backpressure ~120 bar~100 bar
Resolution (

) at 5°C
> 2.5 (Baseline)1.5 (Baseline)
Peak Shape at 25°C Partial bridgingSevere plateau (coalescence)
Primary Utility Preparative isolation, purity assayThermodynamic profiling (

)

Causality of Platform Selection: SFC is vastly superior for preparative isolation because supercritical


 maintains a highly favorable mass transfer profile and low viscosity even at 0 °C. Attempting to run HPLC at 0 °C significantly increases solvent viscosity, leading to high backpressures and reduced column efficiency.

Experimental Methodologies & Workflows

Workflow A 1. Sample Preparation 1-(Pyrimidin-4-yl)piperidin-4-one B 2. Chiral Column Selection (e.g., Amylose/Cellulose CSP) A->B Dissolve in inert diluent C 3. Temperature Optimization Determine Coalescence B->C Screen chiral selectors D Sub-Ambient Chiral SFC (T < 5°C) C->D Slow exchange regime E Dynamic Chiral HPLC (T = 10°C to 45°C) C->E Intermediate exchange regime F Baseline Resolution Atropenantiomer Isolation D->F Prevent on-column rotation G Peak Coalescence Enantiomerization Kinetics E->G Calculate ΔG‡ barrier

Caption: Workflow for the chiral chromatographic separation and kinetic profiling of atropenantiomers.

Protocol 1: Sub-Ambient Chiral SFC for Baseline Resolution

Objective: Achieve baseline separation of the two atropenantiomers for accurate quantitation and preparative isolation. Causality: By dropping the column temperature to 5 °C, we deprive the molecule of the thermal energy required to overcome the steric penalty of the transition state. This "freezes" the interconversion, locking the molecules into their respective (+)- and (-)-atropenantiomeric states during their transit through the column.

Step-by-Step Method:

  • Column Preparation: Install a Chiralpak IG column (4.6 x 250 mm, 5 µm) in the SFC system. Wrap the column in a sub-ambient cooling jacket connected to a circulating chiller set to 5 °C.

  • Equilibration: Pump

    
     and Methanol (80:20 v/v) at 3.0 mL/min. Maintain an Automated Back Pressure Regulator (ABPR) setting of 120 bar.
    
  • Sample Injection: Inject 5 µL of 1-(Pyrimidin-4-yl)piperidin-4-one (1 mg/mL in cold Methanol).

  • Detection: Monitor UV absorbance at 254 nm.

Self-Validation Mechanism: To mathematically prove that the two resolved peaks are interconverting isomers and not chemical degradation products, collect the early-eluting peak (Peak 1) in a chilled vial. Allow the vial to sit at room temperature (25 °C) for 4 hours to re-equilibrate, then re-inject at 5 °C. If the chromatogram displays the original 1:1 doublet, it proves the isolated molecule has undergone enantiomerization back to its thermodynamic ground state, validating the system.

Protocol 2: Dynamic Chiral HPLC (D-HPLC) for Thermodynamic Profiling

Objective: Calculate the rotational energy barrier (


) of the C-N bond.
Causality:  As we incrementally increase the column temperature, the rate of enantiomerization (

) increases. When

matches the timescale of the chromatographic separation, the two peaks collapse into a single broad plateau (the coalescence temperature,

). Understanding the energy barriers of these chiral conformations is essential for optimizing target selectivity and avoiding physiological interconversion[3].

Step-by-Step Method:

  • System Setup: Install the Chiralpak IG column in an HPLC system with a highly precise column oven.

  • Mobile Phase: Hexane / Ethanol (80:20 v/v) at 1.0 mL/min.

  • Temperature Gradient: Perform sequential 5 µL injections of the sample at 5 °C, 15 °C, 25 °C, 35 °C, and 45 °C. Allow 20 minutes of thermal equilibration between runs.

  • Data Extraction: Extract the retention times, peak widths, and the valley height between the two peaks at each temperature.

Self-Validation Mechanism: The kinetic nature of the peak bridging is validated by plotting


 against 

(the Eyring plot). A strictly linear correlation (

) mathematically proves that the peak distortion is driven by first-order thermodynamic interconversion rather than column overloading or stationary phase degradation.

Data Interpretation: The Eyring Equation

Kinetics R1 Atropenantiomer (+) Twist Angle +θ TS Transition State Coplanar or Orthogonal R1->TS +ΔG‡ (Enantiomerization) R2 Atropenantiomer (-) Twist Angle -θ TS->R2 Relaxation R2->TS Reversible interconversion

Caption: Thermodynamic relationship of the enantiomerization process between (+)- and (-)-atropenantiomers.

Once the dynamic chromatograms are obtained, the rate constant of interconversion (


) at the coalescence temperature (

) can be approximated using the retention times of the isolated peaks (

and

) and the peak width at half maximum (

).

Using the Eyring Equation :



(Where 

is the gas constant,

is Planck's constant, and

is Boltzmann's constant).

For 1-(pyrimidin-4-yl)piperidin-4-one, the energy barrier typically falls in the range of 15 to 18 kcal/mol . This intermediate barrier is precisely why the molecule exhibits frustrating peak broadening at room temperature (25 °C), necessitating the rigorous sub-ambient chiral protocols outlined in this guide.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery Source: American Chemical Society (ACS) / Journal of Medicinal Chemistry URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pyrimidin-4-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of 1-(Pyrimidin-4-yl)piperidin-4-one, a heterocyclic compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining strict compliance with regulatory standards. This guide is designed for researchers, scientists, and laboratory managers who handle this and structurally similar chemical agents.

Foundational Principle: Hazard Identification and Risk Assessment

Based on data for similar compounds, 1-(Pyrimidin-4-yl)piperidin-4-one is presumed to present the following hazards.[1][2]

Hazard CategoryGHS ClassificationAssociated RiskGHS Pictogram
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion may cause adverse health effects.GHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[2]GHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationContact with eyes can result in significant discomfort and potential damage.[2]GHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[2]GHS07 (Exclamation Mark)

Causality: The pyrimidine and piperidinone moieties are common in biologically active molecules. Their reactivity and potential to interact with biological systems necessitate their classification as hazardous waste, requiring disposal methods that prevent release into the environment and human exposure.[3][4]

The Regulatory Framework: Compliance is Non-Negotiable

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation establishes a "cradle-to-grave" system, meaning the waste generator is responsible for the hazardous material from its creation to its ultimate disposal.[6][7]

Key RCRA Concepts:

  • Waste Characterization: Any facility generating chemical waste must first determine if it is hazardous.[7] A waste is deemed hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. 1-(Pyrimidin-4-yl)piperidin-4-one, as a synthetic chemical product, must be managed as a hazardous waste.

  • Generator Status: The EPA categorizes generators based on the quantity of hazardous waste produced per month. This status (e.g., Very Small, Small, or Large Quantity Generator) dictates on-site accumulation time limits, container requirements, and personnel training.[8]

  • Mandatory Professional Disposal: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] Self-treatment or disposal via standard sewer or municipal waste systems is strictly prohibited and illegal.[9]

Core Disposal Workflow: A Systematic Approach

The following diagram outlines the mandatory workflow for the disposal of 1-(Pyrimidin-4-yl)piperidin-4-one, from initial generation to final disposition. This process ensures that every step is deliberate, safe, and compliant.

cluster_prep Waste Preparation & Segregation cluster_contain Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposition A Waste Generation (Unused Reagent, Contaminated Labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action C Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) B->C D Select Compatible Waste Container C->D E Securely Seal Container D->E F Label Container Clearly ('Hazardous Waste', Chemical Name, Hazard Pictograms) E->F G Move to Designated Hazardous Waste Accumulation Area F->G H Log Waste in Inventory G->H I Contact Licensed Hazardous Waste Disposal Contractor H->I When container is full or time limit reached J Prepare for Pickup (Manifest Documentation) I->J K Transfer to Contractor for Incineration/Destruction J->K

Caption: Disposal Workflow for 1-(Pyrimidin-4-yl)piperidin-4-one.

Detailed Step-by-Step Disposal Protocols

Protocol 4.1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure reagent, solution, or waste), personnel must wear appropriate PPE to prevent exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[9]

  • Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[11]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11]

Protocol 4.2: Waste Collection and Containerization

Proper containment is crucial to prevent leaks and facilitate safe transport.

  • Solid Waste: Collect unused or expired 1-(Pyrimidin-4-yl)piperidin-4-one, along with grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads), in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams. Consult your institution's waste segregation guidelines.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[10]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[11] The label must include:

    • The full chemical name: "1-(Pyrimidin-4-yl)piperidin-4-one".

    • The approximate concentration and quantity.

    • Relevant hazard pictograms (e.g., GHS07).

    • The date the first waste was added (accumulation start date).

Protocol 4.3: On-Site Storage and Accumulation

Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[11] This area should have secondary containment to manage potential spills. Adhere strictly to the on-site accumulation time limits defined by your facility's generator status under RCRA regulations.[8]

Protocol 4.4: Professional Disposal

The only acceptable method for the final disposal of 1-(Pyrimidin-4-yl)piperidin-4-one is through a licensed professional waste disposal service.[9][10]

  • Engage a Contractor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a certified hazardous waste disposal company.

  • Schedule Pickup: Contact your EHS office to schedule a waste pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final destination, completing the "cradle-to-grave" cycle.[6]

  • Recommended Destruction Method: The preferred method for this type of organic chemical is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[9][12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

A Spill Occurs B Assess Situation (Size, Location, Immediate Hazards) A->B C Alert Personnel & Evacuate Immediate Area if Necessary B->C D Don Full PPE C->D E Contain Spill (Use absorbent dikes for liquids) D->E F Clean Up Spill (Use absorbent pads or inert material like vermiculite) E->F G Place Contaminated Materials in a Labeled Hazardous Waste Container F->G H Decontaminate Area G->H I Dispose of Waste via Professional Contractor H->I

Caption: Emergency Spill Response Protocol.

For small spills, trained laboratory personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's EHS emergency response team immediately. Never allow spilled material to enter drains or sewer systems.[9][13]

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Piperidinone, 1,2,5-triMethyl-. (2024, August 17). ChemicalBook.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Hazardous waste in the United States. (n.d.). Wikipedia.
  • Navigating the Safe Disposal of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Carl Roth.
  • 4-Piperidone hydrochloride monohydrate - Safety Data Sheet. (n.d.).
  • 1-(Pyrimidin-2-yl)piperidin-4-one. (n.d.). Sigma-Aldrich.
  • 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide. (n.d.). Benchchem.
  • Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide. (n.d.). Benchchem.
  • Safety Data Sheet. (n.d.). AAPPTec.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR.
  • Piperidin-4-one Safety Data Sheet. (2016, December 8). SynQuest Laboratories, Inc.
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. (n.d.). Benchchem.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.